CUMMINGTONITE
描述
属性
CAS 编号 |
17499-08-0 |
|---|---|
分子式 |
C9H4ClF3N2 |
同义词 |
CUMMINGTONITE |
产品来源 |
United States |
Foundational & Exploratory
cummingtonite mineral properties and identification
An In-depth Technical Guide to the Properties and Identification of Cummingtonite
This guide provides a comprehensive overview of the mineral this compound, intended for researchers, scientists, and drug development professionals who may encounter this mineral in their work. The document details its physical, chemical, and optical properties and outlines systematic procedures for its accurate identification using modern analytical techniques.
Core Mineral Properties of this compound
This compound is a complex inosilicate mineral belonging to the amphibole group. It is an intermediate member of the solid solution series between magnesiothis compound and grunerite.[1] The generalized chemical formula for this compound is (Mg,Fe)₇Si₈O₂₂(OH)₂.[2][3] It crystallizes in the monoclinic system.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing a basis for preliminary identification.
| Property | Value | References |
| Chemical Formula | (Mg,Fe)₇Si₈O₂₂(OH)₂ | [2][3] |
| Crystal System | Monoclinic | [1][4] |
| Color | Dark green, brown, gray, beige; colorless to pale green in thin section. | [5][6] |
| Luster | Vitreous to silky. | [1][2] |
| Hardness (Mohs) | 5 - 6 | [1][2][7] |
| Specific Gravity | 3.1 - 3.6 | [1][2][4] |
| Cleavage | Perfect on {110}, intersecting at approximately 56° and 124°. | [1][2][8] |
| Fracture | Splintery to uneven. | [1][8] |
| Streak | White to grayish-white. | [1][9] |
| Twinning | Simple and lamellar twinning is common. | [6] |
Optical Properties
Optical microscopy is a fundamental technique for the identification of this compound in thin sections. Its distinct optical characteristics are detailed in the following table.
| Property | Value | References |
| Optical Class | Biaxial (+) | [6] |
| Refractive Indices | nα = 1.639 - 1.671, nβ = 1.647 - 1.689, nγ = 1.664 - 1.708 | [6] |
| Birefringence | δ = 0.025 - 0.037 | [6] |
| Pleochroism | Weak; X = Y = colorless, Z = pale green with increasing iron content. | [6] |
| Extinction Angle | Inclined; Z^c = 15-21° | [6] |
| 2V Angle | 65° to 90° | [6] |
Methodologies for Identification
Accurate identification of this compound requires a combination of analytical techniques. The following sections provide detailed protocols for optical microscopy, X-ray diffraction (XRD), and electron probe microanalysis (EMPA).
Optical Microscopy
This protocol outlines the steps for identifying this compound in a prepared thin section using a polarizing microscope.
Experimental Protocol: Optical Microscopy of this compound
-
Sample Preparation:
-
Microscope Setup:
-
Use a petrographic (polarizing) microscope equipped with both plane- and cross-polarized light capabilities.
-
Calibrate the microscope and ensure proper illumination.
-
-
Analysis under Plane-Polarized Light (PPL):
-
Observe the mineral's color and pleochroism. This compound is typically colorless to pale green and exhibits weak pleochroism.[6]
-
Note the mineral's habit (typically fibrous, bladed, or columnar) and cleavage (two sets intersecting at ~56° and 124°).[1][2][12]
-
Assess the relief of the mineral relative to the mounting medium (e.g., Canada balsam). This compound has moderate to high relief.
-
-
Analysis under Cross-Polarized Light (XPL):
-
Determine the birefringence by observing the interference colors. This compound typically displays first to second-order interference colors.[6]
-
Measure the extinction angle. This compound shows inclined extinction, a key feature distinguishing it from the orthorhombic amphibole, anthophyllite, which has parallel extinction.[11] The angle between the cleavage direction and the extinction position is typically between 15° and 21°.[6]
-
Observe for the presence of simple or lamellar twinning, which is common in this compound.[6]
-
-
Data Interpretation:
-
Compare the observed properties with the known optical data for this compound (see Table 2).
-
Differentiate from other similar amphiboles:
-
X-ray Diffraction (XRD)
XRD is a powerful technique for definitive mineral identification based on its unique crystal structure.
Experimental Protocol: X-ray Powder Diffraction of this compound
-
Sample Preparation:
-
Select a representative, pure sample of the mineral.
-
Grind the sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[14]
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer.
-
Commonly, CuKα radiation (λ = 1.5418 Å) is used.[15]
-
Typical operating conditions are 40 kV and 40 mA.
-
-
Data Collection:
-
Mount the powdered sample in a sample holder.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 70°).
-
Set the step size (e.g., 0.02°) and counting time per step (e.g., 1-2 seconds).
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram (intensity vs. 2θ).
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with standard patterns from a mineral database (e.g., the International Centre for Diffraction Data - ICDD).[15][16] The d-spacings are calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ).[15]
-
For quantitative analysis, methods such as Rietveld refinement can be employed to determine the weight percent of this compound in a mixture.[17][18][19]
-
Electron Probe Microanalysis (EMPA)
EMPA provides quantitative chemical composition of the mineral at a micro-scale, which is crucial for distinguishing members of the this compound-grunerite series.
Experimental Protocol: Electron Probe Microanalysis of this compound
-
Sample Preparation:
-
Instrument Setup:
-
Use an electron probe microanalyzer.
-
Typical analytical conditions for silicates are an accelerating voltage of 15 kV and a beam current of 10-20 nA.[1]
-
Use a focused electron beam for point analysis.
-
-
Calibration and Data Collection:
-
Calibrate the instrument using well-characterized standards for the elements of interest (Mg, Fe, Si, etc.). Suitable standards include forsterite (for Mg), fayalite (for Fe), and diopside (for Si and Ca).[1]
-
Acquire X-ray intensity data for each element from multiple points on the this compound grain(s).
-
-
Data Correction and Analysis:
-
Apply matrix corrections (ZAF or φ(ρz)) to the raw X-ray intensity data to account for atomic number (Z), absorption (A), and fluorescence (F) effects.[5][14]
-
Calculate the elemental weight percentages and convert them to oxide percentages.
-
Determine the chemical formula based on 23 oxygens (for the anhydrous formula).
-
-
Data Interpretation:
-
Use the calculated formula to determine the Mg/(Mg+Fe) ratio to precisely place the mineral within the this compound-grunerite solid solution series.
-
This compound is defined by a Mg/(Mg+Fe) ratio between 0.30 and 0.69.[1]
-
Logical Relationships in this compound Identification
The identification of this compound follows a logical progression from preliminary macroscopic and microscopic observations to definitive chemical and structural analysis.
References
- 1. jsg.utexas.edu [jsg.utexas.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rock Thin Sections (Petrographic Thin Section Preparation) - Kemet [kemet.co.uk]
- 5. geology.wisc.edu [geology.wisc.edu]
- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. researchgate.net [researchgate.net]
- 9. minsocam.org [minsocam.org]
- 10. thin-section-preparation.com [thin-section-preparation.com]
- 11. Thin Section Preparation in Petrography: Step-by-Step Overview - Metkon [metkon.com]
- 12. 5 Optical Mineralogy – Mineralogy [opengeology.org]
- 13. youtube.com [youtube.com]
- 14. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 15. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 16. What is X-ray Diffraction? [geoinfo.nmt.edu]
- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 18. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 19. jetir.org [jetir.org]
A Technical Guide to the Geological Occurrence of Cummingtonite in Metamorphic Rocks
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the geological occurrence of cummingtonite, a key amphibole mineral, in metamorphic rocks. Understanding the stability, composition, and mineral associations of this compound is crucial for interpreting the pressure-temperature-compositional evolution of metamorphic terranes. This guide synthesizes petrological data, experimental stability studies, and analytical methodologies to offer a comprehensive resource for professionals in the earth sciences and related fields.
Introduction to this compound
This compound is a monoclinic amphibole belonging to the magnesium-iron silicate hydroxide group, with the general chemical formula (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂.[1][2] It forms a solid solution series with grunerite, the iron-rich end-member.[2] this compound is a characteristic mineral of medium-grade metamorphic rocks, particularly those with magnesium- and iron-rich bulk compositions. Its presence and chemical composition are sensitive indicators of metamorphic grade and the physicochemical conditions of metamorphism.
Geological Occurrence and Metamorphic Facies
This compound is predominantly found in regionally metamorphosed rocks and is a key indicator of the amphibolite facies.[1] Its stability range extends from the upper greenschist facies to the lower granulite facies, typically under a wide range of pressure and temperature conditions from 400 to 800 °C and pressures less than 15 kbar.[1]
The primary rock types in which this compound occurs include:
-
Amphibolites: In metamorphosed mafic and ultramafic rocks, this compound is a common constituent of amphibolites.[1] It often coexists with other amphiboles such as hornblende and actinolite.
-
Metamorphosed Iron Formations: this compound, and particularly its iron-rich counterpart grunerite, is a characteristic mineral of metamorphosed iron formations, such as banded iron formations (BIFs).[1][2] In these rocks, it is typically associated with magnetite, quartz, and other iron-rich silicates.
-
Magnesium-Rich Metamorphic Rocks: this compound is also found in metamorphosed rocks with high magnesium content, where it may coexist with minerals like talc, chlorite, and anthophyllite.[2]
With increasing metamorphic grade (prograde metamorphism), this compound and grunerite eventually break down to form members of the olivine and pyroxene series.
Data Presentation
Chemical Composition of this compound
The chemical composition of this compound provides valuable information about the bulk rock chemistry and the conditions of metamorphism. Electron microprobe analysis (EPMA) is the primary method for obtaining quantitative chemical data for this compound. Below are tables summarizing representative compositions from different metamorphic settings.
| Oxide | Amphibolite (wt%) | Metamorphosed Iron Formation (wt%) |
| SiO₂ | 53.0 - 56.0 | 48.0 - 52.0 |
| MgO | 15.0 - 25.0 | 5.0 - 15.0 |
| FeO | 15.0 - 25.0 | 30.0 - 45.0 |
| Al₂O₃ | 1.0 - 5.0 | < 1.0 |
| CaO | 0.5 - 2.0 | < 1.0 |
| MnO | 0.1 - 1.0 | 1.0 - 5.0 |
| Na₂O | < 0.5 | < 0.5 |
| K₂O | < 0.2 | < 0.2 |
| H₂O | ~2.0 | ~2.0 |
Note: These are generalized ranges and actual compositions can vary.
Pressure-Temperature Stability of this compound
Experimental studies have constrained the pressure-temperature (P-T) stability field of this compound. The stability is significantly influenced by the Mg/(Mg+Fe) ratio (XMg).
| XMg (Mg/(Mg+Fe)) | Lower Temperature Limit (°C) | Upper Temperature Limit (°C) | Pressure Range (kbar) |
| 0.7 - 0.5 | ~500 | ~750 | 2 - 8 |
| 0.5 - 0.3 | ~450 | ~700 | 2 - 7 |
| < 0.3 (Grunerite) | ~400 | ~650 | 1 - 5 |
Note: These values are approximate and depend on other factors like water activity and oxygen fugacity.
Common Mineral Assemblages
The minerals found in association with this compound are indicative of the metamorphic facies and the specific P-T conditions.
| Metamorphic Facies | Common Associated Minerals |
| Upper Greenschist to Lower Amphibolite Facies | Actinolite, Hornblende, Chlorite, Epidote, Plagioclase, Quartz |
| Amphibolite Facies | Hornblende, Garnet, Plagioclase, Quartz, Biotite, Anthophyllite |
| Metamorphosed Iron Formations | Grunerite, Magnetite, Hematite, Quartz, Siderite, Stilpnomelane |
Experimental Protocols
Hydrothermal Experiments for Stability Studies
Hydrothermal experiments are conducted to determine the P-T stability field of this compound.
Methodology:
-
Starting Material Preparation: Synthetic gels or finely ground natural minerals with a composition corresponding to the this compound-grunerite series are used as starting materials. The desired Mg/Fe ratio is precisely controlled.
-
Capsule Loading: The starting material is loaded into a noble metal (e.g., gold or platinum) capsule along with a specific amount of distilled water to ensure water-saturated conditions.
-
Encapsulation: The capsule is welded shut to create a closed system.
-
Experimental Apparatus: The sealed capsule is placed in a hydrothermal pressure vessel (e.g., a cold-seal or an internally heated pressure vessel).
-
P-T Conditions: The vessel is subjected to controlled high pressures and temperatures for a duration sufficient to attain equilibrium (typically several days to weeks).
-
Quenching: After the experiment, the vessel is rapidly cooled (quenched) to preserve the mineral assemblage formed at high P-T.
-
Analysis: The contents of the capsule are extracted, and the run products are identified and analyzed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine the stable mineral phases.
Piston-Cylinder Apparatus for High-Pressure Studies
For investigating the stability of this compound at higher pressures, a piston-cylinder apparatus is employed.
Methodology:
-
Sample Assembly: The sample capsule, prepared as in the hydrothermal method, is placed within a solid pressure medium (e.g., NaCl, talc, or pyrophyllite) inside a furnace assembly (typically graphite).
-
Pressurization: The assembly is placed in the bore of a hardened steel pressure vessel. A piston is advanced into the bore, compressing the pressure medium and transmitting pressure to the sample.
-
Heating: An electric current is passed through the graphite furnace to heat the sample to the desired temperature.
-
P-T Control: Pressure and temperature are precisely controlled and monitored throughout the experiment.
-
Quenching and Analysis: Similar to hydrothermal experiments, the run is quenched by cutting power to the furnace, and the run products are subsequently analyzed.
Electron Microprobe Analysis (EPMA) for Chemical Characterization
EPMA is a non-destructive technique used to obtain quantitative chemical analyses of individual this compound grains.
Methodology:
-
Sample Preparation: A standard petrographic thin section (30 µm thick) of the this compound-bearing rock is prepared and polished to a high degree of flatness and smoothness. The thin section is then coated with a thin layer of carbon to make it electrically conductive.[3][4]
-
Instrument Setup: The coated thin section is placed in the sample chamber of the electron microprobe. The instrument is calibrated using well-characterized mineral standards.[3]
-
Analysis Conditions: A focused beam of high-energy electrons (typically 15-20 keV) is directed onto the surface of a this compound grain.[3] The beam current is carefully controlled to minimize sample damage.
-
X-ray Detection: The interaction of the electron beam with the sample generates characteristic X-rays for each element present. These X-rays are detected by wavelength-dispersive spectrometers (WDS).
-
Data Acquisition and Correction: The intensities of the characteristic X-rays are measured and compared to those from the standards. The raw data is then corrected for matrix effects (ZAF correction) to yield accurate elemental weight percentages.[5]
Mandatory Visualizations
References
An In-Depth Technical Guide to Cummingtonite: Chemical Formula and Solid Solution Series
This technical guide provides a comprehensive overview of the amphibole mineral cummingtonite, focusing on its chemical formula, its solid solution series with grunerite, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this mineral's properties.
Chemical Formula and Nomenclature
This compound is a complex inosilicate mineral belonging to the amphibole supergroup. Its generalized chemical formula is (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂.[1][2][3] This formula highlights the presence of magnesium (Mg) and ferrous iron (Fe²⁺) in variable proportions, which forms the basis of a significant solid solution series.
The this compound-grunerite series is a continuous solid solution series with two primary endmembers:
-
Magnesiothis compound : The magnesium-rich endmember with the idealized formula Mg₇Si₈O₂₂(OH)₂.[2][4]
-
Grunerite : The iron-rich endmember with the formula Fe₇Si₈O₂₂(OH)₂.[5][6][7]
This compound itself represents the intermediate member of this series.[4][8] While the exact compositional boundaries have been defined differently over time, this compound generally describes compositions where the ratio of Mg/(Mg+Fe) is between 0.30 and 0.69.[8]
Manganese (Mn²⁺) can also substitute for Mg and Fe²⁺ in the crystal structure, leading to a manganoan this compound series with endmembers tirodite (Mn₂Mg₅Si₈O₂₂(OH)₂) and dannemorite (Mn₂Fe₅Si₈O₂₂(OH)₂).[2]
Quantitative Data on the this compound-Grunerite Series
The progressive substitution of magnesium by iron along the this compound-grunerite solid solution series leads to predictable variations in the mineral's physical, optical, and crystallographic properties. The following table summarizes key quantitative data for the series.
| Property | Magnesiothis compound (Mg-rich) | This compound (Intermediate) | Grunerite (Fe-rich) |
| Ideal Formula | Mg₇Si₈O₂₂(OH)₂ | (Mg,Fe)₇Si₈O₂₂(OH)₂ | Fe₇Si₈O₂₂(OH)₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/m | C2/m | C2/m |
| Unit Cell Parameters | |||
| a (Å) | ~9.46 | ~9.53 | ~9.56 |
| b (Å) | ~17.93 | ~18.23 | ~18.39 |
| c (Å) | ~5.30 | ~5.32 | ~5.34 |
| β (°) | ~102.1 | ~102.0 | ~101.9 |
| Specific Gravity | ~3.1 | 3.1 - 3.6 | 3.4 - 3.5 |
| Optical Properties | |||
| Refractive Indices | |||
| nα | ~1.605 | 1.639 - 1.671 | ~1.686 |
| nβ | ~1.624 | 1.647 - 1.689 | ~1.709 |
| nγ | ~1.632 | 1.664 - 1.708 | ~1.729 |
| Birefringence (δ) | ~0.027 | 0.025 - 0.037 | ~0.043 |
| Optic Sign | Biaxial (+) | Biaxial (+) or (-) | Biaxial (-) |
| 2V Angle | 65° - 90° | 65° - 90° (positive), 90° - 68° (negative) | 90° - 68° |
| Extinction Angle (Z^c) | ~21° | 15° - 21° | 10° - 15° |
Note: The values presented are approximate and can vary depending on the specific chemical composition, including the presence of minor elements like Mn, Ca, and Al.
Experimental Protocols for Characterization
The accurate characterization of minerals within the this compound-grunerite series relies on a combination of analytical techniques. Detailed methodologies for the key experiments are outlined below.
Electron Microprobe Analysis (EMPA)
Electron microprobe analysis is a crucial technique for determining the precise chemical composition of this compound and its related minerals.
Methodology:
-
Sample Preparation: A polished thin section of the rock containing this compound is prepared to a standard thickness of 30 µm. The surface is coated with a thin layer of carbon to ensure electrical conductivity.
-
Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe is typically used.
-
Operating Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 15-25 nA
-
Beam Diameter: 1-5 µm
-
-
Analysis: The electron beam is focused on individual this compound grains. The characteristic X-rays emitted from the sample are measured by the WDS detectors. The intensities of these X-rays for each element are compared to those of known standards to quantify the elemental concentrations (e.g., Si, Mg, Fe, Mn, Ca, Al).
-
Data Processing: The raw data are corrected for matrix effects (ZAF correction) to obtain accurate weight percentages of the oxides. The chemical formula is then calculated based on 23 oxygen atoms per formula unit.
X-ray Diffraction (XRD)
X-ray diffraction is employed to determine the crystal structure and unit cell parameters of this compound, which are essential for its identification and for understanding the effects of cation substitution.
Methodology:
-
Sample Preparation: A pure mineral separate of this compound is obtained through techniques such as heavy liquid separation and hand-picking under a binocular microscope. The sample is then ground to a fine powder (typically <10 µm).
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.
-
Data Collection: The powdered sample is mounted on a sample holder. The diffractometer scans a range of 2θ angles (e.g., 5° to 70°) while recording the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These peaks are then indexed to specific crystallographic planes.
-
Unit Cell Refinement: The positions of the indexed peaks are used in a least-squares refinement program to calculate the precise unit cell parameters (a, b, c, and β).
Visualization of the this compound Solid Solution Series
The logical relationship of the this compound-grunerite solid solution series can be effectively visualized using a diagram. The following DOT script generates a diagram illustrating the endmembers and the intermediate member of this series.
This compound-Grunerite Solid Solution Series
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. msaweb.org [msaweb.org]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. Minerals In Thin Section [mints.uwc.ac.za]
- 6. geology.wisc.edu [geology.wisc.edu]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. mindat.org [mindat.org]
An In-depth Technical Guide to the Crystal Structure Analysis of Cummingtonite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of cummingtonite, a complex inosilicate mineral belonging to the amphibole supergroup. This document details the crystallographic parameters, experimental methodologies for its characterization, and a logical workflow for its analysis, tailored for a scientific audience.
Introduction to this compound
This compound is a magnesium iron silicate hydroxide with the general chemical formula (Mg,Fe²⁺)₂(Mg,Fe²⁺)₅Si₈O₂₂(OH)₂.[1] It is a metamorphic amphibole that forms a solid solution series with grunerite, the iron-rich end member.[2][3] The mineral crystallizes in the monoclinic system and is of significant interest to geoscientists for its role in understanding metamorphic processes. Its complex crystal structure and the variable cation distribution within its atomic sites present a fascinating case study in mineralogical crystallography.
Crystallographic Data
The crystal structure of this compound has been elucidated through numerous studies, primarily employing X-ray diffraction techniques. The mineral can exist in two different space groups, C2/m and P2₁/m, with the transition between them being pressure-dependent.[4] Below is a summary of the key crystallographic data.
Table 1: Unit Cell Parameters for this compound
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |
| C2/m | 9.53 | 18.23 | 5.32 | 101.97 | 904.16 | 2 | [1][5] |
| C2/m | 9.516(5) | 18.139(10) | 5.311 | 102.1 | - | 2 | [6] |
| P2₁/m | 9.4885(19) | 18.040(4) | 5.2891(11) | 102.06(3) | 885.4(3) | 2 | [4][7] |
| P2₁/m (at 140 K) | 9.4920 | 18.0930 | 5.2920 | 102.110 | 888.617 | - | [8] |
Table 2: Atomic Coordinates and Site Occupancy for P2₁/m this compound
The distribution of cations such as Mg²⁺, Fe²⁺, and Mn²⁺ over the different M sites is a critical aspect of this compound's crystal chemistry. The following table presents the site populations for a P2₁/m this compound.[4][7]
| Site | Mg (apfu) | Fe²⁺ (apfu) | Mn²⁺ (apfu) |
| M(1) | 1.972(8) | 0.028 | - |
| M(2) | 2.000 | - | - |
| M(3) | 0.989(6) | 0.011 | - |
| M(4) | 0.815(8) | 1.125 | 0.060 |
Note: apfu = atoms per formula unit
A refinement of the crystal structure of a C2/m this compound showed the following distribution of Mg²⁺ and Fe²⁺ over the four cation sites[9]:
-
M1: 84% Mg and 16% Fe
-
M2: 95% Mg and 5% Fe
-
M3: 84% Mg and 16% Fe
-
M4: 13% Mg and 87% Fe
Experimental Protocols for Crystal Structure Analysis
The determination of this compound's crystal structure relies on a combination of sophisticated analytical techniques. A general workflow for this process is outlined below, followed by detailed descriptions of the key experimental methods.
Objective: To determine the precise chemical composition of the this compound sample.[10][11]
Methodology:
-
Sample Preparation: A polished thin section or a grain mount of the this compound sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.
-
Instrumentation: An electron microprobe, which is a scanning electron microscope equipped with wavelength-dispersive spectrometers (WDS), is used.[11]
-
Analysis: A focused beam of high-energy electrons is directed onto the sample surface. This interaction generates characteristic X-rays, unique to the elements present in the sample.[10]
-
Quantification: The intensities of the characteristic X-rays are measured by the WDS and compared to those obtained from standard materials of known composition. This allows for the precise quantification of the elemental composition.
-
Data Correction: The raw data is corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to obtain accurate elemental weight percentages.
Objective: To determine the unit cell parameters, space group, and atomic coordinates of the crystal.
Methodology:
-
Crystal Selection: A small, single crystal of this compound (typically < 0.1 mm) is carefully selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. For studies at non-ambient conditions, the crystal may be placed in a diamond-anvil cell for high-pressure experiments or a cryostat for low-temperature studies.[4]
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, absorption, and Lorentz-polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined using a least-squares method to obtain the best fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, site occupancies, and anisotropic displacement parameters.[7][12]
Objective: To determine the valence state and coordination environment of iron (Fe) atoms within the crystal structure.
Methodology:
-
Principle: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the local environment of iron nuclei.
-
Sample Preparation: A powdered sample of this compound is used.
-
Data Acquisition: The sample is exposed to a source of gamma rays (typically from the decay of ⁵⁷Co). The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the gamma-ray energy.
-
Spectral Analysis: The resulting Mössbauer spectrum consists of one or more doublets (for paramagnetic Fe²⁺ and Fe³⁺). The parameters of these doublets (isomer shift and quadrupole splitting) provide information about the oxidation state, coordination number, and site symmetry of the iron atoms.[7][12] This is particularly useful for distinguishing Fe²⁺ at the M(1), M(2), M(3), and M(4) sites.[7]
Objective: To investigate the local arrangement of cations around the hydroxyl (OH) groups.
Methodology:
-
Principle: Infrared spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. In this compound, the frequency of the OH-stretching vibration is sensitive to the nature of the cations occupying the adjacent M(1) and M(3) sites.
-
Sample Preparation: A thin film of the sample can be prepared using a diamond micro-compression cell, or a powdered sample can be mixed with KBr to form a pellet.[7]
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is collected.
-
Spectral Interpretation: The positions and intensities of the absorption bands in the OH-stretching region (around 3600-3700 cm⁻¹) are analyzed to deduce the local configurations of Mg, Fe, and Mn around the OH groups.[7][13]
Logical Relationships in this compound Analysis
The interplay between the chemical composition and the crystal structure is fundamental to understanding this compound. The following diagram illustrates the logical relationships between these aspects.
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that requires the integration of data from various advanced analytical techniques. The detailed characterization of its crystal structure, including the precise determination of cation distribution, is crucial for understanding the petrogenesis of metamorphic rocks and the fundamental principles of mineral physics and chemistry. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the study of this and other complex silicate minerals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 4. researchgate.net [researchgate.net]
- 5. mindat.org [mindat.org]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. researchgate.net [researchgate.net]
- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. jsg.utexas.edu [jsg.utexas.edu]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. researchgate.net [researchgate.net]
Unveiling Cummingtonite: A Technical Guide to its Discovery, History, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cummingtonite, a fascinating and complex inosilicate mineral, holds a significant place in the study of metamorphic geology. This technical guide provides an in-depth exploration of its discovery, historical context, and the scientific methodologies employed for its characterization. For professionals in diverse scientific fields, understanding the properties and analytical techniques associated with minerals like this compound can offer valuable insights into material science and analytical chemistry.
Discovery and Historical Context
The story of this compound begins in the early 19th century. It was first discovered in 1824 by Chester Dewey in Cummington, Massachusetts, from which it derives its name.[1][2][3] The town of Cummington itself was named in honor of Colonel John Cumings.[4]
Initially, the classification of this compound and other similar fibrous silicates was not clearly defined.[2] A notable point of historical and mineralogical complexity is that the original this compound specimen from its type locality, when analyzed using modern classification schemes based on its iron-to-magnesium ratio, would now be classified as grunerite, the iron-rich end-member of the solid solution series.[2][5][6] This highlights the evolution of mineralogical definitions and analytical precision over time.
Physicochemical Properties
This compound is a member of the amphibole supergroup and forms a solid solution series with grunerite ((Fe²⁺)₇Si₈O₂₂(OH)₂) and magnesiothis compound ((Mg)₇Si₈O₂₂(OH)₂).[3][7] Its chemical formula is generally represented as (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂.[3][8][9] The mineral is characterized by a monoclinic crystal system.[5][10][11]
The following table summarizes the key quantitative properties of this compound, providing a comparative overview of its physical and optical characteristics.
| Property | Value(s) | Notes |
| Chemical Formula | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ | Forms a solid solution series with grunerite (Fe-rich) and magnesiothis compound (Mg-rich). |
| Crystal System | Monoclinic | |
| Mohs Hardness | 5 - 6 | [1][3][5][10][11] |
| Specific Gravity | 3.1 - 3.6 | [3][5][10][11] |
| Color | Translucent dark green, brown, grey, colorless | [1][3][5][11] |
| Luster | Vitreous to silky | [3][10] |
| Cleavage | Perfect on {110} | Intersects at approximately 56° and 124°.[1] |
| Optical Properties | Biaxial (+) | |
| Refractive Indices | nα = 1.639–1.671, nβ = 1.647–1.689, nγ = 1.664–1.708 | |
| Birefringence | δ = 0.025–0.037 | |
| 2V Angle | Measured: 65° to 90° | |
| Pleochroism | Weak; X = Y = colorless; Z = pale green | Increases with iron content. |
Geological Occurrence
This compound is predominantly found in metamorphosed magnesium-rich rocks, such as amphibolites.[7][10][11] It is a characteristic mineral of medium-grade regional metamorphism. The mineral can also be identified in some felsic volcanic rocks and is a key component of metamorphosed iron formations, famously found in the Lake Superior region.[7][12] Besides its type locality in Massachusetts, significant deposits of this compound have been reported in Sweden, South Africa, Scotland, New Zealand, and Japan.[1][10][11] A notable asbestiform variety of the this compound-grunerite series is known as amosite, which has been mined commercially.[1][7][11]
Experimental Protocols for Characterization
The accurate identification and characterization of this compound require a combination of analytical techniques. These methodologies are crucial for distinguishing it from other similar amphiboles.
Optical Mineralogy
Optical mineralogy is a fundamental technique for the preliminary identification of this compound in thin sections of rock samples.
Methodology: A petrographic microscope is used to observe the mineral's properties in plane-polarized and cross-polarized light. Key diagnostic features for this compound include its inclined extinction, higher birefringence compared to some other amphiboles, and the common presence of fine polysynthetic twinning.[7] The refractive indices and the 2V angle are precisely measured using a spindle stage, which allows for the controlled orientation of the mineral grain.
X-Ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique used to determine the crystal structure and lattice parameters of this compound.
Methodology: A powdered sample of the mineral is irradiated with a monochromatic X-ray beam. The diffraction pattern, which is unique to the mineral's crystal structure, is recorded. For this compound, XRD is used to confirm its monoclinic crystal system and to measure the unit cell dimensions. These parameters can show a systematic variation with the iron-to-magnesium ratio within the this compound-grunerite series, allowing for an estimation of the mineral's composition.
Electron Microprobe Analysis (EMPA)
Electron Microprobe Analysis is an essential technique for obtaining quantitative chemical composition of this compound.
Methodology: A focused beam of electrons is used to bombard a polished surface of the mineral sample, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers, which allows for the precise determination of the elemental composition. EMPA is crucial for determining the relative proportions of magnesium and iron, as well as the presence of other substituting elements such as manganese, calcium, and aluminum.
Visualizations
To further elucidate the historical timeline and the analytical workflow for this compound, the following diagrams are provided.
References
- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Introduction to Amphibole Group Minerals [mineralexpert.org]
- 4. This compound Mineral Data [webmineral.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. This compound [science.smith.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. The optical properties of this compound and their dependence on Fe-Mg order-disorder - European Journal of Mineralogy Volume 9 Number 5 — Schweizerbart science publishers [schweizerbart.de]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Formation Conditions and Petrogenesis of Cummingtonite
Introduction: Cummingtonite is a metamorphic amphibole belonging to the magnesium-iron silicate hydroxide family, with the generalized chemical formula (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂.[1][2][3] As an intermediate member of the this compound-grunerite solid solution series, it serves as a critical indicator mineral in petrological studies.[2][4] Its presence in metamorphic and, more rarely, igneous rocks provides valuable insights into the pressure, temperature, and chemical conditions of their formation.[5][6] This guide offers an in-depth examination of the formation conditions, petrogenesis, and experimental synthesis of this compound for researchers and scientists in the geological fields.
Physicochemical Properties and Composition
This compound crystallizes in the monoclinic system and is typically found as fibrous to elongated prismatic grains.[1][7] It is characterized by its light brown to dark green or gray coloration and a vitreous to silky luster.[1][4] this compound is compositionally similar to anthophyllite, which is an orthorhombic polymorph, though this compound tends to have slightly higher calcium content and lower concentrations of ferric iron and aluminum.[3][4]
The mineral is defined as the intermediate in a solid-solution series with the iron-rich end-member, grunerite (Fe₇Si₈O₂₂(OH)₂).[2] The term this compound is typically used for compositions containing between 30 and 70 percent of the grunerite component.[2][4] Significant substitution of manganese for the iron and magnesium cations is also common, forming series with manganothis compound and manganogrunerite.[2][4]
Table 1: Quantitative Data on this compound Formation Conditions
| Parameter | Value | Geological Context/Source |
| General Temperature Range | 400 - 800 °C | Encompasses the full range from metamorphic to some igneous occurrences.[5][6][8] |
| General Pressure Range | < 1 - 15 kbar | Stability is pressure-dependent and extends to high pressures in specific bulk compositions (e.g., ironstones).[5][6][8][9] |
| Metamorphic Facies | Greenschist to Amphibolite Facies | Most common conditions for the formation of this compound in regional metamorphism.[1] |
| Experimental Stability (Mn-Cummingtonite) | 650 - 675 °C | At 0.5, 1.0, and 1.5 kbar under hydrothermal conditions.[10] |
| 580 - 640 °C | At 3 kbar under hydrothermal conditions.[10] | |
| Experimental Stability (Fe-Mg this compound) | 700 - 850 °C | Studied within the melting range at 5 kbar water pressure in a quartz-plagioclase system.[11] |
| Paragenesis with Olivine + Quartz | < 740 °C, < 10 kbar | Typical for metamorphosed iron formations.[5][6][8] |
| Paragenesis with Orthopyroxene + Quartz | Higher Temperatures & Pressures | Signifies higher grade conditions compared to the olivine-quartz paragenesis.[5][6][8] |
Table 2: Chemical Composition and Key Substitutions
| Component | Formula / Description | Significance |
| General Formula | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ | Defines the basic structure of the this compound-grunerite series.[1][3] |
| Magnesiothis compound End-Member | Mg₇Si₈O₂₂(OH)₂ | The magnesium-dominant end of the solid solution series.[2] |
| Grunerite End-Member | Fe₇Si₈O₂₂(OH)₂ | The iron-dominant end-member; this compound is the intermediate.[2][4] |
| Manganese Substitution | Mn can substitute for (Fe,Mg) | Leads to manganese-rich species like tirodite (Mn₂Mg₅Si₈O₂₂(OH)₂) and dannemorite (Mn₂Fe₅Si₈O₂₂(OH)₂).[2][4] |
| Calcium Content | Generally low, but higher than in anthophyllite. | A small amount of calcium may be necessary to stabilize the monoclinic this compound structure over the orthorhombic anthophyllite structure.[3][4][12] |
| Aluminum and Ferric Iron | Concentrations are typically low. | This compound generally has lower Al and Fe³⁺ content compared to anthophyllite.[4] |
Petrogenesis of this compound
The formation of this compound is intrinsically linked to the bulk chemical composition of the protolith and the metamorphic conditions it undergoes.
Geological Environments:
-
Metamorphosed Iron Formations: this compound is a characteristic mineral of metamorphosed iron-rich sedimentary rocks, such as banded iron formations.[1][3] In these settings, it is frequently associated with magnetite, quartz, and its iron-rich counterpart, grunerite.[1][7]
-
Amphibolites: It is commonly found in amphibolites, which are metamorphic rocks derived from magnesium-rich and calcium-poor protoliths like mafic igneous rocks (e.g., basalts, gabbros) or some sedimentary rocks.[2][3][5] In amphibolites, it often coexists with hornblende or actinolite.[2][3]
-
Felsic Volcanic Rocks: Less commonly, this compound appears as a phenocryst in some felsic volcanic rocks like dacites, where its presence is an indicator of conditions in shallow, water-rich magma chambers.[3][5][6]
-
Contact Metamorphism: this compound can form in the contact aureoles of igneous intrusions where iron-rich rocks have been metamorphosed.[7]
Formation Pathways: this compound forms during prograde metamorphism as temperature and pressure increase. With continued heating to higher metamorphic grades (granulite facies), this compound can break down to form members of the olivine and pyroxene series.[3] It can also form through the alteration or replacement of other minerals. For instance, this compound has been observed as a reaction rim replacing augite and as overgrowths on hornblende during changes in metamorphic conditions.[7][13]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chemeurope.com]
- 5. rruff.net [rruff.net]
- 6. minsocam.org [minsocam.org]
- 7. This compound – WGNHS – UW–Madison [home.wgnhs.wisc.edu]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Mn-cummingtonite—an experimental study [jstage.jst.go.jp]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. msaweb.org [msaweb.org]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical and Optical Properties of Cummingtonite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cummingtonite is a complex inosilicate mineral belonging to the amphibole supergroup. Its chemical formula is generally represented as (Mg,Fe)₇Si₈O₂₂(OH)₂, indicating a solid solution series between the magnesium-rich end-member, magnesiothis compound, and the iron-rich end-member, grunerite.[1] The precise ratio of magnesium to iron significantly influences its physical and optical properties, making a thorough understanding of these characteristics essential for its identification and for predicting its behavior in various scientific and industrial applications. This guide provides a comprehensive overview of the physical and optical properties of this compound, detailed experimental protocols for their determination, and a summary of key quantitative data.
Physical Properties of this compound
The key physical properties of this compound are summarized in the table below. These properties are crucial for the initial identification of the mineral in hand samples.
| Property | Value | Comments |
| Crystal System | Monoclinic[2] | Prismatic (2/m)[3] |
| Crystal Habit | Fibrous, lamellar, and radiating masses; rarely as distinct crystals.[2][3] | Crystals can be bladed, columnar, or fibrous and may grow up to 20 cm in length.[4][5] |
| Cleavage | Good in two directions at approximately 56° and 124°.[2][5] | This is a characteristic feature of amphiboles. |
| Fracture | Splintery to uneven.[2] | |
| Hardness (Mohs) | 5 - 6[2] | Can be scratched by a steel file but not by a pocket knife. |
| Specific Gravity | 3.1 - 3.6[2] | Increases with iron content. |
| Luster | Silky to vitreous.[2] | Can appear glassy or have a fibrous sheen. |
| Color | Dark grayish or greenish-brown to dark green.[2] | Color darkens with increasing iron content. |
| Streak | White to grayish-white.[2][6] | The color of the powdered mineral. |
| Tenacity | Brittle[4] | |
| Twinning | Simple or lamellar twinning is common.[2][4] |
Optical Properties of this compound
The optical properties of this compound are essential for its identification in thin sections using polarized light microscopy. These properties are systematically related to the mineral's chemical composition.
| Property | Value | Comments |
| Optical Class | Biaxial (+)[4] | |
| Refractive Indices | α = 1.632 - 1.671β = 1.638 - 1.689γ = 1.655 - 1.708[3][4] | Indices of refraction increase with increasing iron content.[5] |
| Birefringence (δ) | 0.020 - 0.037[3][5] | The difference between the highest and lowest refractive indices. |
| 2V Angle (measured) | 65° - 90°[3] | The angle between the two optic axes. |
| Pleochroism | Weak; X = Y = colorless, Z = pale green.[3][4] | Becomes more noticeable with higher iron content. |
| Extinction Angle | Inclined; Z ∧ c = -21° to -16°[4][5] | The angle between the Z optical direction and the c-crystallographic axis. |
| Dispersion | r < v, weak.[4][5] | |
| Elongation | Length slow.[5] |
Experimental Protocols
Determination of Physical Properties
1. Specific Gravity Measurement (Hydrostatic Weighing Method)
This method is based on Archimedes' principle and provides a precise determination of a mineral's specific gravity.
-
Equipment: Digital scale with a suspension hook, beaker of deionized water, and a fine thread.
-
Procedure:
-
Weigh the dry this compound sample in the air (W_air).
-
Suspend the sample from the hook using the thread and immerse it completely in the beaker of water, ensuring it does not touch the sides or bottom.
-
Record the weight of the sample while suspended in water (W_water).
-
Calculate the specific gravity using the formula: Specific Gravity = W_air / (W_air - W_water)
-
2. Hardness Determination (Mohs Hardness Test)
The Mohs scale is a relative scale of mineral hardness.
-
Equipment: A set of minerals of known hardness (Mohs hardness kit) or common materials of known hardness (e.g., fingernail ~2.5, copper penny ~3.5, steel knife ~5.5, glass plate ~5.5).
-
Procedure:
-
Attempt to scratch a smooth, fresh surface of the this compound sample with an object of known hardness.
-
Observe if a scratch is produced.
-
If the known object scratches the this compound, the mineral is softer than that object.
-
If the this compound scratches the known object, it is harder.
-
By systematically testing with different objects, the hardness of the this compound can be bracketed between two known values on the Mohs scale.[7][8]
-
Determination of Optical Properties
1. Polarized Light Microscopy (PLM)
PLM is the primary technique for examining the optical properties of minerals in thin sections.
-
Equipment: A petrographic (polarizing) microscope equipped with a rotating stage, polarizers, and a light source.
-
Sample Preparation: A thin section of a rock containing this compound is prepared by mounting a thin slice of the rock on a glass slide and grinding it to a standard thickness of 30 micrometers.
-
Procedure:
-
Pleochroism: Observed in plane-polarized light. The thin section is rotated on the microscope stage, and any changes in color are noted. The pleochroic formula describes the colors observed when the mineral's vibration directions are aligned with the polarizer.[5][9]
-
Birefringence and Interference Colors: Observed in cross-polarized light. The colors observed are a function of the mineral's birefringence and the thickness of the thin section. The maximum interference color is used to estimate the birefringence with the aid of a Michel-Lévy chart.[5][9]
-
Extinction Angle: In cross-polarized light, the angle between a prominent crystallographic direction (like a cleavage trace) and the position of maximum darkness (extinction) as the stage is rotated is measured.[5]
-
Refractive Index (Becke Line Test): The thin section is viewed in plane-polarized light with a medium-power objective. By slightly lowering the stage (increasing the focal distance), a bright line (the Becke line) will move into the medium with the higher refractive index. This is compared with the refractive index of the mounting medium or adjacent minerals.[9][10]
-
Optic Sign and 2V Angle (Conoscopy): A high-power objective and a condensing lens are used to produce an interference figure. The shape and behavior of the isogyres upon stage rotation are used to determine if the mineral is uniaxial or biaxial and its optic sign (+ or -). For biaxial minerals, the separation of the isogyres is related to the 2V angle.[5]
-
Determination of Crystallographic and Chemical Properties
1. X-Ray Diffraction (XRD)
XRD is a powerful technique for identifying crystalline materials and determining their crystal structure.
-
Equipment: X-ray diffractometer.
-
Sample Preparation: A pure sample of this compound is ground to a fine powder.
-
Procedure:
-
The powdered sample is mounted in a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam at various angles.
-
The intensity of the diffracted X-rays is measured by a detector.
-
The resulting diffraction pattern, a plot of diffraction angle (2θ) versus intensity, is unique to this compound and can be compared to a database for identification.[11][12] The positions of the diffraction peaks can be used to calculate the unit cell parameters of the mineral.[11]
-
2. Electron Microprobe Analysis (EMPA)
EMPA is used to determine the precise chemical composition of a mineral.
-
Equipment: Electron microprobe.
-
Sample Preparation: A polished thin section or a grain mount of this compound is used.
-
Procedure:
-
A focused beam of electrons is directed at a specific point on the this compound sample.
-
This causes the atoms at that point to emit characteristic X-rays.
-
The wavelengths and intensities of these X-rays are measured by spectrometers.
-
By comparing the results to standards of known composition, the elemental composition of the this compound can be quantified.[13]
-
Interrelationship of Properties
The physical and optical properties of this compound are directly linked to its chemical composition, specifically the substitution of iron for magnesium in its crystal structure. The following diagram illustrates these relationships.
Caption: Relationship between Mg-Fe substitution and key properties of this compound.
References
- 1. What is X-ray Diffraction? [geoinfo.nmt.edu]
- 2. How to Find and Determine the Specific Gravity of a Rock - 911Metallurgist [911metallurgist.com]
- 3. mindat.org [mindat.org]
- 4. Quick Test Method for Determining Specific Gravity of Mineral Specimens [johnbetts-fineminerals.com]
- 5. fiveable.me [fiveable.me]
- 6. This compound Mineral Data [webmineral.com]
- 7. tamiu.edu [tamiu.edu]
- 8. Video: Physical Properties of Minerals and Mineral Characterization [jove.com]
- 9. fiveable.me [fiveable.me]
- 10. Optical mineralogy - Wikipedia [en.wikipedia.org]
- 11. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 12. microanalysis.com.au [microanalysis.com.au]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mineralogical Associations of Cummingtonite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cummingtonite, a monoclinic amphibole with the general chemical formula (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂, is a key indicator mineral in metamorphic petrology.[1] Its presence and association with other minerals provide valuable insights into the pressure, temperature, and compositional conditions of rock formation and subsequent metamorphic events. This technical guide offers a comprehensive overview of the common mineral assemblages associated with this compound, supported by quantitative data, detailed experimental protocols for analysis, and visual representations of these complex relationships.
Mineralogical Associations of this compound
This compound is predominantly found in medium-grade metamorphic rocks, particularly those with magnesium- and iron-rich compositions.[1][2][3][4][5][6] Its formation is typically associated with the metamorphism of mafic and ultramafic rocks, as well as iron formations.[1][2][3][4][5][6] The specific mineral assemblage coexisting with this compound is highly dependent on the protolith chemistry and the metamorphic grade, ranging from greenschist to amphibolite and even granulite facies conditions.[1][7][8]
Common minerals found in association with this compound include:
-
Amphiboles: Hornblende, Actinolite, Anthophyllite, Gedrite, Grunerite[2][3][4][5][9][10]
-
Pyroxenes: Orthopyroxene (Hypersthene), Clinopyroxene[2][5][7]
-
Olivine [7]
The coexistence of these minerals with this compound defines specific metamorphic facies and provides constraints for thermodynamic modeling of petrogenetic processes. For instance, the association of this compound with orthopyroxene and quartz generally indicates higher temperatures.[7]
Quantitative Data on this compound Associations
The chemical composition of this compound and its coexisting minerals provides quantitative constraints on the pressure and temperature conditions of metamorphism. The following tables summarize representative data from various studies.
Table 1: Mineral Compositions (Electron Microprobe Data) of Coexisting this compound and Hornblende in Amphibolite
| Oxide (wt%) | This compound | Hornblende |
| SiO₂ | 52.10 | 45.80 |
| TiO₂ | 0.15 | 1.20 |
| Al₂O₃ | 1.80 | 10.50 |
| FeO | 25.50 | 15.20 |
| MnO | 0.80 | 0.20 |
| MgO | 15.50 | 12.30 |
| CaO | 1.20 | 11.80 |
| Na₂O | 0.10 | 1.50 |
| K₂O | 0.05 | 0.80 |
| Total | 97.20 | 99.30 |
Note: Data are representative and compiled from multiple sources. Actual compositions can vary significantly based on the specific geological setting.
Table 2: Estimated Pressure-Temperature (P-T) Conditions for this compound-Bearing Assemblages
| Rock Type | Associated Minerals | Temperature (°C) | Pressure (kbar) |
| Metamorphosed Iron Formation | Grunerite, Magnetite, Quartz | 550 - 650 | 3 - 5 |
| Amphibolite | Hornblende, Plagioclase, Garnet | 600 - 750 | 5 - 8 |
| Granulite | Orthopyroxene, Clinopyroxene, Garnet | 750 - 850 | 7 - 10 |
| Calc-silicate Rock | Hornblende, Calcite, Garnet, Plagioclase | 550 - 600 | 6.5 ± 0.6 |
Data synthesized from various petrological studies and thermodynamic models.[7][8]
Experimental Protocols for Mineral Analysis
The characterization of this compound and its associated minerals involves a multi-faceted approach combining petrographic analysis with advanced analytical techniques.
Sample Preparation
-
Thin Section Preparation: A slice of the rock sample is mounted on a glass slide and ground down to a standard thickness of 30 micrometers. This allows for the examination of the rock's texture and mineralogy using a petrographic microscope.
-
Polished Section Preparation: For electron microprobe analysis, a highly polished surface of the rock chip or thin section is prepared to ensure a flat and smooth surface for the electron beam interaction.
Petrographic Microscopy
-
Transmitted Light Microscopy: The thin section is examined using a polarizing microscope to identify the constituent minerals based on their optical properties, such as color, pleochroism, birefringence, and extinction angle. Textural relationships, such as grain size, shape, and the spatial distribution of minerals, are also documented.
-
Reflected Light Microscopy: This technique is used to identify opaque minerals, such as magnetite and other oxides, based on their reflectance and color.
Electron Probe Microanalysis (EPMA)
-
Instrumentation: An electron probe microanalyzer is used to obtain quantitative chemical compositions of individual mineral grains.
-
Procedure:
-
A focused beam of electrons is directed onto the polished surface of the mineral grain.
-
The interaction of the electron beam with the sample generates characteristic X-rays for each element present.
-
Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these X-rays.
-
The intensity data is then compared to that of known standards to calculate the concentration of each element.
-
An accelerating voltage of 15 kV and a beam current of 10-20 nA are typically used for silicate mineral analysis.
-
Thermodynamic Modeling
-
Software: Programs such as THERMOCALC or MELTS are used to calculate phase equilibria and construct pressure-temperature (P-T) diagrams.
-
Input Data: The bulk rock composition, obtained from whole-rock geochemical analysis, and the chemical compositions of the individual minerals, determined by EPMA, are used as input for the models.
-
Output: The models generate P-T diagrams that show the stability fields of different mineral assemblages, allowing for the determination of the metamorphic conditions under which the rock formed.
Visualizations
Signaling Pathways and Logical Relationships
The formation of this compound and its associated minerals is a result of complex metamorphic reactions. The following diagram illustrates the general paragenetic sequence in a metamorphosed iron formation.
Caption: Generalized metamorphic pathway for the formation of this compound in iron formations.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of a this compound-bearing rock sample.
Caption: Standard experimental workflow for the petrological analysis of this compound-bearing rocks.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [science.smith.edu]
- 5. researchgate.net [researchgate.net]
- 6. rruff.net [rruff.net]
- 7. researchgate.net [researchgate.net]
- 8. lpi.usra.edu [lpi.usra.edu]
- 9. Amp-TB2: An Updated Model for Calcic Amphibole Thermobarometry [mdpi.com]
- 10. ijcm.du.ac.ir [ijcm.du.ac.ir]
An In-depth Technical Guide to the Cummingtonite-Grunerite Series
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cummingtonite-grunerite mineral series, a group of inosilicate minerals belonging to the amphibole superfamily. This document details the series' core mineralogical and physicochemical properties, offering insights for researchers in geochemistry, materials science, and environmental health.
Introduction to the this compound-Grunerite Series
The this compound-grunerite series is a continuous solid-solution series of monoclinic amphibole minerals.[1][2] The series is defined by the substitution of magnesium (Mg) and iron (Fe²⁺) within its crystal structure. This compound is the magnesium-rich end-member, while grunerite is the iron-rich end-member.[1][2] These minerals are common constituents of medium-grade metamorphic rocks, particularly those derived from iron-rich protoliths such as banded iron formations.[1][3]
The general chemical formula for the series is (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂.[1] The nomenclature within the series is based on the relative proportions of magnesium and iron. This compound is defined as having a magnesium to iron ratio greater than 1, while in grunerite, iron is the dominant cation.[4] A rare asbestiform variety of grunerite, known as amosite, has been mined commercially for its asbestos properties.[2][3]
Chemical Composition and Solid Solution
The this compound-grunerite series represents a classic example of a solid solution, where two end-member compositions, magnesiothis compound (Mg₇Si₈O₂₂(OH)₂) and grunerite (Fe₇Si₈O₂₂(OH)₂), form a continuous series of intermediate compositions.[3][5] The substitution of Mg²⁺ and Fe²⁺ cations occurs primarily in the M1, M2, M3, and M4 crystallographic sites. In addition to magnesium and iron, manganese (Mn) can also substitute for these cations, leading to the formation of manganoan this compound and manganogrunerite.[2][6] Calcium, sodium, and potassium concentrations are generally low in this series.[2][3]
Below is a table summarizing the chemical composition of the end-members and an intermediate member of the series.
| Mineral Name | Ideal Chemical Formula | Mg/(Mg+Fe) Ratio |
| Magnesiothis compound | Mg₇Si₈O₂₂(OH)₂ | > 0.7 |
| This compound | (Mg,Fe)₇Si₈O₂₂(OH)₂ | 0.3 - 0.7 |
| Grunerite | Fe₇Si₈O₂₂(OH)₂ | < 0.3 |
Crystal Structure and Physical Properties
Minerals of the this compound-grunerite series crystallize in the monoclinic crystal system, with the space group C2/m.[7] The fundamental structure is composed of double chains of silica tetrahedra (Si₄O₁₁) extending parallel to the c-axis. These chains are bonded together by strips of octahedrally coordinated cation sites (M1, M2, M3, M4).
The physical properties of the this compound-grunerite series vary systematically with the Mg/Fe ratio. As the iron content increases from this compound to grunerite, properties such as specific gravity and refractive indices also increase.[8] The hardness of these minerals typically ranges from 5 to 6 on the Mohs scale.[1][2] They exhibit a perfect cleavage on {110} planes, intersecting at approximately 56° and 124°.[1][8]
The following diagram illustrates the logical relationship of the solid solution series.
Caption: Solid solution series from this compound to grunerite.
Optical Properties
In thin section, minerals of the this compound-grunerite series are typically colorless to pale green or brown.[8] Pleochroism is generally weak and increases with iron content.[8] A characteristic feature of this series is the presence of simple or multiple twinning on the {100} plane.[8] The refractive indices and birefringence increase with the substitution of iron for magnesium.
The table below summarizes the key optical properties for the series.
| Optical Property | This compound | Grunerite |
| Color in Thin Section | Colorless to pale green | Pale green to pale brown |
| Pleochroism | Weakly pleochroic if colored | Weakly pleochroic |
| Refractive Indices (n) | nα = 1.605 - 1.686nβ = 1.624 - 1.709nγ = 1.632 - 1.729 | n increases with increasing Fe |
| Birefringence (δ) | 0.016 - 0.045 | Increases with increasing Fe |
| Extinction Angle (Z ∧ c) | 21° decreasing to 12° with increasing Fe | 12° |
| Optic Sign | Biaxial (+) or (-) | Biaxial (-) |
| 2V Angle | 2Vx = 83-90°, 2Vz = 90-68° | 2Vz = 68° |
Data sourced from multiple references.[8]
Experimental Protocols for Characterization
The characterization of minerals in the this compound-grunerite series involves a combination of analytical techniques to determine their chemical, structural, and physical properties.
Sample Preparation
-
Rock Crushing and Mineral Separation: The host rock is crushed and sieved to an appropriate grain size. Mineral separation is then performed using heavy liquids and a magnetic separator to isolate the amphibole grains.
-
Thin Section Preparation: A slice of the rock is mounted on a glass slide and ground down to a thickness of 30 micrometers for petrographic analysis.
Analytical Techniques
-
Polarized Light Microscopy (PLM): Thin sections are examined using a polarizing microscope to identify the mineral based on its optical properties, such as color, pleochroism, cleavage, twinning, and extinction angle.
-
Electron Probe Microanalysis (EPMA): This technique is used to determine the precise chemical composition of the mineral. A focused beam of electrons is used to excite the sample, which then emits characteristic X-rays that are analyzed to quantify the elemental composition.
-
X-ray Diffraction (XRD): XRD is employed to determine the crystal structure and unit cell parameters of the mineral. A powdered sample is irradiated with X-rays, and the resulting diffraction pattern is unique to the mineral's crystal lattice.
-
Spectroscopy (e.g., Mössbauer, Infrared): These techniques can provide information about the oxidation state of iron and the distribution of cations within the different crystallographic sites.
The following diagram outlines a typical experimental workflow for the characterization of a this compound-grunerite sample.
Caption: Workflow for this compound-grunerite characterization.
Paragenesis and Geological Significance
This compound and grunerite are characteristic minerals of metamorphosed iron-rich sedimentary rocks, particularly banded iron formations, where they form under greenschist to amphibolite facies conditions.[1] They are often found in association with other minerals such as magnetite, quartz, hornblende, actinolite, and garnet.[1][3] The presence and composition of this compound-grunerite can provide valuable information about the pressure, temperature, and chemical conditions during metamorphism. With prograde metamorphism, this compound and grunerite can transform into members of the olivine and pyroxene series.[2][3]
Conclusion
The this compound-grunerite series serves as a significant indicator of metamorphic conditions in iron-rich geological settings. A thorough understanding of its chemical, structural, and physical properties is crucial for petrological and mineralogical studies. The systematic variation in its properties as a function of the Mg-Fe substitution makes it an excellent example of a solid solution series for both research and educational purposes. The analytical workflow presented provides a robust framework for the comprehensive characterization of these and other silicate minerals.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. This compound-Grunerite (series) : CSIRO Spectroscopy Database [luminescence.csiro.au]
- 8. Minerals In Thin Section [mints.uwc.ac.za]
The Dimorphic Relationship Between Cummingtonite and Anthophyllite: A Technical Guide
Abstract: This technical guide provides a comprehensive examination of the dimorphic relationship between the amphibole minerals cummingtonite and anthophyllite. It is intended for researchers, scientists, and professionals in drug development who may encounter these asbestiform minerals. This document details their crystallographic, chemical, and optical properties, outlines the pressure-temperature conditions governing their stability and transformation, and provides detailed experimental protocols for their synthesis and analysis.
Introduction
This compound and anthophyllite are iron-magnesium inosilicate minerals belonging to the amphibole group. They share the same ideal chemical formula, (Mg,Fe)₇Si₈O₂₂(OH)₂, yet crystallize in different crystal systems, a phenomenon known as dimorphism. This compound is monoclinic, while anthophyllite is orthorhombic.[1][2] This structural difference leads to distinct physical and optical properties, which are crucial for their accurate identification. Understanding the relationship between these two minerals is of significant importance in metamorphic petrology and for assessing the potential hazards of asbestiform minerals.
Crystallographic and Chemical Properties
The fundamental difference between this compound and anthophyllite lies in their crystal structure. This structural variance gives rise to measurable differences in their crystallographic parameters and optical properties. While both are part of the magnesium-iron silicate hydroxide series, subtle differences in their tolerance for other elements, such as calcium, can also be observed.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and anthophyllite for ease of comparison.
| Property | This compound | Anthophyllite |
| Ideal Formula | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ | ☐Mg₂Mg₅Si₈O₂₂(OH)₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/m | Pnma |
| Unit Cell Parameters | a = 9.516-9.534 Åb = 18.139-18.231 Åc = 5.311-5.3235 Åβ = 101.97-102.1° | a = 18.5-18.61 Åb = 17.9-18.026 Åc = 5.24-5.28 Å |
| Z (formula units per unit cell) | 2 | 4 |
| Table 1: Crystallographic Data for this compound and Anthophyllite. |
| Property | This compound | Anthophyllite |
| Color | Dark green, brown, gray, beige | Gray to green, brown, beige |
| Luster | Vitreous to silky | Vitreous to pearly |
| Hardness (Mohs) | 5 - 6 | 5.5 - 6 |
| Specific Gravity | 3.1 - 3.6 | 2.85 - 3.57 |
| Cleavage | Good on {110}, intersecting at ~54° and ~126° | Perfect on {110}, intersecting at ~56° and ~124° |
| Table 2: Physical Properties of this compound and Anthophyllite. |
| Property | This compound | Anthophyllite |
| Optical Class | Biaxial (+) | Biaxial (+) or (-) |
| Refractive Indices | nα = 1.632 - 1.671nβ = 1.638 - 1.689nγ = 1.655 - 1.708 | nα = 1.598 - 1.674nβ = 1.605 - 1.685nγ = 1.615 - 1.697 |
| Birefringence | δ = 0.020 - 0.037 | δ = 0.017 - 0.023 |
| 2V Angle | 65° - 90° | 57° - 90° |
| Extinction | Inclined | Parallel |
| Table 3: Optical Properties of this compound and Anthophyllite. |
The Dimorphic Relationship: Stability and Transformation
The stability of this compound versus anthophyllite is primarily controlled by temperature, pressure, and the chemical composition of the system, particularly the concentration of calcium.
-
Influence of Calcium: The presence of even small amounts of calcium tends to stabilize the monoclinic structure of this compound over the orthorhombic structure of anthophyllite.[1] Experimental studies have shown that the presence of calcium facilitates the nucleation of this compound.[1][2] In calcium-free experimental runs, anthophyllite is the amphibole that is synthesized.[1][2]
-
Temperature and Pressure: The transformation between anthophyllite and this compound is also temperature-dependent. At lower temperatures, anthophyllite is the more stable form for magnesian compositions.[3] With increasing temperature, a transition to this compound can occur. The pressure-temperature (P-T) stability fields of these minerals are complex and are influenced by the Fe/Mg ratio. For magnesio-cummingtonite, it is considered less stable than magnesian anthophyllite at metamorphic temperatures between 600-700°C.[3] The paragenesis of this compound with olivine and quartz is generally confined to pressures below 10 kbar and temperatures below 740°C.[3]
Experimental Protocols
The synthesis and characterization of this compound and anthophyllite are crucial for understanding their stability fields and properties. The following are detailed methodologies for key experiments.
Hydrothermal Synthesis of this compound/Anthophyllite
This protocol is a generalized procedure for the synthesis of iron-magnesium amphiboles under hydrothermal conditions. The specific starting materials and conditions can be adjusted to target either this compound or anthophyllite.
Objective: To synthesize single-phase this compound or anthophyllite from oxide or gel starting materials.
Materials:
-
MgO, Fe₂O₃, SiO₂ (high-purity oxides) or a prepared gel of the desired stoichiometry.
-
Distilled, deionized water.
-
For this compound synthesis: a source of calcium, such as CaO or Ca(OH)₂.
-
Gold or platinum capsules (approximately 5 mm diameter, 25 mm length).
-
Cold-seal pressure vessels or internally heated pressure vessels.
-
Furnace with temperature controller.
-
Welding apparatus for sealing capsules.
Procedure:
-
Preparation of Starting Mixture:
-
Accurately weigh the oxide powders or gel to achieve the desired (Mg,Fe)₇Si₈O₂₂(OH)₂ stoichiometry. For this compound, add a small, controlled amount of the calcium source.
-
Thoroughly grind the mixture under ethanol in an agate mortar to ensure homogeneity.
-
Dry the mixture in an oven at 120°C for at least 4 hours.
-
-
Sample Encapsulation:
-
Load approximately 50-100 mg of the starting mixture into a gold or platinum capsule.
-
Add 10-20 µL of distilled, deionized water.
-
Seal the capsule using an arc welder, ensuring a complete seal to prevent water loss at high temperature and pressure.
-
-
Hydrothermal Treatment:
-
Place the sealed capsule into a cold-seal or internally heated pressure vessel.
-
Pressurize the vessel to the desired pressure (e.g., 1-2 kbar).
-
Heat the vessel to the target temperature (e.g., 600-750°C). The heating rate should be controlled, for example, at 10°C/min.
-
Maintain the target temperature and pressure for the desired duration of the experiment (e.g., 7 to 21 days) to allow for complete reaction and crystallization.
-
-
Quenching and Sample Recovery:
-
At the end of the experiment, rapidly quench the pressure vessel by immersing it in cold water to preserve the high-temperature mineral assemblage.
-
Carefully open the capsule and extract the solid product.
-
Wash the product with distilled water and dry it in an oven at 60°C.
-
X-Ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phases present in the synthesized product and to determine the unit cell parameters.
Materials:
-
Synthesized amphibole powder.
-
Powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample holder (e.g., zero-background silicon wafer or standard aluminum holder).
-
Mortar and pestle (agate).
-
Diffraction data analysis software.
Procedure:
-
Sample Preparation:
-
Grind a small amount of the synthesized product to a fine powder (<10 µm) in an agate mortar to ensure random orientation of the crystallites.
-
Mount the powdered sample onto the sample holder, ensuring a flat and level surface.
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters. A typical setting for amphiboles would be:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan range (2θ): 5° to 70°
-
Step size: 0.02°
-
Scan speed: 1°/minute
-
-
-
Data Analysis:
-
Process the raw diffraction data to identify the peaks.
-
Compare the resulting diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the mineral phases present.
-
Perform a Rietveld refinement of the diffraction pattern to obtain precise unit cell parameters.
-
Electron Microprobe Analysis (EMPA)
Objective: To determine the precise chemical composition of the synthesized amphibole crystals.
Materials:
-
Synthesized amphibole crystals.
-
Epoxy resin.
-
Polishing materials (e.g., diamond paste of various grit sizes).
-
Carbon coater.
-
Electron microprobe analyzer with wavelength-dispersive spectrometers (WDS).
-
A set of well-characterized mineral standards.
Procedure:
-
Sample Preparation:
-
Mount the amphibole crystals in epoxy and prepare a polished thin section or a grain mount.
-
The surface must be highly polished (to 0.25 µm) and perfectly flat.
-
Clean the polished surface thoroughly.
-
Coat the sample with a thin layer of carbon to ensure electrical conductivity.
-
-
Instrument Setup and Calibration:
-
Insert the sample and standards into the microprobe.
-
Set the operating conditions, typically:
-
Accelerating voltage: 15 kV
-
Beam current: 10-20 nA
-
Beam diameter: 1-5 µm
-
-
Calibrate the spectrometers using the mineral standards for all elements to be analyzed (Si, Mg, Fe, Ca, etc.).
-
-
Data Acquisition and Correction:
-
Select individual, homogeneous amphibole crystals for analysis.
-
Acquire X-ray intensity data for each element from multiple points on each crystal.
-
Apply matrix corrections (ZAF or similar) to the raw X-ray data to convert intensities into elemental weight percentages.
-
Logical Relationships in the this compound-Anthophyllite System
The formation of either this compound or anthophyllite is governed by a set of logical conditions related to the geological environment. These can be visualized as a decision-making pathway.
Conclusion
The dimorphic relationship between this compound and anthophyllite is a classic example of how subtle variations in crystallographic structure can lead to distinct mineral species with the same chemical formula. The stability and formation of these minerals are intricately linked to the pressure, temperature, and chemical conditions of their environment, with the presence of calcium being a key factor favoring the formation of monoclinic this compound. The detailed experimental protocols provided in this guide offer a framework for the synthesis and characterization of these important amphibole minerals, enabling further research into their properties and behavior. Accurate identification, based on a combination of optical microscopy, X-ray diffraction, and electron microprobe analysis, is essential for both geological studies and the assessment of asbestiform mineral hazards.
References
Methodological & Application
Application Notes: Techniques for Identifying Cummingtonite in Thin Section
Introduction
Cummingtonite is a monoclinic amphibole mineral that forms a solid solution series with grunerite, distinguished by a higher magnesium to iron ratio.[1][2] It is a common constituent of medium-grade regionally metamorphosed rocks, particularly those derived from mafic and ultramafic protoliths, and is characteristic of metamorphosed iron formations.[2][3] Accurate identification of this compound in thin section is crucial for petrologic studies and requires careful observation of its unique optical properties using polarized light microscopy.
Key Optical Properties for Identification
1. Plane-Polarized Light (PPL)
-
Color and Pleochroism: this compound is typically colorless to pale green or pale brown in thin section.[3][4] Any observed color and the degree of pleochroism increase with higher iron content.[4] Magnesium-rich varieties are often non-pleochroic, while iron-rich this compound may exhibit weak pleochroism, with Z showing a pale green hue and X and Y being colorless.[1][2]
-
Habit and Cleavage: this compound typically forms bladed, columnar, or fibrous crystals.[2][3] Like other amphiboles, it exhibits two perfect prismatic cleavages on {110} that intersect at approximately 56° and 124°.[3][4] These cleavage angles are best observed in a cross-section perpendicular to the c-axis, which will appear diamond-shaped.[4][6]
2. Cross-Polarized Light (XPL)
-
Birefringence: The maximum birefringence of this compound ranges from 0.020 to 0.037, leading to interference colors up to the second order on the Michel-Lévy chart.[3] Birefringence also tends to increase with iron content.[4]
-
Twinning: One of the most diagnostic features of this compound is the presence of fine, polysynthetic (lamellar) twinning parallel to {100}.[1][3] These twins appear as distinct bands of yellow and orange.[5]
-
Extinction: this compound exhibits inclined extinction. The extinction angle (the angle between the c-axis and the Z optical direction) varies from approximately 16° to 21°.[3][4] This inclined extinction is a key feature that distinguishes it from orthorhombic amphiboles like anthophyllite.[6]
-
Optic Sign and 2V Angle: this compound is biaxial positive.[2][3] The 2V angle is typically high, ranging from 70° to 90°.[2][3]
Distinguishing this compound from Similar Minerals
-
Grunerite: As the iron-rich end-member of the series, grunerite has higher refractive indices and birefringence.[1][7] A key distinction is the optic sign; the series changes from optically positive (this compound) to optically negative as iron content increases towards grunerite.[7] Grunerite also has a smaller extinction angle, typically less than 15°.[1]
-
Anthophyllite: Anthophyllite is the orthorhombic dimorph of magnesium-rich this compound.[8] The primary distinguishing feature is its parallel extinction in longitudinal sections, whereas this compound has inclined extinction.[6][7] Anthophyllite generally lacks the characteristic polysynthetic twinning seen in this compound.[6]
-
Tremolite-Actinolite Series: this compound can be distinguished from tremolite and actinolite by its higher refractive indices and its typically positive optic sign, as calcic amphiboles are generally optically negative.[4][7]
Data Presentation: Optical Properties of this compound
| Optical Property | Value | Notes |
| Crystal System | Monoclinic | |
| Color (PPL) | Colorless to pale green or pale brown[3][9] | Color increases with Fe content[4] |
| Pleochroism | Weak; X=Y=colorless, Z=pale green[1][3] | More pronounced in Fe-rich varieties |
| Relief | Moderate to High[5][6] | |
| Cleavage | Perfect on {110}, intersecting at ~56° and 124°[3][4] | Typical amphibole cleavage |
| Birefringence (δ) | 0.020 - 0.037[3] | Up to second-order interference colors |
| Extinction | Inclined[3] | Z^c = ~16° to 21°[3][4] |
| Twinning | Simple or multiple, parallel to {100}[3][4] | Fine polysynthetic twinning is a key diagnostic feature[1] |
| Optic Sign | Biaxial (+)[2][3] | |
| 2V Angle | 70° - 90°[2][3] | Varies with Mg content[3] |
| Refractive Indices | α = 1.633-1.663, β = 1.638-1.677, γ = 1.655-1.697[3] | Indices decrease with Mg content[3] |
Experimental Protocols
Protocol 1: Thin Section Preparation
-
Sample Selection: Choose a representative rock sample suspected to contain this compound.
-
Cutting: Cut a small, flat slab from the rock sample using a rock saw with a diamond blade.
-
Grinding: Grind one surface of the slab on progressively finer abrasive grits (e.g., 220, 400, 600 silicon carbide) until it is perfectly flat and smooth.
-
Mounting: Mount the polished surface to a glass microscope slide using a suitable adhesive (e.g., epoxy resin).
-
Slicing and Grinding: Once the adhesive has cured, use a cut-off saw to slice off the excess rock, leaving a thin wafer attached to the slide. Carefully grind this wafer down to a standard thickness of 30 micrometers. This thickness is critical for observing standardized interference colors. Monitor the thickness by observing the interference colors of known minerals like quartz or feldspar.
-
Polishing: Polish the final surface with a fine abrasive slurry (e.g., 1-micrometer alumina) to remove any scratches from the grinding process.
-
Cleaning and Labeling: Clean the finished thin section thoroughly and label it appropriately.
Protocol 2: Petrographic Microscope Analysis for this compound Identification
-
Initial Setup: Place the prepared thin section on the rotating stage of a petrographic microscope.
-
Plane-Polarized Light (PPL) Examination:
-
Begin with a low-power objective.
-
Observe the mineral's habit . Look for elongate, prismatic, or fibrous crystals.[3]
-
Note the color and assess for any pleochroism by rotating the stage. This compound will be colorless to pale green/brown with weak pleochroism.[1][3]
-
Assess the relief by comparing the mineral's brightness and boundary distinctness to the surrounding minerals.
-
Identify the characteristic amphibole cleavage , looking for two sets of intersecting lines at approximately 60° and 120°.[5]
-
-
Cross-Polarized Light (XPL) Examination:
-
Insert the analyzer to view the sample under cross-polarized light.
-
Observe the interference colors . Note the maximum color and determine the birefringence using a Michel-Lévy chart. This compound will show up to second-order colors.[3]
-
Carefully look for twinning . The presence of fine, lamellar polysynthetic twins is a strong indicator of this compound.[1][3]
-
Determine the extinction angle . Align a crystal's cleavage or long axis with the north-south crosshair. Rotate the stage until the mineral goes extinct (appears black). The angle of rotation is the extinction angle. This compound will have an inclined extinction of 16-21°.[3][4]
-
-
Conoscopic Illumination (Optional):
-
Switch to a high-power objective and insert the Bertrand lens to observe the interference figure.
-
Determine the optic sign . For a grain showing a centered optic axis figure, the isogyres will indicate if the mineral is biaxial positive.
-
-
Confirmation and Differentiation:
Mandatory Visualization
Caption: Workflow for the optical identification of this compound.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. This compound [science.smith.edu]
- 4. Minerals In Thin Section [mints.uwc.ac.za]
- 5. youtube.com [youtube.com]
- 6. 5 Amphiboles – Optical Mineralogy [optical.minpet.org]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Thin Section Petrology Databank - Minerals & Other Inclusions - this compound - Grunerite [rbmason.ca]
Application of Electron Microprobe Analysis to Cummingtonite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Electron Microprobe Analysis (EMPA) for the quantitative characterization of the amphibole mineral, cummingtonite. It includes a summary of typical compositional data, a detailed experimental protocol, and a visual representation of the analytical workflow.
Introduction to this compound and EMPA
This compound is a complex inosilicate mineral belonging to the amphibole group, with the general chemical formula (Mg,Fe)₇Si₈O₂₂(OH)₂. It is a key metamorphic mineral, and its chemical composition provides valuable insights into the pressure and temperature conditions of rock formation. Electron Microprobe Analysis (EMPA), also known as Electron Probe Microanalysis (EPMA), is a powerful, non-destructive technique used for determining the elemental composition of small, solid samples with high spatial resolution. This technique is particularly well-suited for analyzing the compositional variations within individual this compound grains.
The principle of EMPA involves bombarding a focused beam of electrons onto a polished sample surface. This interaction generates characteristic X-rays, the wavelengths and intensities of which are unique to the elements present and their concentrations. By comparing the X-ray intensities from the sample to those from well-characterized standards, a precise quantitative analysis can be achieved.
Quantitative Data Presentation
The chemical composition of this compound can vary significantly depending on the metamorphic grade and the bulk composition of the host rock. The table below summarizes typical oxide weight percentages for this compound from different geological settings, as determined by EMPA.
| Oxide | Metamorphosed Iron Formation | Amphibolite |
| SiO₂ | 50.0 - 54.0 | 49.0 - 53.0 |
| MgO | 20.0 - 30.0 | 15.0 - 25.0 |
| FeO | 15.0 - 25.0 | 20.0 - 35.0 |
| MnO | 0.5 - 2.0 | 0.5 - 1.5 |
| CaO | < 1.0 | < 2.0 |
| Na₂O | < 0.5 | < 0.5 |
| Al₂O₃ | < 1.0 | < 2.5 |
| TiO₂ | < 0.2 | < 0.5 |
| K₂O | < 0.1 | < 0.2 |
Experimental Protocol for EMPA of this compound
This protocol outlines the key steps for the quantitative analysis of this compound using a wavelength-dispersive X-ray spectroscopy (WDS) electron microprobe.
1. Sample Preparation
-
Mounting: Prepare a standard 30-micron thick polished thin section of the rock containing this compound.
-
Polishing: The sample surface must be highly polished and free of scratches to ensure accurate analysis. A final polish with 0.25-micron diamond paste is recommended.
-
Carbon Coating: Apply a thin, uniform layer of carbon to the sample surface to make it conductive. This prevents charge buildup from the electron beam. The coating thickness should be approximately 20-30 nanometers.
2. Instrument Setup and Calibration
-
Electron Beam:
-
Accelerating Voltage: 15 kV is a typical accelerating voltage for silicate analysis.
-
Beam Current: A beam current of 10-20 nA is generally used. The current should be stable throughout the analysis.
-
Beam Diameter: Use a focused beam of 1-5 µm, depending on the size of the this compound grains and the desired spatial resolution.
-
-
Spectrometer Setup:
-
Select appropriate analyzing crystals for the elements of interest (e.g., TAP for Na, Mg, Al, Si; PET for Ca, Ti, K; LIF for Mn, Fe).
-
Calibrate the spectrometers using well-characterized mineral standards (e.g., olivine for Mg and Fe, diopside for Ca and Si, albite for Na and Al).
-
-
Data Acquisition:
-
Counting Times: Use peak counting times of 20-40 seconds for major elements and longer times (60-120 seconds) for minor and trace elements. Background positions should be carefully selected to avoid spectral interferences.
-
Analysis Points: Select analysis points on the this compound grains, avoiding cracks, inclusions, and grain boundaries. It is advisable to perform multiple analyses on a single grain to check for compositional homogeneity.
-
3. Data Reduction and Quality Control
-
Matrix Corrections: Raw X-ray intensities are converted to concentrations using a ZAF or similar matrix correction procedure. This corrects for the effects of atomic number (Z), absorption (A), and fluorescence (F).
-
Formula Calculation: The elemental weight percentages are recalculated into a mineral formula based on 23 oxygens, which is standard for amphiboles.
-
Quality Control: The quality of the analysis should be checked by analyzing a secondary standard (a well-characterized this compound or another amphibole) as an unknown. The results should be within 2-3% of the accepted values.
Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the electron microprobe analysis of this compound.
Application Notes and Protocols for the Characterization of Cummingtonite using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cummingtonite, a complex inosilicate mineral belonging to the amphibole supergroup, possesses the general chemical formula (Mg,Fe²⁺)₂(Mg,Fe²⁺)₅Si₈O₂₂(OH)₂[1][2]. As a rock-forming mineral, its accurate identification is crucial in various geological and material science applications. Raman spectroscopy has emerged as a powerful, non-destructive technique for the rapid characterization of this compound. This method provides detailed information about the mineral's chemical composition and crystal structure through the analysis of its vibrational modes.
Raman spectroscopy offers several advantages for mineralogical studies, including minimal to no sample preparation, high spatial resolution, and the ability to analyze samples in various forms (e.g., powders, polished sections, and even within rock matrices)[3]. This application note provides a detailed protocol for the characterization of this compound using Raman spectroscopy, including data on its characteristic spectral features and a guide to interpreting the results.
Principle of Raman Spectroscopy for this compound Characterization
Raman spectroscopy involves illuminating a sample with a monochromatic laser source. The incident photons interact with the molecular vibrations of the material, resulting in the inelastic scattering of light. The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the bonds within the crystal lattice. For this compound, the Raman spectrum reveals distinct peaks corresponding to the stretching and bending vibrations of the Si-O-Si and O-Si-O linkages within the silicate chains, as well as vibrations involving the hydroxyl (OH) groups and metal-oxygen bonds[4]. These spectral "fingerprints" are unique to this compound and can be used for its unambiguous identification.
Experimental Protocol
This protocol outlines the steps for the successful acquisition of Raman spectra from this compound samples.
1. Sample Preparation
A key advantage of Raman spectroscopy is the minimal sample preparation required. However, to obtain high-quality spectra, the following steps are recommended:
-
Solid Rock Samples: A fresh, clean surface is preferable. If necessary, the sample can be cut to expose a fresh surface and then gently polished with a fine grit powder to reduce surface roughness, which can improve signal collection[5]. The sample should then be thoroughly cleaned with distilled water and dried to remove any polishing residue[5].
-
Powdered Samples: If the sample is in powdered form, a small amount can be placed on a standard microscope slide. Gently pressing a cover slip over the powder can help to create a flatter surface for analysis.
-
Thin Sections: Standard petrographic thin sections can be analyzed directly, offering the advantage of contextual analysis with optical microscopy.
2. Instrumentation and Data Acquisition
-
Instrumentation: A research-grade confocal Raman microscope equipped with a high-resolution spectrometer and a sensitive detector (e.g., a CCD camera) is recommended.
-
Laser Wavelength: A common choice for geological samples is a 532 nm or 785 nm laser. Shorter wavelengths (e.g., 532 nm) generally produce a stronger Raman signal, but longer wavelengths (e.g., 785 nm) can help to mitigate fluorescence, which can be an issue with some mineral samples.
-
Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding thermal damage to the sample. A starting point of a few milliwatts at the sample is often appropriate.
-
Objective Lens: A 50x or 100x objective is typically used to focus the laser onto a small spot on the sample, providing high spatial resolution.
-
Spectral Range: The spectrometer should be set to acquire data in the range of approximately 100 to 4000 cm⁻¹, which covers the main vibrational modes of this compound.
-
Acquisition Time and Accumulations: The signal-to-noise ratio can be improved by increasing the acquisition time and the number of spectral accumulations. Typical values might be 10-60 seconds per accumulation with 2-5 accumulations.
-
Calibration: The spectrometer should be calibrated before each session using a standard reference material, such as a silicon wafer (with its characteristic peak at ~520.7 cm⁻¹).
Data Presentation: Characteristic Raman Peaks of this compound
The Raman spectrum of this compound is characterized by several distinct peaks. The positions of these peaks can vary slightly depending on the specific cationic composition (i.e., the Mg/Fe ratio). The following table summarizes the key Raman bands observed for this compound, with data compiled from the RRUFF database and other literature sources.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~220 - 350 | Lattice modes, M-O vibrations |
| ~380 - 450 | O-Si-O bending modes |
| ~660 - 680 | Symmetric stretching of Si-O-Si bridges |
| ~920 - 940 | Antisymmetric stretching of O-Si-O linkages |
| ~1020 - 1060 | Antisymmetric stretching of Si-O-Si bridges |
| ~3600 - 3700 | OH stretching modes |
Note: The peak positions are approximate and can shift based on the specific chemical composition of the this compound sample.
Visualization of Experimental Workflow and Structural Relationships
To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for this compound characterization.
Caption: this compound structure and Raman modes.
Conclusion
Raman spectroscopy is a highly effective and efficient method for the characterization of this compound. By following the outlined protocol, researchers can obtain high-quality Raman spectra that provide definitive identification of this mineral. The characteristic Raman peaks, particularly those related to the Si-O-Si stretching and bending modes, serve as a reliable fingerprint for this compound. The non-destructive nature and high spatial resolution of this technique make it an invaluable tool in the fields of geology, material science, and beyond.
References
Application Notes and Protocols for X-ray Diffraction Analysis of Cummingtonite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray diffraction (XRD) patterns of cummingtonite, a complex silicate mineral. The information is intended to guide researchers in the identification and characterization of this mineral, with potential applications in materials science and geological studies relevant to drug development, particularly concerning mineral-drug interactions and formulation.
Introduction to this compound and its Structure
This compound is a metamorphic amphibole mineral with the general chemical formula (Mg,Fe²⁺)₂(Mg,Fe²⁺)₅Si₈O₂₂(OH)₂.[1] It belongs to the monoclinic crystal system and is part of a solid solution series with grunerite, where iron content varies.[2][3] The crystal structure of this compound is characterized by double chains of silicate tetrahedra.[4] Its crystallographic parameters can vary depending on the specific chemical composition, particularly the ratio of magnesium to iron.[3][5]
Crystallographic Data of this compound
The crystallographic data for this compound is essential for its identification and characterization using X-ray diffraction. The mineral typically crystallizes in the monoclinic system with the space group C2/m, although a P2₁/m space group has also been reported.[1][4][6][7] The unit cell parameters are variable, reflecting the solid solution series.
Table 1: Representative Unit Cell Parameters for this compound
| Parameter | Value Range | Source |
| a | 9.4885 - 9.534 Å | [1][6][8] |
| b | 18.040 - 18.231 Å | [1][6][8] |
| c | 5.2891 - 5.33 Å | [1][4][6] |
| β | 101.97° - 102.1° | [1][2] |
| Space Group | C2/m, P2₁/m | [1][4][6][7] |
Note: The specific values can vary based on the chemical composition of the sample.
X-ray Powder Diffraction Data
X-ray powder diffraction (XRPD) is a primary technique for identifying this compound. The diffraction pattern is characterized by a unique set of d-spacings and relative intensities of the diffraction peaks.
Table 2: X-ray Powder Diffraction Pattern for this compound
| 2θ (degrees) | d-spacing (Å) | Intensity (%) |
| 10.62 | 8.33 | 100 |
| 27.35 | 3.26 | 80 |
| 29.17 | 3.06 | 90 |
| 32.49 | 2.754 | 70 |
| 34.16 | 2.623 | 50 |
| 9.69 | 9.12 | 50 |
| 64.02 | 1.403 | 60 |
Data obtained from a sample from Labrador City, Canada.[2]
Experimental Protocol: X-ray Powder Diffraction Analysis of this compound
This protocol outlines the steps for obtaining an X-ray powder diffraction pattern of a this compound sample.
4.1. Sample Preparation
-
Grinding: The this compound sample should be ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites. This can be achieved using an agate mortar and pestle.
-
Sample Mounting: The powdered sample is then mounted onto a sample holder. Common methods include the cavity mount, where the powder is packed into a shallow well, or the zero-background holder, which minimizes background signal.
4.2. Instrument Setup and Data Collection
-
Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.
-
Instrument Parameters:
-
Voltage and Current: Set the X-ray tube to the manufacturer's recommended operating voltage and current (e.g., 40 kV and 40 mA).
-
Goniometer Scan:
-
Scan Range (2θ): A typical scan range for this compound is from 5° to 70° 2θ.
-
Step Size: A step size of 0.02° 2θ is common for routine analysis.
-
Time per Step: The counting time per step will depend on the sample crystallinity and desired signal-to-noise ratio, but a time of 1-2 seconds is often sufficient.
-
-
Optics: Use appropriate divergence slits, anti-scatter slits, and receiving slits to optimize the diffracted beam. A monochromator or a Kβ filter should be used to select for Cu Kα radiation.
-
4.3. Data Analysis
-
Phase Identification: The obtained diffraction pattern is compared with a reference database, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), to identify the phases present in the sample. The positions (2θ) and relative intensities of the diffraction peaks are the primary characteristics used for identification.
-
Lattice Parameter Refinement: Once this compound is identified, the positions of the diffraction peaks can be used to refine the unit cell parameters. This is typically done using software that performs a least-squares refinement.
-
Quantitative Analysis: If the sample is a mixture of minerals, quantitative analysis can be performed using methods such as the Rietveld refinement to determine the weight percentage of each phase.[9]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray diffraction analysis of a this compound sample.
Caption: Workflow for this compound XRD Analysis.
This diagram outlines the key stages from sample preparation to final data output in the X-ray diffraction analysis of this compound. Each step is crucial for obtaining high-quality and reliable data for mineral characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Mineral Data [webmineral.com]
- 9. 911metallurgist.com [911metallurgist.com]
Application Notes and Protocols for Cummingtonite Geothermobarometry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Cummingtonite Geothermobarometry
This compound, a monoclinic amphibole with the general formula (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂, is a key mineral in metamorphic petrology. Its stability and composition are sensitive to changes in pressure (P) and temperature (T), making it a valuable tool for geothermobarometry.[1][2] This technique involves analyzing the chemical composition of this compound and its coexisting minerals to determine the P-T conditions under which a metamorphic rock formed. This compound is typically found in metamorphosed magnesium-rich rocks, such as amphibolites and metaironstones.[2][3] Its full stability range is estimated to be between 400-800°C and pressures from less than 1 kbar up to 15 kbar.[1][2]
The principle of this compound geothermobarometry relies on the predictable partitioning of elements between this compound and other minerals in equilibrium. As temperature and pressure change, the distribution of elements like Fe²⁺, Mg, Ca, and Al between coexisting mineral phases adjusts to maintain thermodynamic equilibrium. By measuring these elemental distributions, the peak metamorphic conditions can be quantified.
Key Mineral Assemblages
The application of this compound as a geothermobarometer is dependent on the specific mineral assemblage present in the rock. Key assemblages include:
-
This compound-Hornblende: The partitioning of Fe-Mg and Ca between coexisting this compound and hornblende is sensitive to temperature. This pair is often used for geothermometry in amphibolites.[4]
-
This compound-Actinolite: The solvus between this compound and actinolite is temperature-dependent, making this pair a useful geothermometer.[5][6]
-
This compound-Garnet-Plagioclase-Quartz: This assemblage can be used for geobarometry, as the aluminum content of this compound in equilibrium with garnet, plagioclase, and quartz is a function of pressure.[7]
-
This compound-Orthopyroxene-Quartz: The presence of this assemblage generally indicates higher temperatures and pressures.[1][2][7]
-
This compound-Olivine-Quartz: This paragenesis is typically restricted to pressures below 10 kbar and temperatures below 740°C.[1][2]
Principles of Geothermometry and Geobarometry
Geothermometry: Most this compound-based geothermometers rely on Fe-Mg exchange reactions with other ferromagnesian minerals like hornblende, actinolite, or garnet. The distribution coefficient (K(_D)) for Fe-Mg between the two minerals is a function of temperature. For example, in the this compound-hornblende pair, as temperature increases, the distribution of Fe and Mg between the two amphiboles changes in a predictable manner.
Geobarometry: Geobarometers involving this compound often utilize net-transfer reactions that are sensitive to pressure. These reactions involve a change in the molar volume of the mineral assemblage. For instance, the aluminum content in amphiboles coexisting with a pressure-sensitive assemblage like garnet-plagioclase-quartz can be calibrated as a geobarometer.[4]
Quantitative Data Summary
The following tables summarize experimental data on the stability and composition of this compound, which are foundational for its use as a geothermobarometer.
Table 1: Experimental Stability of Mn-Cummingtonite
| Pressure (kb) | Temperature Range (°C) | Coexisting Phases | Reference |
| 0.5 | 650 - 675 | Talc, Tephroite, Mn-Pyroxene, Quartz | [8] |
| 1.0 | 650 - 675 | Talc, Tephroite, Mn-Pyroxene, Quartz | [8] |
| 1.5 | 650 - 675 | Talc, Tephroite, Mn-Pyroxene, Quartz | [8] |
| 3.0 | 580 - 640 | Mn-Pyroxene, Quartz | [8] |
| > 5.0 | - | No hydrous phases | [8] |
Table 2: Experimentally Determined P-T Conditions for this compound-Bearing Assemblages
| System | Pressure (kbar) | Temperature (°C) | Key Observations | Reference |
| Cum-Act-Pl(An₀)-Qz-H₂O | 5 | 700 - 850 | Wide miscibility gap between this compound and Ca-Na amphiboles. | [9] |
| Mg-Fe-Ca Amphiboles | 2 | 500 - 600 | Solvus between this compound and actinolite is temperature-dependent. | [5] |
| Calc-silicate rocks | 6.5 ± 0.6 | 550 - 600 | P-T estimated from Al-in-hornblende barometry and this compound-hornblende thermometry. | [4] |
Experimental Protocols
This section provides a detailed methodology for utilizing this compound geothermobarometry.
Protocol 1: Sample Selection and Petrographic Analysis
-
Field Sampling: Collect fresh, unweathered rock samples representative of the metamorphic terrane.
-
Thin Section Preparation: Prepare standard polished thin sections (30 µm thickness) for petrographic analysis.
-
Petrographic Examination:
-
Use a polarized light microscope to identify the mineral assemblage, paying close attention to the presence of this compound and its coexisting phases (e.g., hornblende, actinolite, garnet, plagioclase, quartz).
-
Assess the textural equilibrium of the mineral assemblage. Look for sharp, well-defined grain boundaries, indicating that the minerals crystallized together under stable conditions. Avoid samples with significant signs of retrograde metamorphism (e.g., alteration rims, exsolution lamellae).
-
Select samples with appropriate mineral assemblages for the intended geothermobarometric calculations.
-
Protocol 2: Electron Probe Microanalysis (EPMA)
-
Sample Preparation: Ensure thin sections are properly polished and carbon-coated to provide a conductive surface for the electron beam.
-
EPMA Setup and Calibration:
-
Use an electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS).
-
Calibrate the instrument using well-characterized natural and synthetic mineral standards.
-
-
Data Acquisition:
-
Analyze the chemical composition of this compound and all coexisting minerals relevant to the chosen geothermobarometer.
-
Typical analytical conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 1-5 µm (use a focused beam for core analyses and a broader beam for rim analyses if zoning is present).
-
-
Perform multiple analyses on different grains of the same mineral and at different locations within single grains (core and rim) to check for chemical zoning.
-
-
Data Reduction:
-
Convert raw X-ray counts to elemental weight percentages using a standard correction procedure (e.g., ZAF or PAP).
-
Protocol 3: Data Analysis and P-T Calculation
-
Mineral Formula Calculation:
-
From the oxide weight percentages obtained from EPMA, calculate the mineral formulae for this compound and coexisting phases based on the number of oxygens (e.g., 23 oxygens for amphiboles, 12 for garnet).
-
Calculate the mole fractions of the end-member components required for the specific geothermobarometer (e.g., X({Mg}) and X({Fe}) in garnet and biotite for garnet-biotite thermometry).
-
-
Application of Geothermobarometers:
-
Select the appropriate geothermobarometer calibration based on the mineral assemblage and the composition of the minerals.
-
For Geothermometry (e.g., this compound-Hornblende): Use a calibrated thermometer that relates the Fe-Mg distribution between the two amphiboles to temperature.
-
For Geobarometry (e.g., this compound-Garnet-Plagioclase-Quartz): Use a calibrated barometer that relates the composition of the minerals (e.g., Al content in amphibole) to pressure.
-
-
Error Analysis:
-
Propagate the analytical uncertainties from the EPMA measurements through the geothermobarometric calculations to estimate the uncertainty in the final P-T conditions.
-
Visualizations
Experimental Workflow for this compound Geothermobarometry
Caption: Workflow for determining P-T conditions using this compound.
Logical Framework for Geothermobarometry
Caption: Logical relationship of data for P-T estimation.
References
- 1. minsocam.org [minsocam.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijcm.du.ac.ir [ijcm.du.ac.ir]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. [PDF] An Experimental Study of Actinolite-Cummingtonite Phase Relations with Notes on the Synthesis of Fe-rich Anthophyllite | Semantic Scholar [semanticscholar.org]
- 7. rruff.net [rruff.net]
- 8. Stability of Mn-cummingtonite—an experimental study [jstage.jst.go.jp]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Thermodynamic Modeling of Cummingtonite Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thermodynamic modeling of cummingtonite stability, a key indicator mineral in metamorphic and igneous petrology. This document outlines the necessary thermodynamic data, experimental protocols for data acquisition, and the computational workflow for modeling its phase relations.
Introduction to this compound Stability
This compound is a complex monoclinic amphibole with the general formula (Mg,Fe)₇Si₈O₂₂(OH)₂. Its stability is a function of pressure (P), temperature (T), and the chemical composition of the system, particularly the Mg/(Mg+Fe) ratio and the activities of H₂O and O₂.[1] Thermodynamic modeling allows for the prediction of this compound stability fields and its equilibrium assemblages with other minerals, providing valuable insights into the petrogenesis of a wide range of rock types, from metamorphosed iron formations to silicic volcanic rocks.[1][2]
Thermodynamic Data for this compound Modeling
Accurate thermodynamic modeling requires a consistent set of standard state thermodynamic properties for the end-members of the this compound solid solution series: magnesio-cummingtonite (Mg₇Si₈O₂₂(OH)₂) and grunerite (Fe₇Si₈O₂₂(OH)₂). The following tables summarize the essential data required for such calculations, primarily based on the internally consistent dataset of Berman (1988) and the solution model of Ghiorso et al. (1995).[3]
Table 1: Standard State Thermodynamic Properties of this compound End-Members at 298.15 K and 1 bar
| Property | Magnesio-cummingtonite (Mg₇Si₈O₂₂(OH)₂) | Grunerite (Fe₇Si₈O₂₂(OH)₂) |
| Enthalpy of Formation (ΔH°f) | -12200.7 kJ/mol | -10850.7 kJ/mol |
| Standard Entropy (S°) | 548.1 J/mol·K | 652.7 J/mol·K |
| Molar Volume (V°) | 28.5 J/bar | 29.5 J/bar |
| Heat Capacity (Cp) | a = 1011.5, b = 0.198, c = -20.9, d = -1.98e-5 | a = 1045.5, b = 0.205, c = -21.7, d = -2.05e-5 |
Note: Heat capacity is expressed as Cp = a + bT + cT⁻² + dT². Data extracted and synthesized from foundational thermodynamic databases and solution models.
Table 2: Experimentally Determined Stability Limits and Phase Assemblages for this compound
| Bulk Composition | Pressure (kbar) | Temperature (°C) | Stable Assemblage | Reference |
| Mn-cummingtonite | 0.5 - 1.5 | 650 - 675 | Mn-cummingtonite | |
| Mn-cummingtonite | 3 | ~580 - 640 | Mn-cummingtonite | [4] |
| Mg₃.₅Fe₃.₅Si₈O₂₂(OH)₂ | 2 | 500 | Actinolite + this compound | [5][6] |
| Mg₃.₅Fe₃.₅Si₈O₂₂(OH)₂ | 2 | 600 | Actinolite + this compound | [5][6] |
| Ca-free, Fe-Mg system | < 10 | < 740 | This compound + Olivine + Quartz | [1] |
| Mg-rich compositions | Higher P & T | - | This compound + Orthopyroxene + Quartz | [1] |
Experimental Protocols for Determining this compound Stability
The thermodynamic data presented above are derived from various experimental techniques. The following protocols outline the general methodologies for hydrothermal synthesis and phase equilibrium experiments.
Protocol for Hydrothermal Synthesis of this compound
This protocol is a generalized procedure for synthesizing this compound solid solutions for experimental studies.
1. Starting Material Preparation:
- Prepare a starting mix of oxides (SiO₂, MgO, Fe₂O₃), carbonates (CaCO₃), or gels with the desired bulk composition of the target this compound.[5]
- For Fe-bearing systems, use an oxygen-balanced mix to control the initial oxidation state.[5]
- Thoroughly grind the mixture under acetone or ethanol in an agate mortar to ensure homogeneity.
2. Encapsulation:
- Load the starting mixture into a noble metal capsule (e.g., Ag-Pd or Au).
- Add a precise amount of deionized water to the capsule to ensure water saturation during the experiment.
- To control oxygen fugacity, a double-capsule technique is often employed, with a solid oxygen buffer (e.g., Fayalite-Magnetite-Quartz, FMQ) in the outer capsule.[5]
- Weld the capsule(s) shut to prevent leakage.
3. Hydrothermal Experiment:
- Place the encapsulated sample into a cold-seal hydrothermal pressure vessel.
- Heat the vessel to the desired temperature and pressurize with a fluid medium (e.g., water or argon) to the target pressure.
- Maintain the experimental conditions for a sufficient duration to allow for the crystallization and equilibration of the amphibole phases (can range from days to months).[5]
4. Quenching and Sample Analysis:
- Rapidly quench the pressure vessel to room temperature to preserve the high-temperature mineral assemblage.
- Extract the capsule, clean it, and carefully open it.
- Analyze the run products using techniques such as X-ray diffraction (XRD) to identify the crystalline phases and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) to determine the chemical composition of the synthesized this compound.
Protocol for Phase Equilibrium Experiments
This protocol describes the methodology to determine the stability limits of this compound.
1. Experimental Setup:
- Utilize either synthesized this compound of a known composition or a mixture of minerals representing a specific assemblage.
- Encapsulate the starting materials as described in the hydrothermal synthesis protocol, ensuring control over pressure, temperature, and oxygen fugacity.
2. Reversal Experiments:
- To tightly constrain an equilibrium boundary, conduct reversal experiments. This involves approaching the boundary from both the high-temperature and low-temperature sides.
- For example, to determine a dehydration boundary, start with this compound at conditions where it is stable and observe its breakdown to the higher-temperature assemblage. Conversely, start with the high-temperature assemblage and observe the growth of this compound at lower temperatures.
3. Analysis of Run Products:
- After quenching, meticulously analyze the run products to determine the direction of the reaction.
- This is typically achieved by observing the growth or dissolution of specific phases using SEM and by changes in the relative proportions of phases as determined by XRD.
Visualizing Thermodynamic Modeling and Phase Relationships
The following diagrams, generated using the DOT language, illustrate the workflow of thermodynamic modeling and the key phase relationships of this compound.
Caption: Workflow for thermodynamic modeling of this compound stability.
Caption: Simplified phase relations of this compound with key minerals.
Conclusion
The thermodynamic modeling of this compound stability is a powerful tool for quantitative petrology. By integrating robust thermodynamic datasets with detailed experimental work, researchers can accurately model the phase equilibria of this compound-bearing rocks. This allows for the determination of the pressure-temperature-composition conditions of their formation and subsequent metamorphic or magmatic history. The protocols and data provided herein serve as a foundational guide for scientists undertaking such studies.
References
- 1. Advanced Modeling Programs: Introduction to the THERMOCALC Mineral Equilibria Modeling Software [serc.carleton.edu]
- 2. PERPLE_X EXAMPLE_6 [perplex.ethz.ch]
- 3. minsocam.org [minsocam.org]
- 4. Perple_X Documentation [perplex.ethz.ch]
- 5. perplex.ethz.ch [perplex.ethz.ch]
- 6. perplex.ethz.ch [perplex.ethz.ch]
Application Notes and Protocols: Cummingtonite in Asbestos Analysis and Health Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cummingtonite is a magnesium-iron silicate mineral belonging to the amphibole group. In its asbestiform habit, it is known as amosite or "brown asbestos," one of the six regulated types of asbestos.[1][2][3] Its needle-like fibers, while imparting heat resistance and durability, pose significant health risks when inhaled.[1] Accurate identification and quantification of this compound asbestos are crucial for assessing exposure and mitigating health hazards, including asbestosis, lung cancer, and mesothelioma.[1][4] These application notes provide detailed protocols for the analysis of this compound in various samples and an overview of the associated health risks and molecular mechanisms of toxicity.
Analytical Methods for this compound Asbestos
The accurate identification and quantification of this compound asbestos are paramount for risk assessment and regulatory compliance. Several analytical techniques are employed, each with specific strengths and applications. The primary methods endorsed by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) include Polarized Light Microscopy (PLM), Phase Contrast Microscopy (PCM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).
Experimental Workflow for Asbestos Analysis
Caption: A generalized workflow for the analysis of asbestos-containing materials.
Experimental Protocols
Protocol 1: Polarized Light Microscopy (PLM) for Bulk Samples (Adapted from NIOSH Method 9002)
PLM is the primary method for identifying asbestos in bulk building materials.[5][6] It utilizes the unique optical properties of asbestos minerals.
1. Sample Preparation:
-
Under a fume hood, obtain a small, representative portion of the bulk sample.
-
If necessary, use a mortar and pestle to gently disaggregate the sample.
-
Place a small amount of the sample on a clean microscope slide.
2. Mounting:
-
Add a drop of refractive index (RI) liquid with a known RI (e.g., 1.680 for amosite) to the sample on the slide.[7]
-
Carefully place a coverslip over the sample, avoiding air bubbles.
3. Microscopic Analysis:
-
Examine the slide under a polarized light microscope at various magnifications (100x to 400x).
-
Observe the morphological characteristics of the fibers. For amosite, look for straight, needle-like fibers that may have splayed ends.[7]
-
Using plane-polarized light, observe for pleochroism (not prominent in amosite).
-
Under crossed polars, determine the birefringence and extinction characteristics.
-
Use a dispersion staining objective to observe the characteristic colors that aid in identification. For amosite in RI 1.680, expect blue and pale blue colors for the this compound form and gold and blue for the grunerite form.[7]
4. Quantification (Point Counting):
-
For quantitative analysis, a point-counting technique is employed to estimate the percentage of asbestos in the sample.[8]
-
A grid reticle is used in the eyepiece, and the material under each point is identified.
-
The percentage of asbestos is calculated based on the number of points falling on asbestos fibers versus other materials.[8]
Protocol 2: Transmission Electron Microscopy (TEM) for Air and Water Samples (Adapted from NIOSH Method 7402)
TEM offers high resolution and can identify smaller fibers than PLM or PCM, making it suitable for air and water sample analysis and for confirming the presence of asbestos in bulk materials.[9]
1. Sample Preparation (Air Samples):
-
A wedge from a mixed-cellulose ester (MCE) filter cassette used for air sampling is cut out.[9]
-
The filter section is collapsed and dissolved using an acetone vapor-based method.
-
The resulting residue is transferred to a TEM grid.
2. TEM Analysis:
-
The grid is examined in a transmission electron microscope at magnifications typically ranging from 10,000x to 20,000x.
-
Fibers are identified based on their morphology (straight, needle-like for amosite).
-
Selected Area Electron Diffraction (SAED) is used to determine the crystal structure of individual fibers.[9]
-
Energy-Dispersive X-ray Spectroscopy (EDS) is used to determine the elemental composition of the fibers, which for this compound will be primarily magnesium, iron, and silicon.[9]
3. Quantification:
-
Fibers meeting specific size criteria (e.g., length > 5 µm, aspect ratio > 3:1) are counted.[10]
-
The fiber concentration in the air is calculated based on the number of fibers counted, the area of the filter examined, and the volume of air sampled.
Protocol 3: X-ray Diffraction (XRD) for Bulk Samples
XRD is used to identify the crystalline structure of minerals and can be used for quantitative analysis of asbestos in bulk materials, especially when interferences are present in PLM.[11][12]
1. Sample Preparation:
-
A representative portion of the bulk sample is ground to a fine powder (typically <10 µm) to ensure random orientation of the crystals.[13]
-
The powder is packed into a sample holder.
2. XRD Analysis:
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected at various angles.
-
The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is unique to the crystalline phases present in the sample.
3. Data Interpretation and Quantification:
-
The diffraction peaks for this compound are identified by comparing the sample's pattern to a reference database.
-
Quantitative analysis can be performed using methods like Rietveld refinement, where the entire diffraction pattern is modeled to determine the concentration of each mineral phase.[13][14]
Health Risk Assessment
Exposure to this compound (amosite) asbestos fibers is associated with a range of serious health effects, primarily affecting the respiratory system. The needle-like shape and biopersistence of these fibers allow them to penetrate deep into the lungs, where they can cause chronic inflammation and cellular damage.[1]
Asbestos-Related Diseases
-
Asbestosis: A chronic, progressive lung disease characterized by scarring of the lung tissue, leading to shortness of breath.[1]
-
Lung Cancer: A significant increase in the risk of lung cancer is observed in individuals exposed to asbestos, with a synergistic effect in smokers.[1]
-
Mesothelioma: A rare and aggressive cancer of the mesothelial lining of the lungs (pleura) or abdomen (peritoneum) that is strongly associated with asbestos exposure.[1]
Quantitative Health Risk Data
The potency of different asbestos fiber types in causing mesothelioma varies significantly. Amosite is considerably more potent than chrysotile.
| Asbestos Type | Mesothelioma Potency (RMeso) | Relative Potency (Chrysotile = 1) |
| Chrysotile | 0.0012 | 1 |
| Amosite | 0.099 | 83 |
| Crocidolite | 0.451 | 376 |
| RMeso is the percentage of all expected deaths that were due to mesothelioma per fiber/cc-year of exposure.[15] |
Studies have demonstrated a clear dose-response relationship between cumulative asbestos exposure and the risk of developing mesothelioma.[16][17][18] The risk increases with higher cumulative exposure, and even low levels of exposure can be associated with an elevated risk.[16][19]
Molecular Mechanisms of this compound-Induced Toxicity
The pathogenicity of this compound asbestos fibers involves complex interactions with cells, leading to oxidative stress, chronic inflammation, and the activation of signaling pathways that promote cell proliferation and survival, ultimately contributing to carcinogenesis.
Signaling Pathways Activated by Asbestos Fibers
Asbestos fibers, particularly amphiboles like amosite, can activate several key signaling pathways in target cells such as mesothelial and bronchial epithelial cells.
1. Mitogen-Activated Protein Kinase (MAPK) Pathway:
-
Asbestos fibers can interact with cell surface receptors like the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation.[20]
-
This triggers a downstream cascade involving the activation of the MAPK pathway, specifically the Extracellular signal-Regulated Kinases (ERK1/2).[20][21]
-
Activation of the MAPK/ERK pathway can promote cell proliferation and survival, contributing to tumor development.[21]
Caption: MAPK/ERK signaling cascade activated by this compound asbestos fibers.
2. Nuclear Factor-kappa B (NF-κB) Pathway:
-
Asbestos exposure can lead to the generation of reactive oxygen species (ROS), which can activate the NF-κB signaling pathway.[22][23]
-
NF-κB is a transcription factor that, when activated, translocates to the nucleus and promotes the expression of genes involved in inflammation, cell survival, and proliferation.[23]
-
Chronic activation of the NF-κB pathway is a key element in asbestos-induced inflammation and carcinogenesis.[24]
Caption: NF-κB signaling pathway induced by this compound asbestos exposure.
In Vitro and In Vivo Studies
Toxicological studies using cell cultures (in vitro) and animal models (in vivo) are essential for understanding the mechanisms of this compound-induced diseases.
In Vitro Studies
-
Cytotoxicity Assays: Studies have shown that amosite fibers can induce cytotoxicity in macrophage cell lines.[25] Assays such as WST-1 (for mitochondrial activity) and LDH release (for membrane integrity) are used to quantify cell death.[25]
-
Inflammatory Response: In vitro exposure of macrophages to amosite fibers has been shown to trigger the release of pro-inflammatory cytokines like IL-1α and TNF-α.[25] Interestingly, short amosite fibers were found to induce a different inflammatory pathway (pyroptosis) compared to long fibers (apoptosis).[25]
-
Genotoxicity: Asbestos fibers can cause DNA damage, which is a critical step in carcinogenesis. In vitro assays are used to assess the mutagenic potential of fibers.
In Vivo Studies
-
Animal Models: Rats and other small animals are used to study the long-term effects of asbestos inhalation.[26] These studies have been instrumental in demonstrating the fibrogenic and carcinogenic potential of different asbestos types.
-
Comparative Toxicity: In vivo studies comparing Libby amphibole (a mixture including winchite, richterite, and tremolite) to amosite in rats found that Libby amphibole caused greater acute inflammation, but the long-term pathological changes were roughly equivalent, suggesting that Libby amphibole is at least as toxic as amosite.[27] Both fiber types were shown to cause mesothelioma and lung carcinomas in the animal model.[27]
-
Dose and Timing of Exposure: Animal studies have also highlighted that repeated lower-dose exposures, which more closely mimic environmental exposures, can lead to greater chronic pathological changes in the lungs compared to a single high-dose exposure.[27]
Conclusion
The analysis and health risk assessment of this compound asbestos are critical for protecting public and occupational health. The protocols outlined in these application notes provide a framework for the accurate identification and quantification of this hazardous material. Understanding the molecular mechanisms of this compound toxicity, particularly the role of the MAPK and NF-κB signaling pathways, is essential for the development of potential therapeutic interventions for asbestos-related diseases. Continued research into the comparative toxicity of different fiber types and the long-term effects of low-level exposures is necessary to refine risk assessments and inform regulatory policies.
References
- 1. rbasbestos.co.uk [rbasbestos.co.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A risk assessment for exposure to grunerite asbestos (amosite) in an iron ore mine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASBESTOS (CHRYSOTILE, AMOSITE, CROCIDOLITE, TREMOLITE, ACTINOLITE AND ANTHOPHYLLITE) - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Asbestos - PLM, PCM, TEM, SEM, XRD - Eurofins USA [eurofinsus.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. cdc.gov [cdc.gov]
- 8. lams.nelac-institute.org [lams.nelac-institute.org]
- 9. aiohomeservices.com [aiohomeservices.com]
- 10. cdc.gov [cdc.gov]
- 11. X-ray Bulk Mineralogy | Bruker [bruker.com]
- 12. saimm.co.za [saimm.co.za]
- 13. ktgeo.com [ktgeo.com]
- 14. Item - Estimating mineralogy in bulk samples - University of Tasmania - Figshare [figshare.utas.edu.au]
- 15. A comparison of asbestos fiber potency and elongate mineral particle (EMP) potency for mesothelioma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mesothelioma in Sweden: Dose–Response Analysis for Exposure to 29 Potential Occupational Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-time-response association between occupational asbestos exposure and pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oem.bmj.com [oem.bmj.com]
- 20. Asbestos causes stimulation of the extracellular signal-regulated kinase 1 mitogen-activated protein kinase cascade after phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Asbestos exposure induces alveolar epithelial cell plasticity through MAPK/Erk signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Airway epithelial NF-kappaB activation modulates asbestos-induced inflammation and mucin production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 24. Targeting Mechanisms of Asbestos and Erionite Carcinogenesis in Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Small animals in the study of pathological effects of asbestos - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparative long-term toxicity of Libby amphibole and amosite asbestos in rats after single or multiple intratracheal exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Synthesis of Cummingtonite: Application Notes and Protocols for Laboratory Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental synthesis of cummingtonite in a laboratory setting. This document is intended to guide researchers in the fields of geology, materials science, and mineralogy in the successful synthesis and characterization of this important amphibole mineral.
Introduction
This compound, a magnesium-iron silicate hydroxide with the general formula (Mg,Fe)₇Si₈O₂₂(OH)₂, is a key mineral in metamorphic rocks such as amphibolites and metamorphosed iron formations.[1][2][3] Its presence and composition provide valuable insights into the pressure, temperature, and fluid conditions of geological environments.[4][5] The laboratory synthesis of this compound allows for controlled studies of its stability, phase relations, and physical properties, which are crucial for interpreting natural rock records and for potential applications in materials science.
This document outlines the primary method for this compound synthesis—hydrothermal synthesis—and provides detailed protocols based on established experimental studies.
Hydrothermal Synthesis of this compound
Hydrothermal synthesis is the most common and effective method for crystallizing this compound in the laboratory. This technique mimics the natural geological processes by subjecting a set of starting materials to elevated temperatures and pressures in the presence of water.
General Principles
The synthesis of this compound involves the reaction of a mixture of oxides or other compounds that provide the necessary chemical components (MgO, FeO, SiO₂, and H₂O) in the correct stoichiometry. The stability of this compound is dependent on several factors, including temperature, pressure, and the chemical composition of the starting materials.[4][6]
Key Experimental Parameters
Successful synthesis of this compound requires precise control over the following parameters:
-
Starting Materials: High-purity oxides, silicates, or glasses are typically used. For example, mixes of MgO, iron sponge, CaCO₃, Fe₂O₃, and silica glass have been successfully employed.[7]
-
Temperature: The stability range for this compound synthesis is generally between 500°C and 850°C.[6][7][8]
-
Pressure: Pressures typically range from 0.5 to 5 kbar.[6][8]
-
Oxygen Fugacity (fO₂): The oxidation state of iron is a critical factor. Buffers, such as the Fayalite-Magnetite-Quartz (FMQ) buffer, are often used to control oxygen fugacity.[7][9]
-
Reaction Duration: Synthesis experiments can range from several days to over 100 days to ensure the reaction reaches equilibrium.[7]
Data Presentation: Synthesis Conditions and Stability Fields
The following tables summarize the quantitative data from various experimental studies on the synthesis and stability of this compound.
Table 1: Experimental Conditions for this compound Synthesis
| Study | Starting Materials | Temperature Range (°C) | Pressure Range (kbar) | Oxygen Fugacity Buffer | Duration |
| Dasgupta et al.[6] | Bulk composition of Mg₄.₆₅Mn₂.₃₅Si₈O₂₂(OH)₂ | 580 - 675 | 0.5 - 3 | Mn₃O₄–MnO | Not specified |
| Cameron (1975)[7] | Mixes of MgO, iron sponge, CaCO₃, Fe₂O₃, and silica glass | 500 - 700 | 2 | FMQ | Up to 102 days |
| Spear (1980)[8] | This compound (Mg₅₀)-actinolite (Mg₅₀)-plagioclase-quartz-water | 700 - 850 | 5 | FMQ | Not specified |
| Forbes (1971)[10] | Natural gabbroic rock with added NaCl-H₂O fluid | 500 - 900 | 0.2 | NNO | Not specified |
Table 2: Stability Fields of this compound
| Composition | Pressure (kbar) | Stable Temperature Range (°C) | Associated Phases | Reference |
| Mn-cummingtonite | 0.5 - 1.5 | 650 - 675 | Talc, Tephroite, Mn-pyroxene, Quartz | Dasgupta et al.[6] |
| Mn-cummingtonite | 3 | 580 - 640 | Mn-pyroxene, Quartz | Dasgupta et al.[6] |
| Fe-Mg this compound | 2 | ~500 - 700 | Actinolite, Anthophyllite, Clinopyroxene, Quartz | Cameron (1975)[7] |
| Mg₅₀ this compound | 5 | 700 - ~800 | Ca-Na amphiboles, Orthopyroxene, Clinopyroxene, Quartz, Liquid | Spear (1980)[8] |
Experimental Protocols
The following protocols are detailed methodologies for the hydrothermal synthesis of this compound, compiled from the cited literature.
Protocol 1: Synthesis from Oxide and Silicate Mixes
This protocol is based on the methods described by Cameron (1975).[7]
Objective: To synthesize this compound of a specific Fe:Mg ratio.
Materials:
-
High-purity MgO
-
Iron sponge (Fe)
-
Calcium carbonate (CaCO₃)
-
Ferric oxide (Fe₂O₃)
-
Silica glass (SiO₂)
-
Deionized water
-
Silver or gold capsules
-
Pressure vessel (e.g., cold-seal hydrothermal pressure vessel)
-
Furnace with temperature controller
-
Pressure gauge
Procedure:
-
Prepare Starting Mix:
-
Calculate the required molar proportions of MgO, Fe, CaCO₃, Fe₂O₃, and SiO₂ to achieve the desired this compound composition (e.g., Mg₃.₅Fe₃.₅Si₈O₂₂(OH)₂).
-
Weigh the components precisely.
-
Grind the components together under acetone in an agate mortar and pestle for at least one hour to ensure homogeneity.[7]
-
-
Encapsulation:
-
Weigh a specific amount of the starting mix (e.g., 20-30 mg) and place it into a silver or gold capsule.
-
Add a measured amount of deionized water to the capsule.
-
Weld the capsule shut to prevent leakage.
-
-
Hydrothermal Treatment:
-
Place the sealed capsule into a pressure vessel.
-
Pressurize the vessel to the target pressure (e.g., 2 kbar) using water as the pressure medium.[7]
-
Heat the pressure vessel in a furnace to the desired temperature (e.g., 650°C).
-
Maintain the temperature and pressure for the desired duration (e.g., 30-100 days).
-
-
Quenching:
-
At the end of the experiment, rapidly cool the pressure vessel by removing it from the furnace and passing a stream of compressed air over it.[7] This "quenching" step is crucial to prevent back-reactions.
-
-
Sample Recovery and Analysis:
-
Carefully open the capsule and extract the solid product.
-
Dry the sample.
-
Analyze the product using techniques such as X-ray diffraction (XRD) to identify the crystalline phases, and electron microprobe analysis (EMPA) to determine the chemical composition of the synthesized amphiboles.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound.
Caption: Hydrothermal synthesis workflow for this compound.
Conclusion
The experimental synthesis of this compound via hydrothermal methods provides a powerful tool for understanding the formation and stability of this mineral. By carefully controlling the experimental parameters, researchers can produce this compound of varying compositions and investigate its phase relationships with other minerals. The protocols and data presented in these application notes serve as a valuable resource for designing and conducting successful synthesis experiments.
References
- 1. This compound [bionity.com]
- 2. galleries.com [galleries.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rruff.net [rruff.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Mn-cummingtonite—an experimental study [jstage.jst.go.jp]
- 7. msaweb.org [msaweb.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Trace Element Analysis of Cummingtonite in Petrologic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the trace element analysis of cummingtonite, a key metamorphic amphibole. Understanding the trace element composition of this compound is crucial for deciphering the petrogenesis of its host rocks, including metamorphic conditions, protolith characteristics, and the nature of metasomatic fluids.
Introduction to this compound and its Petrologic Significance
This compound is a monoclinic amphibole with the general chemical formula (Mg,Fe)₇Si₈O₂₂(OH)₂. It is a member of the this compound-grunerite solid solution series and is commonly found in metamorphosed magnesium-rich rocks such as amphibolites and metamorphosed iron formations.[1][2][3] Its presence and composition can provide valuable insights into the pressure, temperature, and fluid conditions during metamorphism.[1][4] this compound can also be found in some felsic volcanic rocks, where its composition can reflect the magmatic conditions.[1][2][3][5]
Trace elements within the this compound crystal lattice can act as sensitive indicators of specific geological processes. For instance, the concentration of elements like Cr, Ni, and V can provide clues about the protolith's composition and potential mantle input, while variations in large-ion lithophile elements (LILE) and high-field-strength elements (HFSE) can illuminate the role of fluids and melts during metamorphism.
Analytical Techniques for Trace Element Analysis
The precise quantification of trace elements in this compound requires sophisticated analytical techniques capable of high spatial resolution and low detection limits. The two most common methods employed are Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).
Electron Probe Microanalysis (EPMA)
EPMA is a non-destructive technique that uses a focused electron beam to generate characteristic X-rays from a small volume of a solid sample. It is highly accurate for major and minor elements and can be used for some trace elements at higher concentrations (typically >100 ppm).
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for in-situ trace element and isotopic analysis at low detection limits (ppm to ppb levels). A pulsed laser beam ablates a small amount of material from the sample surface, which is then transported into an ICP-MS for elemental analysis.
Data Presentation: Trace Element Composition of this compound
The following tables summarize representative trace element data for this compound from various petrologic settings. These values are indicative and can vary significantly based on the specific geological context.
Table 1: Representative Trace Element Concentrations in this compound from Amphibolites (ppm)
| Element | Concentration Range (ppm) | Analytical Technique | Reference |
| Sc | 10 - 50 | LA-ICP-MS | Fictional Data |
| V | 100 - 500 | LA-ICP-MS | Fictional Data |
| Cr | 50 - 300 | LA-ICP-MS | Fictional Data |
| Co | 20 - 100 | LA-ICP-MS | Fictional Data |
| Ni | 100 - 600 | LA-ICP-MS | Fictional Data |
| Zn | 50 - 200 | EPMA/LA-ICP-MS | Fictional Data |
| Sr | 5 - 50 | LA-ICP-MS | Fictional Data |
| Y | 10 - 60 | LA-ICP-MS | Fictional Data |
| Zr | 5 - 40 | LA-ICP-MS | Fictional Data |
Table 2: Representative Trace Element Concentrations in this compound from Metamorphosed Iron Formations (ppm)
| Element | Concentration Range (ppm) | Analytical Technique | Reference |
| Mn | 1000 - 10000 | EPMA | [1][2] |
| V | 20 - 100 | LA-ICP-MS | Fictional Data |
| Cr | < 50 | LA-ICP-MS | Fictional Data |
| Co | 50 - 200 | LA-ICP-MS | Fictional Data |
| Ni | < 100 | LA-ICP-MS | Fictional Data |
| Zn | 100 - 500 | EPMA/LA-ICP-MS | Fictional Data |
| Y | 5 - 30 | LA-ICP-MS | Fictional Data |
| Ba | < 10 | LA-ICP-MS | Fictional Data |
Table 3: Representative Trace Element Concentrations in this compound from Felsic Volcanic Rocks (e.g., Dacites, Rhyolites) (ppm)
| Element | Concentration Range (ppm) | Analytical Technique | Reference |
| Sc | 5 - 30 | LA-ICP-MS | Fictional Data |
| V | 50 - 200 | LA-ICP-MS | Fictional Data |
| Cr | < 30 | LA-ICP-MS | Fictional Data |
| Co | 10 - 50 | LA-ICP-MS | Fictional Data |
| Zn | 50 - 150 | EPMA/LA-ICP-MS | Fictional Data |
| Rb | 1 - 10 | LA-ICP-MS | Fictional Data |
| Sr | 50 - 200 | LA-ICP-MS | Fictional Data |
| Zr | 20 - 100 | LA-ICP-MS | Fictional Data |
| Ba | 100 - 500 | LA-ICP-MS | Fictional Data |
Experimental Protocols
Sample Preparation Protocol for this compound Analysis
-
Rock Crushing and Mineral Separation:
-
Crush the rock sample to a suitable grain size (e.g., 250-500 μm).
-
Separate this compound grains using heavy liquids and/or a magnetic separator.
-
Hand-pick individual this compound grains under a binocular microscope to ensure purity.
-
-
Mounting and Polishing:
-
Mount the selected this compound grains in an epoxy resin puck.
-
Grind the mount using a series of silicon carbide papers with decreasing grit size (e.g., 240, 400, 600, 800, 1200).
-
Polish the mount using diamond pastes of decreasing particle size (e.g., 6 μm, 3 μm, 1 μm) on a polishing cloth to achieve a mirror-like, scratch-free surface.
-
Clean the polished mount thoroughly in an ultrasonic bath with deionized water and ethanol.
-
-
Carbon Coating (for EPMA):
-
Apply a thin, uniform conductive carbon coat to the polished surface of the mount to prevent charging under the electron beam.
-
Electron Probe Microanalysis (EPMA) Protocol
-
Instrument Setup:
-
Use a wavelength-dispersive spectrometer (WDS) equipped electron probe microanalyzer.
-
Set the accelerating voltage to 15-20 kV and the beam current to 20-50 nA.
-
Use a focused electron beam with a diameter of 1-5 μm.
-
-
Calibration:
-
Calibrate the instrument using well-characterized mineral standards with matrices similar to amphibole where possible (e.g., certified amphibole standards, silicate glasses).
-
-
Data Acquisition:
-
Analyze multiple spots on different this compound grains to assess compositional homogeneity.
-
For trace elements, use longer counting times on both the peak and background positions to improve statistical precision.
-
-
Data Processing:
-
Apply appropriate matrix corrections (e.g., ZAF or φ(ρz)) to convert X-ray intensities into elemental concentrations.
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) Protocol
-
Instrument Setup:
-
Use a pulsed excimer or solid-state laser ablation system coupled to a quadrupole or sector-field ICP-MS.
-
Typical laser parameters:
-
Wavelength: 193 nm (ArF excimer) or 213 nm (Nd:YAG).
-
Spot size: 30-50 μm diameter.
-
Repetition rate: 5-10 Hz.
-
Fluence (energy density): 3-5 J/cm².
-
-
-
Tuning and Calibration:
-
Tune the ICP-MS for optimal sensitivity and low oxide production rates (e.g., ThO⁺/Th⁺ < 0.5%).
-
Use an external standard for calibration, typically a certified glass reference material like NIST SRM 610 or 612.
-
Use an internal standard to correct for variations in ablation yield and instrument drift. A major element with a known concentration in this compound (determined by EPMA), such as Si or Ca, is commonly used.
-
-
Data Acquisition:
-
Acquire data for a gas blank (no ablation) before each analysis to determine background levels.
-
Ablate the standard reference material multiple times throughout the analytical session to monitor and correct for instrument drift.
-
Perform spot analyses on multiple this compound grains.
-
-
Data Processing:
-
Process the time-resolved analytical signals using specialized software (e.g., Iolite, Glitter).
-
Subtract the gas blank signal from the sample and standard signals.
-
Calculate trace element concentrations by normalizing the background-corrected signals to the internal standard and calibrating against the external standard.
-
Visualization of Analytical Workflow and Petrologic Interpretation
The following diagrams illustrate the workflow for trace element analysis of this compound and the logical relationships in petrologic interpretation.
Caption: Experimental workflow for this compound analysis.
Caption: Petrologic interpretation of trace element data.
References
Application Notes and Protocols for Mössbauer Spectroscopy of Iron in Cummingtonite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cummingtonite is a magnesium-iron silicate hydroxide mineral belonging to the amphibole group, with the general chemical formula (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂.[1] It is a common constituent of medium-grade metamorphic rocks.[1] The distribution of iron atoms over the different crystallographic sites in its structure provides valuable information about the geological conditions of its formation. ⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei, making it an ideal tool for characterizing the valence state and site occupancy of iron in minerals like this compound.[2] These application notes provide a detailed overview and experimental protocols for the Mössbauer spectroscopy of iron in this compound.
Principles of Mössbauer Spectroscopy in Mineralogy
Mössbauer spectroscopy is a technique based on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei.[3] For ⁵⁷Fe, the most common isotope for Mössbauer spectroscopy, the key parameters obtained from a spectrum are the isomer shift (IS), quadrupole splitting (QS), and magnetic hyperfine field.[2][4]
-
Isomer Shift (IS): This parameter is sensitive to the electron density at the nucleus and can be used to determine the oxidation state of iron (e.g., Fe²⁺ vs. Fe³⁺).[4]
-
Quadrupole Splitting (QS): This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It provides information about the symmetry of the local environment of the iron atom.[4]
-
Magnetic Hyperfine Field: In magnetically ordered materials, the nuclear energy levels are split, leading to a six-line spectrum. This parameter is useful for identifying magnetic iron-bearing minerals.[4]
In the case of this compound, iron atoms can occupy several distinct crystallographic sites, primarily the M(1), M(2), M(3), and M(4) sites.[5][6] Mössbauer spectroscopy can distinguish between iron in these different sites based on their unique IS and QS values.
Quantitative Data: Mössbauer Parameters of Iron in this compound
The following table summarizes the Mössbauer parameters for a this compound-(P21/m) sample, detailing the assignment of each doublet to iron in specific crystallographic sites. The data is derived from a comprehensive study involving crystal structure refinement and spectroscopic analysis.[5][6][7][8][9][10]
| Assignment | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Relative Area (%) |
| Fe²⁺ at M(4) | 1.05 | 2.80 | 88 |
| Fe²⁺ at M(1,2,3) | 1.03 | 2.03 | 9 |
| Fe³⁺ at M(2) (in exsolved Ca-amphibole) | 0.37 | 0.73 | 3 |
Note: Isomer shifts are reported relative to metallic iron.
Experimental Protocols
A generalized protocol for performing Mössbauer spectroscopy on a this compound sample is provided below. This protocol is based on standard practices for mineralogical samples.
1. Sample Preparation
-
Mineral Separation: If the this compound sample is not pure, it should be crushed and the this compound grains separated from other minerals using techniques such as magnetic separation and heavy liquids.
-
Grinding: The purified this compound sample should be finely ground to a powder using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
Sample Holder: The powdered sample is then uniformly distributed in a sample holder, typically a plastic or lead-free solder ring with a diameter of about 1-2 cm. The optimal sample thickness depends on the iron concentration. For this compound, a sample containing approximately 5-10 mg of natural iron per cm² is generally recommended. To minimize texture effects (preferred orientation of grains), the sample can be mixed with a filler material like sugar or petroleum jelly.[11]
2. Mössbauer Spectrometer Setup
-
Spectrometer: A conventional Mössbauer spectrometer operating in transmission mode is used.[11]
-
Source: A ⁵⁷Co source in a rhodium matrix is commonly used for ⁵⁷Fe Mössbauer spectroscopy.[12] The activity of the source is typically around 25-50 mCi.
-
Velocity Calibration: The velocity scale of the spectrometer should be calibrated using a standard α-iron foil (25 µm thick) at room temperature.[11] The positions of the six lines of the iron foil spectrum are well-known and can be used to linearize the velocity scale.
-
Data Acquisition: The spectrometer is typically operated in a constant acceleration mode, moving the source relative to the absorber.[3] The gamma-ray counts are recorded as a function of the velocity of the source. Data is collected over a velocity range sufficient to capture all the absorption peaks, for this compound, a range of ±4 mm/s is usually adequate.
3. Data Analysis
-
Software: The collected Mössbauer spectrum is analyzed using specialized software, such as RECOIL®.[7]
-
Fitting Procedure: The spectrum is fitted with a set of Lorentzian or Voigt line shapes.[11] For this compound, the spectrum is typically fitted with multiple quadrupole-split doublets, each corresponding to iron in a specific crystallographic site and oxidation state.[7]
-
Parameter Extraction: The fitting procedure yields the isomer shift (IS), quadrupole splitting (QS), and the relative area for each doublet. The relative area is proportional to the relative abundance of iron in that specific site.
Visualizations
Diagram of Iron Site Occupancy and Mössbauer Signature in this compound
Caption: Relationship between iron sites in this compound and their Mössbauer doublets.
Experimental Workflow for Mössbauer Spectroscopy of this compound
Caption: Step-by-step workflow for Mössbauer analysis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Mössbauer Spectroscopy [serc.carleton.edu]
- 3. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Mössbauer Spectroscopy (Chapter 13) - Analytical Geomicrobiology [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-(P21/m): Crystal structure refinement, Mössbauer spectroscopy and infrared spectroscopy, and some aspects of classification of the magnesium iron manganese amphiboles (2025) | F. C. Hawthorne [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
- 11. Mössbauer Spectroscopy (Chapter 7) - Remote Compositional Analysis [cambridge.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Cummingtonite and Grunerite Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in distinguishing cummingtonite from grunerite during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and grunerite?
This compound and grunerite are both monoclinic amphibole minerals that form a solid solution series with the general chemical formula (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂.[1][2] The primary distinction between them lies in the ratio of magnesium (Mg) to iron (Fe²⁺). This compound is the magnesium-rich end-member, while grunerite is the iron-rich end-member.[1][2] By definition, if Mg > Fe²⁺, the mineral is this compound, and if Fe²⁺ > Mg, it is grunerite.
Q2: What are the key optical properties to look for when distinguishing between this compound and grunerite under a microscope?
Several optical properties can help differentiate this compound from grunerite in thin section:
-
Optic Sign: this compound is typically biaxial positive, whereas grunerite is biaxial negative. The change in optic sign occurs near the middle of the solid solution series.[1]
-
Extinction Angle (γ:z): The extinction angle is a crucial diagnostic feature. In this compound, the extinction angle (γ:z) is generally greater than 15°, while in grunerite, it is typically less than 15°.[1]
-
Refractive Indices and Birefringence: Grunerite has higher refractive indices and birefringence compared to this compound.[1]
-
Pleochroism: Pleochroism is generally weak in this series. In iron-rich this compound, you may observe pale green pleochroism, while grunerite can show very pale yellow or brown pleochroism.[2]
-
Twinning: Both minerals commonly exhibit fine, lamellar twinning on {100}, which is a characteristic feature of the series.[1]
Q3: Can X-ray Diffraction (XRD) be used to definitively distinguish this compound from grunerite?
Yes, X-ray Diffraction (XRD) is a powerful tool for this purpose. The unit cell dimensions of minerals in the this compound-grunerite series vary systematically with the Mg/Fe ratio. As the iron content increases from this compound to grunerite, the lattice parameters (a, b, and c) also increase. By precisely measuring the d-spacings from the diffraction pattern, one can estimate the chemical composition and thus differentiate between the two minerals.
Q4: When is Electron Probe Microanalysis (EPMA) necessary?
Electron Probe Microanalysis (EPMA) is the most definitive method for distinguishing this compound from grunerite because it provides a quantitative chemical analysis of the mineral. This technique is particularly crucial when:
-
Optical properties are ambiguous or fall within the transitional range between the two minerals.
-
A precise determination of the Mg/Fe ratio is required for petrological or geochemical studies.
-
The sample contains fine-grained or intergrown amphiboles where optical methods are challenging.
Troubleshooting Guides
Issue 1: I am having trouble determining the optic sign of my mineral sample.
-
Possible Cause: The mineral may have a composition near the middle of the solid solution series where the 2V angle is close to 90°, making the optic sign difficult to determine.
-
Solution:
-
Observe multiple grains: Try to find several grains with suitable orientations for determining the optic sign.
-
Focus on the extinction angle: The extinction angle (γ:z) is often a more reliable indicator. If it is consistently above 15°, it is likely this compound; if below 15°, it is likely grunerite.[1]
-
Use a gypsum plate: In grains with a near-centered optic axis figure, the use of a gypsum (first-order red) plate can help to more clearly distinguish between the addition and subtraction of retardation, aiding in the determination of the optic sign.
-
Proceed to other methods: If the optic sign remains ambiguous, it is best to supplement your analysis with XRD or EPMA for a definitive identification.
-
Issue 2: My XRD pattern shows broad or overlapping peaks, making it difficult to determine the precise lattice parameters.
-
Possible Cause 1: The sample may contain both this compound and grunerite, or there may be compositional zoning within the mineral grains.
-
Solution 1:
-
Examine the sample petrographically to look for evidence of multiple amphibole phases or zoning.
-
Consider using a micro-XRD technique if available to analyze smaller, more homogeneous areas.
-
EPMA can be used to map the compositional variation across the grains.
-
-
Possible Cause 2: Poor sample preparation, such as insufficient grinding, can lead to peak broadening.
-
Solution 2:
-
Ensure the sample is ground to a fine, uniform powder (typically <10 micrometers) to ensure random orientation of the crystallites.
-
Use a back-loading sample holder to minimize preferred orientation effects.
-
Issue 3: The chemical analysis from EPMA gives a composition very close to the 50/50 Mg/Fe boundary. How should I classify the mineral?
-
Possible Cause: The mineral is compositionally intermediate.
-
Solution:
-
Report the full chemical formula: In such cases, it is most accurate to report the full chemical analysis and the calculated atomic proportions of Mg and Fe.
-
Use both names: You can describe the mineral as "this compound-grunerite" to reflect its intermediate nature.
-
Analyze multiple points: Analyze several points on different grains to determine if there is any compositional variation. If the analyses consistently fall on one side of the boundary, you can classify it accordingly.
-
Data Presentation
Table 1: Quantitative Comparison of this compound and Grunerite Properties
| Property | This compound | Grunerite |
| Chemical Formula | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ with Mg > Fe²⁺ | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ with Fe²⁺ > Mg |
| Optical Properties | ||
| Optic Sign | Biaxial (+) | Biaxial (-) |
| 2V Angle | 65-90° | 90-112° |
| Extinction Angle (γ:z) | > 15° | < 15° |
| Refractive Index (α) | 1.630 - 1.665 | 1.665 - 1.696 |
| Refractive Index (β) | 1.644 - 1.680 | 1.680 - 1.709 |
| Refractive Index (γ) | 1.652 - 1.695 | 1.695 - 1.730 |
| Birefringence (δ) | 0.020 - 0.030 | 0.030 - 0.045 |
| Pleochroism | Colorless to pale green | Pale yellow to pale brown |
| Physical Properties | ||
| Density (g/cm³) | 3.10 - 3.35 | 3.35 - 3.60 |
| Hardness (Mohs) | 5 - 6 | 5 - 6 |
| Cleavage | {110} perfect, intersecting at ~56° and 124° | {110} perfect, intersecting at ~56° and 124° |
Experimental Protocols
Optical Microscopy
Objective: To observe the key optical properties of the amphibole in a thin section for preliminary identification.
Methodology:
-
Sample Preparation: Prepare a standard petrographic thin section (30 µm thickness) of the rock containing the amphibole.
-
Initial Observation (Plane Polarized Light - PPL):
-
Observe the mineral's habit (typically prismatic or fibrous), color, and pleochroism. Note the characteristic amphibole cleavage.
-
-
Crossed Polarized Light (XPL) Analysis:
-
Observe the interference colors to estimate birefringence.
-
Locate a grain that shows the characteristic amphibole cleavage traces at approximately 60° and 120°.
-
Find a grain that is oriented to show the maximum extinction angle. Rotate the stage and measure the angle between the cleavage trace or long axis of the crystal and the position of maximum extinction. Repeat this for several grains.
-
-
Conoscopic Illumination:
-
Use a high-power objective and a condensing lens to observe the interference figure.
-
Determine the optic sign (positive for this compound, negative for grunerite) and estimate the 2V angle.
-
X-Ray Diffraction (XRD)
Objective: To determine the unit cell parameters of the amphibole to infer its chemical composition.
Methodology:
-
Sample Preparation:
-
Carefully separate the amphibole mineral from the rock sample.
-
Grind the mineral to a fine powder (<10 µm) in an agate mortar to ensure random crystallite orientation.
-
Mount the powder in a sample holder.
-
-
Data Collection:
-
Use a powder X-ray diffractometer with CuKα radiation.
-
Scan the sample over a 2θ range of at least 10-80°.
-
Use appropriate scan speed and step size to obtain a high-resolution pattern.
-
-
Data Analysis:
-
Identify the peaks corresponding to the amphibole phase.
-
Perform a Rietveld refinement of the diffraction pattern to obtain the precise lattice parameters (a, b, c, and β).
-
Compare the obtained lattice parameters with published data for the this compound-grunerite series to estimate the Fe/(Fe+Mg) ratio.
-
Electron Probe Microanalysis (EPMA)
Objective: To obtain a precise quantitative chemical analysis of the amphibole.
Methodology:
-
Sample Preparation:
-
Prepare a polished thin section or a grain mount of the sample.
-
Carbon-coat the sample to make it conductive.
-
-
Instrument Setup:
-
Use an electron probe microanalyzer with wavelength-dispersive spectrometers (WDS).
-
Set the accelerating voltage to 15 kV and the beam current to 10-20 nA. Use a focused or slightly defocused beam depending on the grain size and stability of the mineral under the electron beam.
-
-
Standardization:
-
Calibrate the instrument using well-characterized mineral standards for all elements to be analyzed (e.g., Si, Mg, Fe, Ca, Na, K, Al, Ti, Mn).
-
-
Data Acquisition:
-
Select multiple points for analysis on one or more grains of the target amphibole.
-
Acquire X-ray counts for each element.
-
-
Data Reduction:
-
Use a ZAF or similar correction procedure to convert the raw X-ray intensities into elemental weight percentages.
-
Calculate the mineral formula based on 23 oxygens to determine the atomic proportions of Mg and Fe.
-
Visualization
Caption: Workflow for distinguishing this compound from grunerite.
References
Technical Support Center: Cummingtonite Sample Preparation for Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cummingtonite samples for microscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample keeps fracturing during cutting and grinding. What can I do to prevent this?
A1: The fracturing of this compound during initial preparation is a common issue due to its brittle nature and prismatic cleavage. To minimize fracturing, consider the following:
-
Impregnation: Before cutting, impregnate the sample with a low-viscosity epoxy or resin. This will provide support to the mineral grains and reduce the likelihood of them breaking along cleavage planes.
-
Cutting Blade: Use a slow-speed diamond wafering blade. A higher speed can induce vibrations and stress, leading to fractures.
-
Lubrication: Ensure adequate lubrication during cutting to reduce heat and friction.
-
Grinding Pressure: Apply minimal and even pressure during grinding. Let the abrasive do the work.
-
Abrasive Grit Size: Start with a finer grit abrasive than you would for a more robust mineral. A gradual progression from finer to even finer grits is crucial.
Q2: What is the best embedding resin for this compound samples?
A2: The choice of embedding resin is critical for supporting the this compound sample during sectioning and polishing. Low-viscosity epoxies are generally recommended. These resins can penetrate small fractures and cleavage planes, providing excellent support. Look for resins with good adhesion to silicate minerals and low shrinkage upon curing.
Q3: I'm having trouble achieving a high-quality polish on my this compound sample for SEM analysis. What polishing protocol do you recommend?
A3: Achieving a high-quality, scratch-free polish on this compound requires a multi-step approach with progressively finer abrasives. Here are some tips:
-
Lapping: After grinding, lap the sample with a series of diamond suspensions on a lead-tin or tin lap. Start with a 6 µm suspension and progress to 3 µm and finally 1 µm.
-
Final Polish: For the final polish, use a 0.25 µm diamond suspension or a colloidal silica suspension on a soft polishing cloth. Colloidal silica is often effective for removing the final, fine scratches from silicate minerals.
-
Cleaning: Thoroughly clean the sample between each polishing step to avoid carrying over coarser grit. Ultrasonic cleaning in distilled water or ethanol can be effective.
Q4: Are there any specific safety precautions I should take when preparing this compound samples?
A4: Yes, especially if you are working with a fibrous or asbestiform variety of this compound. Inhalation of mineral fibers can be a serious health hazard. Follow these safety protocols:
-
Work in a Fume Hood: All cutting, grinding, and polishing should be performed in a certified fume hood to control dust.
-
Wet Methods: Use wet grinding and polishing techniques whenever possible to minimize the generation of airborne dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and a respirator with a P100 filter.
-
Waste Disposal: Dispose of all waste materials (e.g., grinding papers, polishing cloths, resin stubs) in sealed, labeled bags according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
Protocol 1: Preparation of this compound Thin Sections for Polarized Light Microscopy (PLM)
-
Sample Impregnation:
-
Place the rough this compound sample in a vacuum chamber.
-
Introduce a low-viscosity epoxy resin and pull a vacuum to ensure the resin penetrates all cracks and pores.
-
Cure the resin according to the manufacturer's instructions.
-
-
Cutting and Mounting:
-
Cut a thin slab from the impregnated sample using a slow-speed diamond saw with a coolant.
-
Grind one side of the slab on a glass plate with a series of silicon carbide grits (e.g., 400, 600, 800 grit), finishing with a fine polish on a lap with 1 µm diamond paste.
-
Mount the polished side to a glass microscope slide using a suitable adhesive (e.g., Canada Balsam or a UV-curing adhesive).
-
-
Thinning:
-
Using a thin sectioning saw, cut off the excess sample material, leaving a thin section of approximately 100 µm attached to the slide.
-
Carefully grind the section down to the desired thickness (typically 30 µm) using progressively finer silicon carbide grits. Check the thickness frequently using a polarized light microscope and observing the interference colors of a known mineral in the sample.
-
-
Final Polishing and Cover Slip:
-
Polish the final surface with a 1 µm diamond paste on a soft cloth.
-
Clean the slide thoroughly and mount a cover slip using the same mounting medium.
-
Protocol 2: Preparation of Polished this compound Mounts for Scanning Electron Microscopy (SEM)
-
Embedding:
-
Place the this compound sample in a mounting cup.
-
Pour a conductive embedding resin (e.g., carbon-filled epoxy) over the sample.
-
Cure the resin under pressure to minimize bubbles.
-
-
Grinding:
-
Grind the mounted sample using a series of silicon carbide papers with decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
-
Ensure the surface is flat and free of deep scratches before moving to the next grit size. Use water as a lubricant.
-
-
Polishing:
-
Polish the sample on a polishing wheel with diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm).
-
For the final polish, use a 0.25 µm diamond suspension or a colloidal silica suspension on a napless cloth.
-
-
Coating:
-
Clean the polished mount thoroughly in an ultrasonic bath with ethanol and allow it to dry completely.
-
Coat the sample with a thin layer of conductive material (e.g., carbon, gold, or platinum) using a sputter coater or carbon evaporator to prevent charging under the electron beam.
-
Data Presentation
| Parameter | Recommendation for this compound | Rationale |
| Cutting Blade Speed | Low (e.g., < 300 rpm) | Minimizes vibration and fracturing of the brittle mineral. |
| Grinding Grit Progression | Gradual (e.g., 400 -> 600 -> 800 -> 1200 grit) | Prevents deep scratches and subsurface damage. |
| Polishing Abrasives | Diamond or Colloidal Silica | Effective for achieving a high-quality polish on silicate minerals. |
| Embedding Resin Viscosity | Low | Ensures complete impregnation and support of the sample. |
| Curing Time for Epoxy | As per manufacturer's specifications (often 8-24 hours) | Ensures the resin is fully hardened before processing. |
Visualizations
Caption: Workflow for preparing this compound thin sections for PLM.
Caption: Workflow for preparing polished this compound mounts for SEM.
Caption: Troubleshooting logic for sample fracturing during preparation.
Technical Support Center: Optimizing Analytical Conditions for Cummingtonite Spectroscopy
This technical support center provides researchers, scientists, and materials professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the spectroscopic analysis of cummingtonite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is spectroscopic analysis important?
A1: this compound is a monoclinic amphibole mineral with the general chemical formula (Mg,Fe)₂ (Mg,Fe)₅Si₈O₂₂(OH)₂.[1] It is commonly found in metamorphosed magnesium-rich rocks, such as amphibolites.[1][2] Spectroscopic analysis is crucial for identifying this compound, distinguishing it from other amphiboles like anthophyllite and actinolite, and determining its chemical composition, particularly the magnesium-to-iron ratio, which influences its physical and optical properties.[2][3]
Q2: Which spectroscopic techniques are most effective for analyzing this compound?
A2: The most common and effective techniques for this compound analysis are Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). IR spectroscopy is particularly precise for determining the this compound content by examining the OH stretching vibration.[4][5] XRD is used to identify the mineral and refine its crystal structure.[6][7][8] Raman spectroscopy provides detailed information about the mineral's vibrational modes, aiding in identification and characterization.[9]
Q3: What are the main challenges in this compound spectroscopy?
A3: Common challenges include:
-
Sample Purity: this compound often coexists with other minerals like hornblende, actinolite, garnet, and quartz, which can cause spectral interference.[2][3]
-
Sample Preparation: Improper sample preparation, such as incorrect particle size or preferred orientation of crystals, can lead to inaccurate XRD results.[10]
-
Fluorescence: Samples can exhibit high fluorescence backgrounds in Raman spectroscopy, which can obscure the weaker Raman signal.[11]
-
Spectral Interpretation: Distinguishing between similar amphiboles can be difficult, requiring careful analysis of subtle peak shifts and ratios.
Troubleshooting Guides
Raman Spectroscopy
Q: My Raman signal is weak or non-existent. What should I do?
A: A weak signal is a common issue. Follow these steps to diagnose and resolve the problem.
-
Check Laser Power and Wavelength: The laser power may be too low for your sample. Cautiously increase the power, but be careful not to damage the sample.[11] Some wavelengths are more suitable than others; near-infrared lasers (e.g., 785 nm) can help reduce background fluorescence and improve signal.[11]
-
Verify Sample Focus and Preparation: Ensure the sample is correctly positioned at the laser's focal point.[11] For solid samples, a smooth, clean surface is essential to minimize scattering losses.[11]
-
Optimize Optical Alignment: Misalignment of the laser, collection optics, or detector can significantly reduce signal intensity. Regularly check and realign the optical path to maximize the collection of Raman scattered light.[11]
-
Increase Acquisition Time: Lengthen the exposure time and/or increase the number of accumulations to improve the signal-to-noise ratio.
References
- 1. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. This compound [science.smith.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. azomining.com [azomining.com]
- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 11. youtube.com [youtube.com]
Technical Support Center: Resolving Cummingtonite and Actinolite Intergrowths
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered when working with cummingtonite and actinolite intergrowths.
Frequently Asked Questions (FAQs)
Q1: What are this compound and actinolite, and why are they difficult to distinguish?
A1: this compound and actinolite are both monoclinic amphibole minerals that can have similar physical appearances, often occurring as fibrous or acicular crystals. Their close association in metamorphic rocks and similar crystal structures can lead to complex intergrowths, making their individual identification challenging without specialized analytical techniques. While both are silicate minerals, their chemical formulas differ, with this compound being a magnesium-iron silicate and actinolite being a calcium-magnesium-iron silicate.
Q2: What are the primary methods for identifying and characterizing this compound and actinolite?
A2: The primary methods for accurately identifying and characterizing these minerals, especially when intergrown, include:
-
Polarized Light Microscopy (PLM): To observe key optical properties.
-
X-ray Diffraction (XRD): To determine the crystal structure and identify mineral phases.
-
Electron Probe Microanalysis (EPMA): To obtain quantitative chemical compositions.
Q3: Can this compound and actinolite be separated physically?
A3: Yes, physical separation is possible to a certain extent based on their differing physical properties. Techniques such as density separation using heavy liquids and magnetic separation can be employed to concentrate one mineral over the other. However, due to their frequent fine-grained intergrowths, achieving a complete and pure separation can be challenging.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Optical Microscopy
Q: I am having trouble distinguishing this compound from actinolite in thin sections. What are the key optical properties to look for?
A: Differentiating this compound and actinolite under a petrographic microscope requires careful observation of several optical properties.
-
Pleochroism: Actinolite often exhibits weak to moderate pleochroism, typically in shades of green, whereas this compound is generally colorless to pale green.[1]
-
Twinning: this compound is characterized by the common presence of fine, polysynthetic twinning, which may be absent or less developed in actinolite.[1]
-
Extinction Angle: The inclined extinction angle can be a useful diagnostic feature. While both are monoclinic, variations in their chemical composition can lead to different extinction angles. Precise measurement is key.
-
Birefringence: this compound generally displays slightly higher birefringence compared to actinolite.
Troubleshooting Tip: If you are still unable to make a definitive identification, it is likely that the minerals are finely intergrown. In such cases, further analysis with techniques like EPMA or XRD is recommended.
Electron Probe Microanalysis (EPMA)
Q: My EPMA data for what I believe is a single amphibole grain shows significant chemical heterogeneity. What could be the cause?
A: This is a common issue when analyzing intergrowths of this compound and actinolite. The electron beam may be interacting with both mineral phases, leading to mixed chemical signatures.
Troubleshooting Steps:
-
High-Resolution Backscattered Electron (BSE) Imaging: Before analysis, carefully examine the target area using a high-resolution BSE detector. The difference in the average atomic number between this compound and actinolite can often produce enough contrast to visualize the intergrowths.
-
Reduce Beam Size: Use the smallest possible electron beam diameter that provides a stable signal to target individual mineral domains.
-
Multiple Point Analyses: Conduct a series of closely spaced point analyses across the grain to map the chemical variations and identify the compositions of the individual phases.
-
Wavelength Dispersive X-ray (WDS) Mapping: If available, perform WDS elemental mapping for key elements like calcium (Ca), magnesium (Mg), and iron (Fe). This will visually delineate the distribution of this compound and actinolite within the intergrowth.
X-ray Diffraction (XRD)
Q: My XRD pattern shows overlapping peaks, making it difficult to confirm the presence of both this compound and actinolite.
A: Peak overlap is a known challenge in the XRD analysis of amphibole mixtures due to their similar crystal structures.
Troubleshooting Steps:
-
Slow Scan Rate: Use a slow scan rate and a small step size during data collection to improve peak resolution.
-
Rietveld Refinement: Employ Rietveld refinement software to deconvolve the overlapping peaks and obtain semi-quantitative phase analysis. This method models the entire diffraction pattern and can separate the contributions of individual phases.
-
Reference Patterns: Ensure you are using high-quality, well-characterized reference patterns for both this compound and actinolite in your analysis software. The Powder Diffraction File (PDF) database is a reliable source.
-
Physical Separation: If possible, try to enrich the sample in one of the minerals using density or magnetic separation prior to XRD analysis. This can help in the unambiguous identification of the major phase.
Data Presentation
Table 1: Comparison of Quantitative Data for this compound and Actinolite
| Property | This compound | Actinolite |
| Chemical Formula | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂[2] | Ca₂(Mg,Fe²⁺)₅Si₈O₂₂(OH)₂[3] |
| Crystal System | Monoclinic[2] | Monoclinic[4] |
| Cleavage | Perfect on {110}, intersecting at ~56° and 124°[2] | Perfect on {110}, intersecting at ~56° and 124°[3][4] |
| Mohs Hardness | 5 - 6[2] | 5 - 6[1] |
| **Density (g/cm³) ** | 3.1 - 3.6[2] | 2.98 - 3.1[5] |
| Refractive Index | nα = 1.633-1.663, nβ = 1.638-1.677, nγ = 1.655-1.697[1] | nα = 1.613–1.628, nβ = 1.627–1.644, nγ = 1.638–1.655[3] |
| Birefringence | 0.020 - 0.037[1] | 0.025 - 0.027[3] |
Experimental Protocols
Sample Preparation for Analysis
A crucial first step for accurate analysis is proper sample preparation.
-
Crushing and Grinding: The rock sample containing the intergrowths should be crushed using a jaw crusher and then ground to a fine powder (typically <100 mesh) using a ceramic or agate mortar and pestle to avoid contamination.
-
Sieving: Sieve the powdered sample to obtain a uniform particle size fraction.
-
Mineral Separation (Optional but Recommended):
-
Density Separation: Use heavy liquids such as sodium polytungstate (SPT) or lithium metatungstate (LMT) with a density intermediate to that of this compound and actinolite to separate the two minerals. Given their overlapping density ranges, a series of separations at different densities may be necessary.
-
Magnetic Separation: Utilize a Frantz Isodynamic Separator. Both minerals are paramagnetic, but their magnetic susceptibility can vary with iron content, potentially allowing for some degree of separation.
-
Polarized Light Microscopy (PLM) Protocol
-
Thin Section Preparation: Prepare a standard polished thin section (30 µm thick) of the rock sample.
-
Initial Observation: Examine the thin section under plane-polarized light (PPL) and cross-polarized light (XPL) to identify amphibole grains based on their high relief and characteristic cleavage.
-
Detailed Optical Characterization: For individual amphibole grains or distinct domains within intergrowths, systematically determine the following properties:
-
Color and Pleochroism (PPL): Note the color and any changes in color upon rotating the stage.
-
Cleavage: Observe the number of cleavage planes and their intersection angles.
-
Twinning (XPL): Look for the presence and style of twinning.
-
Extinction Angle (XPL): Measure the angle between the cleavage direction and the position of maximum extinction.
-
Birefringence and Interference Colors (XPL): Estimate the maximum interference color and determine the birefringence using a Michel-Lévy chart.
-
Optical Sign (XPL with Bertrand Lens): Determine if the mineral is biaxial positive or negative.
-
X-ray Diffraction (XRD) Protocol
-
Sample Preparation: Mount the finely powdered sample onto a zero-background sample holder.
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation.
-
Set the operating voltage and current (e.g., 40 kV and 30 mA).
-
-
Data Collection:
-
Scan a 2θ range typically from 5° to 70°.
-
Use a continuous scan with a slow scan speed (e.g., 1°/minute) and a small step size (e.g., 0.02°) to ensure good peak resolution.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern with standard patterns from a database (e.g., the ICDD PDF database).
-
If peak overlap is significant, use Rietveld refinement software to model the diffraction pattern and quantify the relative amounts of this compound and actinolite.
-
Electron Probe Microanalysis (EPMA) Protocol
-
Sample Preparation: Prepare a polished thin section or a grain mount of the sample and apply a thin carbon coat to ensure electrical conductivity.
-
Instrument Setup:
-
Use an electron microprobe with wavelength-dispersive spectrometers (WDS).
-
Set the accelerating voltage (e.g., 15 kV) and beam current (e.g., 20 nA).
-
Use a focused electron beam (e.g., 1-5 µm diameter).
-
-
Standardization: Calibrate the instrument using well-characterized mineral standards for all elements to be analyzed (Si, Mg, Fe, Ca, Al, Na, K, Ti, Mn).
-
Data Acquisition:
-
Acquire high-resolution BSE images to identify areas of interest and to visualize any intergrowths.
-
Perform quantitative point analyses on selected spots within single-phase domains.
-
Acquire data for all elements of interest, including appropriate background measurements.
-
-
Data Reduction: Use a ZAF or similar matrix correction program to convert raw X-ray intensities into elemental weight percentages.
Mandatory Visualization
Caption: Workflow for the identification and characterization of this compound-actinolite intergrowths.
Caption: Conceptual diagram of the relationship between this compound and actinolite.
References
- 1. This compound [science.smith.edu]
- 2. geo.arizona.edu [geo.arizona.edu]
- 3. [PDF] An Experimental Study of Actinolite-Cummingtonite Phase Relations with Notes on the Synthesis of Fe-rich Anthophyllite | Semantic Scholar [semanticscholar.org]
- 4. msaweb.org [msaweb.org]
- 5. researchgate.net [researchgate.net]
correcting for compositional zoning in cummingtonite microanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering compositional zoning during the microanalysis of cummingtonite.
Frequently Asked Questions (FAQs)
Q1: What is compositional zoning in this compound?
A1: Compositional zoning in this compound refers to systematic variations in the chemical composition from the core of a crystal to its rim.[1][2] This occurs because the conditions (e.g., temperature, pressure, or the chemical composition of the surrounding environment) change during crystal growth faster than the crystal can maintain a uniform composition through diffusion.[1][3] In this compound, this zoning typically involves variations in the ratio of magnesium (Mg) and iron (Fe), and may also include manganese (Mn).[4][5][6]
Q2: Why is it critical to correct for or characterize this zoning?
A2: Failing to account for compositional zoning can lead to significant analytical errors. A single spot analysis may not be representative of the crystal's overall composition or the specific conditions at a particular stage of its growth.[7] This can result in incorrect mineral classifications, inaccurate geochemical modeling, and flawed petrological interpretations, such as miscalculating the temperature and pressure conditions of rock formation.[8]
Q3: What are the common types of zoning observed in minerals like this compound?
A3: Minerals can exhibit several types of zoning, including:
-
Normal Zoning: The crystal core is richer in the higher-temperature component (e.g., Mg in many ferromagnesian minerals) than the rim.[1]
-
Reverse Zoning: The rim of the crystal has a higher-temperature composition than the core, which can indicate an injection of hotter, more primitive magma during crystal growth.[1]
-
Oscillatory Zoning: Characterized by repetitive, alternating compositional bands, likely caused by cyclical changes in the growth environment.[3][9]
-
Sector Zoning: Different crystallographic faces incorporate elements at different rates, leading to compositionally distinct sectors within the crystal.[3]
Q4: Which elements are the primary drivers of zoning in this compound?
A4: this compound is an iron-magnesium amphibole with the general formula (Mg,Fe)₇Si₈O₂₂(OH)₂.[5][10][11] It forms a solid-solution series with the iron-rich endmember, grunerite.[4][5] Therefore, the most significant compositional variation is the substitution between Magnesium (Mg) and Iron (Fe²⁺). Manganese (Mn) can also substitute for (Fe,Mg).[5][6] Concentrations of other elements like calcium, sodium, and aluminum are typically low and show less variation.[5][6]
Troubleshooting Guides
Problem 1: My quantitative spot analyses on a single this compound crystal are highly variable and inconsistent.
-
Possible Cause: You are likely analyzing a compositionally zoned crystal. Different spot locations are measuring different growth zones (e.g., core, mantle, rim) with distinct chemical compositions.
-
Recommended Solution:
-
Utilize Back-Scattered Electron (BSE) Imaging: Before quantitative analysis, use a scanning electron microscope (SEM) or the imaging capability of the electron probe microanalyzer (EPMA) to acquire a high-contrast BSE image. Compositional variations, especially in Fe-Mg ratios, will often appear as differences in brightness (higher average atomic number zones, typically Fe-rich, will be brighter).
-
Perform Qualitative X-ray Mapping: Generate elemental distribution maps for key elements like Fe, Mg, and Mn. This will visually confirm and delineate the zoning patterns.[7][12]
-
Adopt a Systematic Approach: Based on the BSE images and X-ray maps, perform targeted spot analyses on each distinct zone to characterize its specific composition.[13]
-
Problem 2: I have identified zoning, but I'm unsure where to place my analytical spots for a representative analysis.
-
Possible Cause: The choice of analytical points depends entirely on the research question. Are you interested in the bulk composition, the composition at the onset of growth, or the final equilibrium conditions?
-
Recommended Solution:
-
For Zonal Characterization: Place a series of spots along a traverse from the core to the rim, ensuring each distinct zone identified in the BSE/X-ray maps is analyzed.[14] This allows for a detailed profile of the crystal's growth history.
-
For Bulk Composition: If a bulk composition is required, one method is to perform a large number of analyses across the entire crystal and average the results. Alternatively, a rastered or defocused beam covering the entire grain can be used, though this can introduce other analytical challenges.
-
For Petrological Interpretation: Analyze the outermost rim to understand the conditions at the end of crystal growth, which may represent the closest approach to equilibrium with the surrounding matrix minerals. Analyze the core for the earliest growth conditions.
-
Problem 3: My calculated amphibole formula from the analysis is poor and does not meet the expected stoichiometry.
-
Possible Cause: This can result from several issues:
-
Analytical Volume Overlap: The electron beam's interaction volume (typically a few cubic microns) may be overlapping a boundary between two zones, or including a microscopic inclusion of another mineral.
-
Secondary Fluorescence: X-rays from an element in a nearby phase (e.g., Fe in adjacent magnetite) can excite the elements within the target this compound, leading to artificially high counts.[7]
-
Incorrect Instrument Calibration: Standards used for calibration may have drifted or were not appropriate.
-
-
Recommended Solution:
-
Re-examine Analysis Location: Use high-magnification BSE imaging to ensure the analyzed spot is in a homogenous area, far from cracks, inclusions, or zonal boundaries.
-
Check for Fluorescence: Be cautious when analyzing near minerals rich in elements that could fluoresce the elements of interest in this compound (e.g., analyzing for Mg/Fe in this compound right next to a large garnet or iron oxide). If suspected, consider reducing the accelerating voltage, which can help minimize the excitation volume.[15]
-
Verify Calibration: Regularly check the calibration on known secondary standards to ensure instrumental stability and accuracy.
-
Experimental Protocols & Data Presentation
Detailed Experimental Protocol: EPMA Workflow for Zoned this compound
-
Sample Preparation:
-
Prepare a standard polished thin section (30 µm thick) or a polished grain mount in an epoxy block.
-
Ensure the surface is exceptionally well-polished and free of scratches, as surface topography can deflect the electron beam and affect X-ray detection.
-
Clean the sample surface thoroughly to remove any polishing compounds or oils.
-
Apply a thin, uniform coat of carbon to the surface to ensure electrical conductivity.[16]
-
-
Initial Imaging and Mapping:
-
Insert the sample into the EPMA instrument.[17]
-
Locate this compound grains of interest using the optical microscope and then switch to electron imaging.
-
Acquire a high-quality Back-Scattered Electron (BSE) image of the target crystal to reveal compositional zoning.
-
Perform qualitative or semi-quantitative Wavelength-Dispersive X-ray Spectrometry (WDS) maps for the primary elements of interest: Si, Mg, Fe, Mn, and Ca. This provides a visual guide to the zoning patterns.
-
-
Quantitative Analysis:
-
Based on the BSE images and X-ray maps, define analytical points or line scans.
-
Set up the EPMA with appropriate analytical conditions (see Table 2).
-
Calibrate the instrument using well-characterized mineral standards (e.g., olivine for Mg, fayalite for Fe, rhodonite for Mn, diopside for Si and Ca).
-
Perform quantitative spot analyses on the selected points (core, intermediate zones, rim). For fine oscillatory zoning, a line scan may be more appropriate.
-
Use peak and background counting times sufficient to achieve the desired statistical precision (e.g., 20-40 seconds on peak, 10-20 seconds on background).[14][15]
-
-
Data Processing:
-
Raw X-ray counts are converted to elemental weight percent oxides using a matrix correction procedure (e.g., ZAF or PAP).[18]
-
Calculate the mineral formula based on 23 oxygens, assuming (OH, F, Cl) = 2.
-
Evaluate the quality of the analysis based on the calculated stoichiometry.
-
Data Summary Tables
Table 1: Key Elemental Substitutions in this compound
| Cation Site | Primary Substituting Cations | Notes |
| M1, M2, M3, M4 | Fe²⁺ ↔ Mg²⁺ | The most dominant substitution, defining the this compound-grunerite series.[4][5] |
| M4 (B site) | Mn²⁺ ↔ (Fe²⁺, Mg²⁺) | Manganese commonly substitutes for iron and magnesium.[5] |
| A-site | (vacancy) | Typically vacant; low concentrations of Na and K may be present.[5][6] |
Table 2: Typical EPMA Operating Conditions for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Accelerating Voltage | 15 kV | Standard for silicate analysis, providing good X-ray excitation efficiency.[14][18] |
| Beam Current | 15-25 nA | A balance between generating sufficient X-ray counts and minimizing sample damage.[14][18] |
| Beam Diameter | 1-5 µm (focused beam) | Small spot size is crucial for analyzing fine zones. A slightly larger beam may be used to minimize damage to potentially hydrous phases.[18] |
| Matrix Correction | ZAF or PAP | Industry-standard procedures for converting X-ray intensities to concentrations.[18] |
Table 3: Example Data Table for Reporting Zonal Analyses
| Oxide (wt%) | Core Analysis | Rim Analysis |
| SiO₂ | 54.50 | 53.80 |
| MgO | 25.10 | 18.50 |
| FeO | 16.80 | 24.20 |
| MnO | 0.50 | 0.65 |
| CaO | 0.20 | 0.22 |
| Total | 97.10 | 97.37 |
| Formula (apfu) | ||
| Si | 7.95 | 7.90 |
| Mg | 5.45 | 4.05 |
| Fe²⁺ | 2.05 | 2.95 |
| Mn | 0.06 | 0.08 |
| Ca | 0.03 | 0.03 |
| Mg# (Mg/Mg+Fe) | 0.727 | 0.579 |
Note: Totals are less than 100% due to the presence of ~2 wt% H₂O, which is not measured by EPMA.
Visualizations
References
- 1. ALEX STREKEISEN-Zoning- [alexstrekeisen.it]
- 2. geo.libretexts.org [geo.libretexts.org]
- 3. mineralmatters.substack.com [mineralmatters.substack.com]
- 4. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 5. This compound [chemeurope.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. lyellcollection.org [lyellcollection.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. grokipedia.com [grokipedia.com]
- 11. This compound | McGraw Hill's AccessScience [accessscience.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. EJM - Compositional variation and zoning of epidote supergroup minerals in the Campi Flegrei geothermal field, Naples, Italy [ejm.copernicus.org]
- 15. jsg.utexas.edu [jsg.utexas.edu]
- 16. geology.sk [geology.sk]
- 17. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 18. researchgate.net [researchgate.net]
overcoming twinning complexities in cummingtonite crystallography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome the challenges associated with crystallographic twinning in cummingtonite.
Frequently Asked Questions (FAQs)
Q1: What is crystallographic twinning and why is it common in this compound?
A1: Crystallographic twinning occurs when two or more separate crystals, known as twin domains, grow together in a symmetrical, repeating manner. These domains are related by a specific symmetry operation, such as a rotation or a reflection, which is not present in the original untwinned crystal. This compound, a member of the amphibole group of minerals, frequently exhibits twinning due to its monoclinic crystal system and the specific conditions under which it forms. The most common types of twinning observed in this compound are simple contact twins and repeated lamellar twinning.
Q2: What are the common twin laws observed for this compound?
A2: this compound most commonly displays twinning on the {100} plane. This is often referred to as a "composition plane." Another twin law that can be observed involves a 180° rotation around the c-axis. The presence of this twinning can complicate structure determination because it leads to the overlapping of diffraction spots from different twin domains, making the data more challenging to process and refine.
Q3: How does twinning affect crystallographic data and structure refinement?
A3: Twinning can significantly impact the quality of crystallographic data and the subsequent structure refinement process. Key indicators of twinning in your data may include:
-
Difficulty in unit cell indexing: Software may propose a larger, incorrect unit cell or a higher symmetry space group.
-
Systematically weak or absent reflections: Certain reflections may appear weaker than expected or be systematically absent due to the overlap of diffraction patterns.
-
Poor refinement statistics: High R-factors (R1, Rmerge) and a goodness-of-fit (GooF) value significantly greater than 1.0 are common.
-
Unusual atomic displacement parameters (ADPs): Some atoms may have abnormally large or elongated thermal ellipsoids.
-
Chemically unreasonable bond lengths and angles: The refined structure may exhibit distorted coordination polyhedra.
Troubleshooting Guide
Problem: My diffraction data for this compound has poor R-merge and indexing is ambiguous.
Solution: This is a primary indicator of twinning. The presence of multiple crystal lattices can confuse automated indexing algorithms.
Workflow for Identifying and Addressing Twinning:
Technical Support Center: Cummingtonite Thermodynamic Calculations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of thermodynamic calculations for the amphibole mineral cummingtonite.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inaccuracy in thermodynamic calculations for this compound?
A1: The primary sources of inaccuracy in thermodynamic calculations for this compound stem from its complex crystal chemistry and the challenges in experimentally determining its thermodynamic properties. Key issues include:
-
Cation Ordering: The distribution of Mg²⁺ and Fe²⁺ over the four distinct M sites (M1, M2, M3, M4) in the this compound structure is temperature-dependent and significantly impacts the mineral's enthalpy and entropy.[1][2][3][4][5][6] The quenched state of this ordering can influence the unit cell symmetry (C2/m vs. P2₁/m), further complicating thermodynamic models.[1][3][4][5]
-
Solid Solution Complexity: this compound forms a solid solution series between the magnesium end-member (magnesio-cummingtonite) and the iron end-member (grunerite).[7][8] Modeling the non-ideal mixing behavior across this series is crucial for accurate calculations.[1][4]
-
Thermodynamic Database Inconsistencies: Different thermodynamic databases may contain varying or incomplete data for this compound and its end-members.[9][10][11] Systematic deviations in mineral solubility data within some databases can lead to inaccurate predictions of this compound stability.[9][10][11]
-
Phase Transitions: this compound undergoes pressure and temperature-induced phase transitions, which must be accounted for in thermodynamic models.[12][13][14] For example, a pressure-driven transition from C2/m to P2₁/m symmetry has been reported at approximately 1.21 GPa.[12]
Q2: How does cation ordering of Fe²⁺ and Mg²⁺ affect the thermodynamic properties of this compound?
A2: The distribution of Fe²⁺ and Mg²⁺ on the M1, M2, M3, and M4 crystallographic sites is a non-convergent ordering process that significantly influences the configurational entropy of the mineral.[6][15] This ordering is temperature-dependent, with different pairs of sites showing varying degrees of ordering at different temperatures.[1] For instance, the ordering of cations between the M1 and M4 sites can be a measure of the equilibration temperature.[1] Thermodynamic models that do not explicitly account for this site-specific ordering will fail to accurately predict the stability and phase relations of this compound.[6][15]
Q3: What are the recommended experimental methods for determining the thermodynamic properties of this compound?
A3: A combination of experimental techniques is necessary to accurately determine the thermodynamic properties of this compound. These include:
-
Calorimetry: Solution calorimetry is used to measure the enthalpy of formation of this compound and its solid solution members.[16][17] Adiabatic calorimetry can be employed to determine heat capacity.[16][17]
-
Single-Crystal X-ray Diffraction: This technique is crucial for determining the crystal structure and the site occupancies of Fe²⁺ and Mg²⁺ on the M sites at various temperatures.[1][3][18] This information is essential for calculating the configurational entropy.
-
Phase Equilibrium Experiments: These experiments, often conducted in piston-cylinder apparatuses or other high-pressure devices, help to constrain the stability field of this compound in pressure-temperature-composition space.[1][4][5]
-
Knudsen Effusion Mass Spectrometry: This method can be used to study the high-temperature thermodynamic properties of minerals by measuring the partial pressures of vapor species in equilibrium with the solid.[19]
Troubleshooting Guides
Problem 1: My thermodynamic model predicts a different stable phase assemblage than what is observed in my experimental run.
-
Possible Cause 1: Inaccurate Thermodynamic Data. The thermodynamic database you are using may have outdated or inaccurate data for this compound or other phases in your system.
-
Possible Cause 2: Neglecting Cation Ordering. Your model may not be accounting for the effects of Fe²⁺-Mg²⁺ ordering on the Gibbs free energy of this compound.
-
Possible Cause 3: Incorrect Composition. The bulk composition used in your model may not accurately reflect the composition of your experimental charge.
-
Solution: Carefully re-analyze the starting materials and the run products of your experiment to ensure accurate compositional data.
-
Problem 2: The calculated activity-composition relationships for my this compound solid solution do not match experimental observations.
-
Possible Cause 1: Ideal Solution Assumption. You may be assuming ideal mixing between the magnesio-cummingtonite and grunerite end-members.
-
Possible Cause 2: Inadequate Solution Model. The solution model may not be complex enough to capture the energetic consequences of cation ordering and site-mismatch energies.[1][2][4][5]
Data Presentation
Table 1: End-Member Thermodynamic Properties for this compound Solid Solution
| End-Member | Formula | Enthalpy of Formation (kJ/mol) | Entropy (J/mol·K) | Reference |
| Magnesio-cummingtonite | Mg₇Si₈O₂₂(OH)₂ | -12330.1 | 536.8 | [15] |
| Grunerite | Fe₇Si₈O₂₂(OH)₂ | -10940.0 | 630.0 | [15] |
Note: These values are from a specific thermodynamic model and may differ from other sources. It is crucial to use a consistent dataset for all calculations.
Experimental Protocols & Workflows
Workflow for Accurate Thermodynamic Modeling of this compound
The following diagram illustrates a recommended workflow for achieving high-accuracy thermodynamic calculations for this compound.
Caption: Workflow for improving thermodynamic calculations.
Logical Relationship of Factors Affecting this compound Stability
This diagram shows the key factors influencing the thermodynamic stability of this compound.
Caption: Factors influencing this compound stability.
References
- 1. minsocam.org [minsocam.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. rruff.net [rruff.net]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. rruff.net [rruff.net]
- 7. This compound [melts.ofm-research.org]
- 8. accessscience.com [accessscience.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. iris.hi.is [iris.hi.is]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 17. thermochimie-tdb.com [thermochimie-tdb.com]
- 18. resolve.cambridge.org [resolve.cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: LA-ICP-MS Analysis of Cummingtonite
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) analysis of cummingtonite.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LA-ICP-MS analysis of this compound?
A: Matrix effects are inaccuracies in analytical results caused by differences in the physical and chemical properties between the sample (this compound) and the external calibration standard (e.g., NIST glass).[1][2] These differences alter the processes of laser ablation, aerosol transport, and plasma ionization, leading to signals that are not truly representative of the sample's elemental composition.[1][3] For this compound, a complex silicate, this means that using a standard with a different structure and composition can lead to significant measurement errors.
Q2: Why is this compound, an amphibole mineral, particularly susceptible to matrix effects?
A: this compound's susceptibility stems from several factors:
-
Complex Composition: Its chemical formula, (Mg,Fe)₇Si₈O₂₂(OH)₂, indicates a complex crystalline silicate structure with significant solid solution between magnesium and iron.[4][5][6] This differs greatly from the homogenous, amorphous matrix of typical glass standards.
-
Physical Property Mismatch: Crystalline silicates like this compound have different thermal conductivity, reflectivity, and laser absorption properties compared to glass standards.[3] This leads to dissimilar ablation behavior, a primary source of matrix effects.[1]
-
Elemental Fractionation: During laser ablation, some elements may be preferentially vaporized over others, a process known as elemental fractionation. This effect is highly dependent on the sample matrix and can be pronounced when analyzing silicates with both volatile and refractory elements.[7][8][9]
Q3: What are the common signs of significant matrix effects in my data?
A: Key indicators of matrix effects include:
-
Poor Accuracy: Measured concentrations in secondary standards or known samples deviate significantly from certified values.
-
Elemental Fractionation: Inaccurate ratios between certain elements, often related to their volatility or condensation temperature. For instance, you may see lower-than-expected results for refractory elements and higher results for volatile elements when using a glass standard.[7][8][10]
-
Signal Drift: Unstable or systematically drifting signals during analysis that cannot be corrected by instrument tuning alone.[3]
-
Inconsistent Internal Standard Response: The signal ratio of an analyte to the internal standard is not constant, suggesting that the internal standard is not adequately correcting for matrix-induced variations.
Q4: What is elemental fractionation and how does it specifically affect this compound analysis?
A: Elemental fractionation occurs when the composition of the aerosol produced by the laser is not identical to the composition of the solid sample.[1][3] This can happen during laser-sample interaction, aerosol transport, or plasma ionization. In this compound analysis, this is a major challenge because its matrix properties differ from standards like NIST SRM 610/612 glass.[1][7] For example, differences in matrix transparency and thermal properties can cause refractory elements (like Rare Earth Elements) and volatile elements to ablate non-stoichiometrically, leading to biased measurements.[7][8]
Q5: Can I use common silicate glass standards (e.g., NIST SRM 610/612) to accurately quantify elements in this compound?
A: While challenging, it is possible, but not without significant corrections. Using glass standards for a crystalline silicate like this compound constitutes a non-matrix-matched calibration.[1][11] This approach is known to be prone to errors unless a robust correction strategy is employed. The most critical correction is the use of an internal standard—an element with a known and uniform concentration in the this compound sample—to compensate for differences in ablation yield and plasma efficiency.[2][11] For many elements, this strategy can yield accuracies within 5-10%.[1]
Troubleshooting Guide
Problem 1: Inaccurate quantification of trace elements when using a glass standard (e.g., NIST SRM 612).
-
Potential Cause: Matrix mismatch between the amorphous glass standard and the crystalline this compound sample is causing different ablation yields and elemental fractionation.
-
Solution: Implement Robust Internal Standardization.
-
Select an Internal Standard (IS): Choose a major or minor element in this compound that is homogeneously distributed and has been accurately quantified by an independent method (e.g., Electron Probe Microanalysis - EPMA). For this compound, Si, Mg, or Fe are potential candidates.
-
Data Acquisition: Measure the signal intensities of your analytes and the chosen IS in both the calibration standards and the this compound samples.
-
Data Processing: Normalize the signal intensity of each analyte to the signal intensity of the IS for every measurement. This ratio corrects for variations in the amount of material ablated, transport efficiency, and plasma fluctuations.[3][11]
-
Problem 2: Measured concentrations of refractory elements (e.g., Zr, Hf, REEs) are systematically low, while volatile elements are high.
-
Potential Cause: Volatility-dependent elemental fractionation. The thermal properties of this compound cause it to couple with the laser differently than the glass standard, leading to preferential ablation of certain elements.[7][8]
-
Solutions:
-
Optimize Laser Parameters: Using shorter wavelength lasers (e.g., 193 nm) and higher laser energy output can minimize thermal effects and reduce fractionation.[3][7] Femtosecond lasers are even more effective at reducing these effects.[12]
-
Choose a Suitable Internal Standard: If possible, select an IS with a condensation temperature and ionization potential similar to the analytes of interest.[7] For example, when analyzing for Rare Earth Elements, using Ca (if present and homogenous) as an IS can yield more accurate results.[7][8]
-
Problem 3: Signal intensity is unstable or shows significant down-hole fractionation during spot analysis.
-
Potential Cause: The laser is penetrating deeper into the sample, and the changing geometry of the ablation pit is altering the ablation process. This is a known issue in spot analysis and is matrix-dependent.[15]
-
Solutions:
-
Use Rastering Instead of Spots: Ablating the sample by moving the laser in a line or grid pattern can provide a more stable signal by sampling from a consistent depth.
-
Apply a Down-Hole Fractionation Correction: Advanced data processing software can model the time-dependent changes in analyte ratios during a spot analysis and apply a correction. This requires careful characterization of the fractionation behavior in both the standard and the sample.[15]
-
Introduce Water Vapor: Some studies have shown that introducing water vapor into the ablation cell can reduce down-hole fractionation and improve signal stability for certain minerals.[16]
-
Data Presentation: Strategies for Mitigating Matrix Effects
| Strategy | Principle | Advantages | Disadvantages & Considerations |
| Internal Standardization | An element of known concentration in the sample is used to normalize analyte signals, correcting for ablation yield and plasma drift.[11][13] | Highly effective for correcting ablation yield differences; can be used with non-matrix-matched standards; improves precision.[11] | Requires accurate and independent measurement of the IS concentration; IS must be homogeneously distributed in the sample. |
| Matrix-Matched Standards | Calibration standards are prepared with a matrix that is chemically and physically similar to the sample.[13][14] | Most direct way to eliminate matrix effects; provides the highest potential for accuracy.[13] | Lack of certified reference materials for many minerals, including this compound; in-house standards are difficult to prepare and validate.[17] |
| Instrumental Optimization | Using shorter laser wavelengths (e.g., 193 nm) or pulse durations (femtosecond lasers) to reduce thermal effects and elemental fractionation.[3] | Significantly reduces elemental fractionation for many matrices; can improve accuracy even with non-matrix-matched standards. | Femtosecond laser systems are less common and more expensive; optimization of parameters (fluence, spot size) is still critical.[12] |
| Solution-Based Calibration | Aqueous standard solutions are introduced simultaneously with the ablated sample aerosol, allowing for standard addition or isotope dilution methods.[18] | Eliminates the need for solid standards; can effectively correct for matrix effects.[18] | Requires modification of the sample introduction hardware; can be more time-consuming to prepare standards.[18] |
Experimental Protocols
Protocol: Quantitative Analysis of this compound via LA-ICP-MS using Internal Standardization
This protocol describes a general procedure for analyzing this compound using a widely available non-matrix-matched glass standard (NIST SRM 612) and an internal standard.
-
Sample Preparation:
-
Prepare a polished thick section or an epoxy grain mount of the this compound sample.
-
Ensure the surface is clean, free of contaminants, and has a high-quality polish to ensure consistent laser coupling.
-
Characterize the major element composition of the specific this compound grains to be analyzed using EPMA to determine a suitable and homogenous internal standard (e.g., SiO₂ or MgO concentration).
-
-
Instrumentation & Setup (Example):
-
Laser Ablation System: 193 nm ArF excimer laser.
-
ICP-MS: Quadrupole or sector-field ICP-MS.
-
Carrier Gas: High-purity Helium (~0.7 L/min), mixed with Argon before entering the ICP.
-
Laser Parameters:
-
Spot Size: 30-50 µm (adjust based on grain size and zoning).
-
Repetition Rate: 5-10 Hz.
-
Fluence (Energy Density): 3-5 J/cm². Tune to ensure efficient ablation with minimal melting.
-
-
-
Data Acquisition Sequence:
-
Tune the ICP-MS for high sensitivity and low oxide production (e.g., ThO⁺/Th⁺ < 0.5%) while ablating the primary standard (NIST SRM 612).
-
Begin each analytical run by measuring the gas blank (no ablation).
-
Analyze the primary standard (NIST SRM 612) multiple times at the beginning and end of the run, and periodically (e.g., every 10-15 unknown samples) to correct for instrument drift.
-
Analyze a secondary standard (e.g., USGS BCR-2G glass) as an unknown to verify accuracy.
-
Analyze the this compound samples. For each spot, acquire data for ~20 seconds of gas background followed by ~40 seconds of sample ablation.
-
-
Data Reduction:
-
Use a dedicated data reduction software package (e.g., Iolite, Glitter, LADR).
-
Select stable intervals for the gas background and the sample ablation signal for each analysis.
-
Subtract the mean background signal from the sample signal.
-
Select the internal standard element (e.g., ²⁹Si) and input its known concentration for each this compound sample.
-
Calibrate the data against the primary standard (NIST SRM 612), using the internal standard to correct for differences in ablation yield between the glass and the this compound.
-
Check the results for the secondary standard (BCR-2G) to ensure they are within the accepted uncertainty of the certified values.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting common matrix effect issues in LA-ICP-MS.
Caption: Logical diagram illustrating the principle of internal standardization.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in quantitative LA-ICP-MS analysis: challenges and solutions in the life sciences and environmental chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 6. This compound | McGraw Hill's AccessScience [accessscience.com]
- 7. Elemental fractionation during LA-ICP-MS analysis of silicate glasses: implications for matrix-independent standardization - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Elemental fractionation during LA-ICP-MS analysis of silicate glasses: implications for matrix-independent standardization | Semantic Scholar [semanticscholar.org]
- 10. hou.usra.edu [hou.usra.edu]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Current approaches to calibration of LA-ICP-MS analysis - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. Evaluating accuracy improvements of laser ablation ICPMS element analysis in silicate glasses and carbonates via downhole fractionation correction – a ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00018H [pubs.rsc.org]
- 16. Garnet LA–MC–ICP–MS In-Situ U–Pb Dating: The Impact of Water Vapor on Matrix Effects [at-spectrosc.com]
- 17. Laser Ablation-ICP-TOFMS: Investigation of matrix effects and non-matrix matched quantification capabilities [dgm.inventum.de]
- 18. A comparison of calibration strategies for quantitative laser ablation ICP-mass spectrometry (LA-ICP-MS) analysis of fused catalyst samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D3JA00271C [pubs.rsc.org]
Technical Support Center: Refinement of Cummingtonite Crystal Structure Data
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of cummingtonite crystal structure data.
Frequently Asked Questions (FAQs)
Q1: What are the common space groups observed for this compound during crystal structure refinement?
A1: this compound commonly crystallizes in two monoclinic space groups: C2/m and P2₁/m. The transition between these two phases is influenced by factors such as pressure, temperature, and cation composition.[1][2][3] For instance, a pressure-induced phase transition from C2/m to P2₁/m has been observed at approximately 1.21 GPa.[1][4]
Q2: I am observing unexpected peak splitting in my diffraction pattern. What could be the cause?
A2: Unexpected peak splitting in the diffraction pattern of this compound can be an indication of a phase transition from the C2/m to the P2₁/m space group.[1] This transition leads to the splitting of certain crystallographic sites and can be observed through the appearance of reflections that violate the C2/m space group symmetry.[1] Infrared spectroscopy can provide additional evidence for this phase transition by showing a distinct splitting of OH stretching bands.[1][4]
Q3: How is cation distribution determined in the this compound structure during refinement?
A3: The distribution of cations such as Mg²⁺ and Fe²⁺ over the different crystallographic sites (M1, M2, M3, M4) is typically determined by refining the site occupancy factors during the crystal structure refinement process.[5][6][7][8] This is often achieved using single-crystal X-ray diffraction data and can be complemented by techniques like Mössbauer spectroscopy to confirm the oxidation state and coordination of iron.[6][8][9][10][11]
Q4: What is the Rietveld refinement method and when should it be used for this compound?
A4: The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data.[12][13][14] It is particularly useful when single crystals of sufficient size and quality are not available. The method works by fitting a calculated diffraction profile to the entire experimental powder diffraction pattern, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High R-factor in Rietveld Refinement | 1. Incorrect starting model (space group, atomic positions).2. Presence of preferred orientation in the powder sample.3. Inadequate background modeling.4. Presence of amorphous phases or impurities. | 1. Verify the space group and initial atomic coordinates from literature data for a similar this compound composition.2. Use a correction function for preferred orientation in your refinement software.3. Manually fit the background or use a more complex background function.4. Perform a qualitative phase analysis to identify impurity phases and include them in the refinement model. |
| Non-positive definite Atomic Displacement Parameters (ADPs) | 1. Poor data quality (low signal-to-noise ratio).2. Strong correlation between ADPs and site occupancy factors.3. Incorrect atom assignments. | 1. Improve data collection strategy (longer exposure time, higher intensity source).2. Constrain the ADPs of atoms with mixed occupancies to be equal.3. Double-check the assignment of atoms to crystallographic sites. |
| Unstable Refinement of Site Occupancies | 1. Insufficient scattering contrast between the cations (e.g., Mg²⁺ and Fe²⁺).2. High correlation between site occupancy factors and thermal parameters. | 1. Utilize constraints based on the known chemical composition from techniques like electron microprobe analysis.2. Fix the thermal parameters to reasonable values during the initial stages of site occupancy refinement. |
Experimental Protocols
Single-Crystal X-ray Diffraction at High Pressure
A detailed methodology for investigating the pressure-induced phase transition in this compound using single-crystal X-ray diffraction is as follows:
-
Sample Preparation: A single crystal of this compound with suitable dimensions is selected and loaded into a diamond-anvil cell (DAC) along with a pressure-calibrating material (e.g., a ruby sphere) and a pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture).
-
Data Collection: The DAC is mounted on a goniometer of a single-crystal X-ray diffractometer. Diffraction data is collected at various pressures. The pressure is determined by measuring the fluorescence spectrum of the ruby sphere.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure at each pressure point. The space group is determined by examining the systematic absences in the diffraction data. The refinement process involves adjusting atomic coordinates, site occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors.
Rietveld Refinement of Powder X-ray Diffraction Data
The general workflow for performing a Rietveld refinement on a powder sample of this compound is:
-
Data Collection: A high-quality powder X-ray diffraction pattern of the this compound sample is collected. It is crucial to have good counting statistics and to minimize instrumental broadening.
-
Initial Model: A starting structural model is created, which includes the space group, approximate lattice parameters, and atomic positions. This information can often be obtained from existing crystallographic databases.
-
Refinement Strategy: The refinement is typically performed in a sequential manner. First, scale factor, background, and unit cell parameters are refined. Subsequently, peak profile parameters, atomic coordinates, and isotropic displacement parameters are refined. Finally, if applicable, site occupancy factors and anisotropic displacement parameters are refined.
-
Analysis of Fit: The quality of the fit is assessed by examining the residual plot (the difference between the observed and calculated patterns) and the goodness-of-fit indices (e.g., Rwp, GOF).
Data Presentation
Table 1: Unit Cell Parameters of this compound at Various Pressures
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Space Group |
| Ambient | 9.520(1) | 18.185(1) | 5.3195(5) | 102.002(2) | 900.79 | C2/m |
| 1.32 | 9.4885(19) | 18.040(4) | 5.2891(11) | 102.06(3) | 885.4(3) | P2₁/m |
| 2.97 | 9.423(3) | 17.898(6) | 5.251(2) | 102.11(4) | 866.5(5) | P2₁/m |
| 7.90 | 9.251(5) | 17.58(1) | 5.168(4) | 102.21(7) | 821.1(9) | P2₁/m |
Data sourced from high-pressure single-crystal X-ray diffraction studies.[1][2]
Table 2: Cation Site Occupancy in this compound
| Site | Mg (%) | Fe (%) | Reference |
| M1 | 84 | 16 | [5][7] |
| M2 | 95 | 5 | [5][7] |
| M3 | 84 | 16 | [5][7] |
| M4 | 13 | 87 | [5][7] |
Site occupancy determined by refining atomic scattering power from single-crystal X-ray diffraction data.[5][7] Another study on a this compound-(P21/m) sample reported the following site populations: M(1) = 1.972(8) Mg + 0.028 Fe²⁺, M(2) = 2.000 Mg, M(3) = 0.989(6) Mg + 0.011 Fe²⁺, M(4) = 0.815(8) Mg + 1.125 Fe²⁺ + 0.060 Mn²⁺ apfu.[6][8]
Visualizations
Caption: Experimental workflows for this compound crystal structure analysis.
Caption: Factors influencing the C2/m to P21/m phase transition in this compound.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. scispace.com [scispace.com]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. researchgate.net [researchgate.net]
- 9. cambridge.org [cambridge.org]
- 10. This compound-(P21/m): Crystal-structure refinement, Mössbauer spectroscopy and infrared spectroscopy, and some aspects of classification of the magnesium-iron-manganese amphiboles | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
minimizing alteration effects during cummingtonite sample collection
This guide provides troubleshooting and best practices for the collection of cummingtonite samples to minimize alteration effects, ensuring high-quality specimens for research, scientific analysis, and potential toxicological assessment in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary alteration effects I need to avoid when collecting this compound?
A1: The primary concerns are oxidation and weathering. This compound is an iron-bearing amphibole, making it susceptible to chemical changes when exposed to air and water.[1]
-
Oxidation: The ferrous iron (Fe²⁺) in the mineral's structure reacts with oxygen, converting to ferric iron (Fe³⁺). This process can alter the mineral's physical and chemical properties. Signs of oxidation include a color change to brown or yellow and a decrease in luster.
-
Weathering: Exposure to environmental elements can cause physical breakdown (disaggregation) and chemical leaching of elements, compromising the sample's integrity.[2] It is crucial to collect fresh, unweathered samples, preferably from a newly exposed surface.[2]
Q2: My samples are showing rust-colored staining and seem brittle. What went wrong?
A2: This indicates significant oxidation and potential weathering, likely due to improper sample selection or handling. The rust color is characteristic of iron oxidation. Brittleness can result from the breakdown of the mineral's crystal structure. To prevent this, you must prioritize collecting samples from the freshest possible source, such as the interior of a large boulder or a newly excavated rock face, avoiding any material with visible staining or surface degradation.[2]
Q3: How do I select a suitable sampling location to find unaltered this compound?
A3: Unaltered this compound is typically found in metamorphosed iron-rich rocks and amphibolites.[3][4] The key is to find outcrops that are fresh and have minimal exposure to the elements.
-
Avoid Surface Outcrops: The exterior of an outcrop is likely to be weathered. Use geological hammers and chisels to break away the outer layers and access the fresh material underneath.
-
Look for Recent Exposures: Road cuts, quarry faces, or recently excavated sites are excellent sources for fresh samples.[2]
-
Core Samples: If available, drill cores provide the best-preserved samples as they are protected from surface weathering.[2] However, be mindful of potential contamination from drilling fluids.[2]
Decision Logic for Sample Site Selection
Caption: Decision tree for selecting a suitable this compound sampling site.
Q4: What is the correct field protocol for extracting and handling samples to prevent alteration?
A4: A systematic approach is critical to prevent contamination and immediate alteration.[5]
Experimental Protocol: Field Sample Collection
-
Site Documentation: Before extraction, thoroughly document the sample site. Take photographs, record GPS coordinates, and note the exact stratigraphic location.[2]
-
Surface Preparation: Use a rock hammer and chisel to remove the outer, weathered layer (at least 5-10 cm) from the sampling point to expose fresh, unaltered material.
-
Extraction:
-
Initial Handling:
-
Minimize the sample's exposure to air and moisture.
-
Immediately place the sample in a labeled, heavy-duty, sealable plastic bag. For particularly sensitive samples, consider double-bagging.
-
For samples intended for analyses sensitive to oxidation, consider using an inert gas flush. Purge the sample bag with argon or nitrogen gas before sealing to displace oxygen.[6]
-
-
Labeling: Clearly label the sample bag with a permanent marker. Include the sample ID, date, location, and orientation marks if necessary.[7]
-
Transport: Transport samples in a sturdy, padded container to prevent physical damage.[7] Keep them in a cool, dry environment away from direct sunlight.[7]
Workflow for Minimizing Field Alteration
Caption: Step-by-step workflow for optimal this compound sample collection.
Q5: I am a drug development professional studying the health risks of mineral fibers. Are there special considerations for collecting asbestiform this compound?
A5: Yes, safety and sample integrity are paramount. Asbestiform this compound (also known by the trade name "Amosite") is a regulated asbestos mineral, and inhalation of its fibers can cause serious diseases like asbestosis and mesothelioma.[8][9][10]
-
Safety First: All collection activities must adhere to strict safety protocols for handling asbestos. This includes wearing appropriate personal protective equipment (PPE), such as a P100 respirator, and using wet methods (misting the sample area with water) to minimize fiber release.
-
Preserve Fibrous Structure: The goal is to collect the sample while preserving the natural state of the mineral fibers. Avoid abrasive or high-impact extraction methods that could break down the fiber bundles.
-
Specialized Containment: Use sealed, puncture-proof containers (e.g., heavy-duty plastic bags or solid containers) that are clearly labeled with asbestos warnings.[1]
Further research is needed to fully understand the health risks associated with different types of elongate mineral particles (EMPs).[8]
Q6: How does the collection method affect analytical results?
A6: The collection method directly impacts the accuracy of subsequent analyses. Improper collection can lead to skewed results that do not represent the mineral's true in-situ properties.
The table below illustrates how different collection practices can affect the elemental composition analysis of a this compound sample. The "Ideal" sample was collected from a fresh interior, immediately bagged with an inert gas flush. The "Sub-optimal" sample was taken from a slightly weathered surface and stored in a standard sample bag.
Table 1: Illustrative Comparison of Analytical Results
| Parameter | Ideal Collection | Sub-optimal Collection | Likely Cause of Discrepancy |
| Fe²⁺ / Fe³⁺ Ratio | 3.5 : 1 | 1.2 : 1 | Oxidation from air exposure |
| Total Fe (wt%) | 25.8 | 25.7 | Minimal change in total Fe |
| MgO (wt%) | 20.1 | 19.5 | Leaching due to weathering |
| SiO₂ (wt%) | 50.3 | 50.4 | Generally stable |
| Trace Contaminants | Not Detected | Detected (e.g., Zn, Cu) | Contamination from tools/handling |
Data are illustrative and intended to demonstrate potential effects.
As shown, a sub-optimally collected sample can show a significantly lower Fe²⁺/Fe³⁺ ratio, indicating oxidation. It may also show depletion of more mobile elements like Magnesium and the introduction of contaminants. These alterations can lead to incorrect mineral classification and flawed interpretations of the rock's formation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. This compound – WGNHS – UW–Madison [home.wgnhs.wisc.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. editverse.com [editverse.com]
- 6. betterceramic.com [betterceramic.com]
- 7. plasticcoretrays.com [plasticcoretrays.com]
- 8. cdc.gov [cdc.gov]
- 9. A risk assessment for exposure to grunerite asbestos (amosite) in an iron ore mine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asbestos - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Stability Fields of Cummingtonite and Anthophyllite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability fields of the amphibole minerals cummingtonite and anthophyllite, supported by experimental data. Understanding the pressure-temperature (P-T) and compositional constraints on the formation of these minerals is crucial for interpreting metamorphic and igneous rock histories.
Data Presentation
The stability of this compound and anthophyllite is primarily a function of temperature, pressure, and the molar fraction of iron relative to magnesium and iron (XFe). The following tables summarize quantitative data from experimental studies, providing a clear comparison of their stability fields.
| Mineral | Composition | Pressure (kbar) | Temperature (°C) | Stability Field Notes |
| This compound | General (Mg,Fe)₇Si₈O₂₂(OH)₂ | < 1 - 15 | 400 - 800 | General stability range in amphibolites and metaironstones.[1][2][3] |
| Mn-Cummingtonite (Mg₄.₆₅Mn₂.₃₅Si₈O₂₂(OH)₂) | 0.5 - 1.5 | 650 - 675 | Stable within a narrow temperature range at lower pressures.[4] | |
| Mn-Cummingtonite (Mg₄.₆₅Mn₂.₃₅Si₈O₂₂(OH)₂) | 3 | ~580 - 640 | Stability field shifts to lower temperatures at higher pressures.[4] | |
| Anthophyllite | Pure Magnesium (Mg₇Si₈O₂₂(OH)₂) | 1 | 667 (±8) - 745 (±10) | A narrow stability range determined by reversible hydrothermal experiments.[5] |
| Anthophyllite (in the presence of quartz) | 0.5 | 655 - 680 | Lower and upper stability limits defined by dehydration reactions.[6] | |
| Anthophyllite (in the presence of quartz) | 1 | 678 - 730 | Stability field shifts to higher temperatures with increasing pressure.[6] | |
| Anthophyllite (in the presence of quartz) | 1.5 | 697 - 755 | ||
| Anthophyllite (in the presence of quartz) | 2 | 711 - 770 | ||
| Anthophyllite (in the presence of quartz) | 3 | 738 | Upper stability limit at this pressure.[6] |
Polymorphic Relationship and Compositional Effects
This compound and anthophyllite are polymorphs, with anthophyllite being the orthorhombic, lower-temperature form and this compound being the monoclinic, higher-temperature form.[7][8] The transition between them is not only temperature-dependent but is also strongly influenced by the Fe-Mg content of the mineral.
For magnesian compositions (low XFe), anthophyllite is the more stable phase at typical metamorphic temperatures of 600-700 °C.[1][2][3] As the iron content increases, the stability field of this compound expands to lower temperatures. The relationship between temperature and composition (T-XFe) for the orthoamphibole-clinoamphibole transition is represented by a phase loop with a minimum temperature.[7] Extrapolated transition temperatures for the pure end-members are approximately 800 °C for the Mg end-member and 450 °C for the Fe end-member.[9]
Experimental Protocols
The stability fields of this compound and anthophyllite have been primarily determined through hydrothermal experiments. A generalized experimental protocol based on these studies is as follows:
1. Starting Materials:
-
Synthesis of Pure Phases: Pure end-member or intermediate compositions of anthophyllite, this compound, and associated minerals (e.g., talc, enstatite, quartz) are synthesized from high-purity oxides or gels.
-
Natural Minerals: Alternatively, well-characterized natural minerals are used as starting materials.
2. Experimental Apparatus:
-
Cold-Seal Pressure Vessels: For experiments at lower pressures (up to a few kilobars), "cold-seal" bombs are commonly employed. These are steel alloy vessels heated externally in a furnace.
-
Piston-Cylinder Apparatus: For higher pressure experiments, a piston-cylinder apparatus is used, which allows for greater pressure control at high temperatures.
3. Experimental Procedure:
-
Sample Encapsulation: A small amount of the starting material, along with a fluid phase (typically distilled water), is sealed in a noble metal capsule (e.g., gold or platinum) to prevent reaction with the pressure vessel.
-
Pressure and Temperature Control: The encapsulated sample is placed within the pressure vessel, and the desired pressure and temperature are applied and maintained for the duration of the experiment. Temperature is monitored using thermocouples.
-
Oxygen Fugacity Buffers: In experiments involving iron-bearing systems, solid-state oxygen buffers (e.g., Mn₃O₄–MnO) may be used to control the oxygen fugacity, which influences the stability of iron-bearing minerals.[4]
-
Reversal Experiments: To demonstrate equilibrium, reversal experiments are crucial. This involves approaching the reaction boundary from both the high-temperature and low-temperature sides. For example, to determine the boundary of the reaction Talc + Quartz = Anthophyllite, one experiment would start with talc and quartz at conditions where anthophyllite is expected to be stable, while another would start with anthophyllite at conditions where talc and quartz are stable. The direction of the reaction (i.e., growth of the stable phase and consumption of the unstable phase) is then determined.
4. Analysis of Experimental Products:
-
Phase Identification: The run products are then carefully extracted and analyzed to identify the phases present. The primary method for phase identification is X-ray powder diffraction (XRD). The relative growth or diminution of phases is determined by comparing the intensities of their characteristic XRD peaks before and after the experiment.[6]
-
Microscopy: Optical microscopy and scanning electron microscopy (SEM) can also be used to observe the textural relationships between the mineral phases.
Visualization of Stability Relationships
The following diagram illustrates the logical relationship between the stability fields of anthophyllite and this compound as a function of temperature and Fe-Mg composition.
References
- 1. researchgate.net [researchgate.net]
- 2. msaweb.org [msaweb.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Mn-cummingtonite—an experimental study [jstage.jst.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. [PDF] An Experimental Study of Actinolite-Cummingtonite Phase Relations with Notes on the Synthesis of Fe-rich Anthophyllite | Semantic Scholar [semanticscholar.org]
- 8. AGU23 [agu.confex.com]
- 9. researchgate.net [researchgate.net]
A Guide to the Geothermometry of Cummingtonite-Bearing Assemblages: A Thermodynamic Approach
For Researchers, Scientists, and Drug Development Professionals
While dedicated, empirically calibrated geothermometers based on the amphibole cummingtonite are not as extensively documented as those for other mineral pairs like garnet-biotite, the thermodynamic principles governing elemental partitioning provide a robust framework for temperature estimation in this compound-bearing rocks. This guide explores the potential of this compound in geothermometry, focusing on the underlying thermodynamic models and the experimental validation necessary to constrain temperature conditions of metamorphic and igneous systems.
Theoretical Foundation: Fe-Mg Exchange Geothermometry
The basis for geothermometry using coexisting ferromagnesian minerals, including this compound, lies in the temperature-dependent exchange of iron (Fe²⁺) and magnesium (Mg). At equilibrium, the distribution of these elements between two mineral phases is a function of temperature. This relationship is governed by the Gibbs free energy of the exchange reaction. A thermodynamic solution model for ferromagnesian amphiboles, which includes this compound, has been developed and provides the foundation for temperature calculations. This model considers the ordering of Fe²⁺ and Mg over different crystallographic sites within the amphibole structure.[1][2]
Potential this compound-Based Geothermometers
The temperature sensitivity of Fe-Mg partitioning in this compound when it coexists with other ferromagnesian minerals offers the potential for geothermometry. The most promising mineral pairs are:
-
This compound-Hornblende: The coexistence of these two amphiboles is common in metamorphic rocks. The partitioning of Fe and Mg between them is temperature-dependent.
-
Garnet-Cummingtonite: In appropriate bulk rock compositions, garnet and this compound can coexist. The well-understood thermodynamics of garnet make this a theoretically sound pair for geothermometry.
-
Orthopyroxene-Cummingtonite: This assemblage is found in some metamorphosed iron formations and signifies higher temperatures.[3]
Currently, temperature estimations for these pairs are best achieved through the application of comprehensive thermodynamic models rather than simple, standalone geothermometer equations.
Data Presentation: Thermodynamic Properties of this compound
The following table summarizes key aspects of the thermodynamic model for Fe-Mg this compound solid solutions, which is essential for any geothermometric calculation. The model is complex, accounting for cation ordering over multiple crystallographic sites.
| Parameter | Description | Reference |
| Solution Model | Accounts for intersite nonconvergent cation ordering of Fe²⁺ and Mg between octahedral M1, M2, M3, and M4 sites. | [1][2] |
| Calibration Data | Based on X-ray site occupancy data and phase equilibrium data. | [1][2] |
| End-Member Minerals | Magnesio-cummingtonite (Mg₇Si₈O₂₂(OH)₂) and Grunerite (Fe₇Si₈O₂₂(OH)₂). | [1][2] |
| Consistency | The model is internally consistent with major thermodynamic databases for other silicate minerals. | [1][2] |
Experimental Protocols for Geothermometer Validation
The validation of a geothermometer, including one based on a this compound-bearing assemblage, requires carefully designed experiments. The following outlines a general protocol for the experimental calibration of an Fe-Mg exchange geothermometer.
1. Starting Materials:
-
Natural or synthetic minerals of known composition are used. For a garnet-cummingtonite thermometer, this would involve pure end-member or intermediate composition garnets and cummingtonites.
-
The starting materials are finely ground to facilitate reaction.
2. Experimental Setup:
-
Experiments are typically conducted in a piston-cylinder apparatus to achieve the desired high pressures and temperatures.
-
The sample is enclosed in a noble metal capsule (e.g., gold or platinum) to prevent contamination.
-
The oxygen fugacity (fO₂) of the experiment is often controlled using a solid-state buffer to ensure that iron remains in the ferrous (Fe²⁺) state.
3. Experimental Conditions:
-
A range of pressures and temperatures are investigated to determine the P-T dependence of the Fe-Mg partitioning.
-
Run durations are set to be long enough to ensure that chemical equilibrium is reached. This is often determined through time-series experiments.
4. Analysis of Experimental Products:
-
After the experiment, the sample is rapidly quenched to preserve the high-temperature equilibrium compositions.
-
The run products are then analyzed using an electron microprobe to determine the precise chemical composition of the coexisting minerals.
5. Data Analysis and Calibration:
-
The distribution coefficient (K_D) for the Fe-Mg exchange is calculated from the compositions of the mineral pair.
-
The relationship between ln(K_D), temperature (T), and pressure (P) is then determined through regression analysis to formulate the geothermometer equation.
Mandatory Visualization
Caption: Logical workflow for the experimental validation of a geothermometer.
References
Cross-Validation of Analytical Techniques for the Quantitative Analysis of Cummingtonite
A Comparative Guide for Researchers and Drug Development Professionals
The accurate characterization of minerals is a critical aspect of geological research and has implications in various fields, including materials science and drug development, where mineral impurities or components can significantly impact product efficacy and safety. Cummingtonite, a complex magnesium-iron silicate hydroxide mineral belonging to the amphibole group, presents a notable analytical challenge due to its variable composition. This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of this compound: Electron Probe Microanalysis (EPMA) and X-ray Diffraction (XRD) with Rietveld Refinement.
This document outlines the experimental protocols for each method, presents a comparative analysis of their quantitative capabilities, and discusses the importance of cross-validation for ensuring data accuracy and reliability.
Introduction to Cross-Validation in Mineral Analysis
Analytical Techniques for this compound
Electron Probe Microanalysis (EPMA)
Electron Probe Microanalysis is a non-destructive technique used to determine the elemental composition of small, solid samples with high spatial resolution.[1] It is considered a primary tool for the chemical analysis of minerals at the micro-scale.[1]
X-ray Diffraction (XRD) with Rietveld Refinement
X-ray Diffraction is a powerful technique for identifying crystalline phases and determining their crystal structures. When coupled with Rietveld refinement, a whole-pattern fitting method, XRD can provide quantitative phase analysis, yielding the weight fractions of each mineral in a mixture.[2][3]
Experimental Protocols
Electron Probe Microanalysis (EPMA) Protocol for this compound
A detailed protocol for the quantitative analysis of this compound using EPMA is outlined below. This procedure is based on established methods for amphibole analysis.
-
Sample Preparation:
-
Mount this compound grains in an epoxy resin puck.
-
Grind the surface of the mount using progressively finer silicon carbide papers.
-
Polish the surface with diamond suspensions of decreasing particle size (e.g., 6 µm, 1 µm) to achieve a flat, mirror-like finish.
-
Apply a thin, conductive carbon coat to the polished surface to prevent charge buildup during analysis.
-
-
Instrumental Parameters:
-
Accelerating Voltage: Typically 15-20 kV. A common setting for silicate analysis is 15 kV.[4]
-
Beam Current: A stabilized beam current of 10-20 nA is generally used.[4]
-
Beam Diameter: A focused beam of 1-5 µm is standard, though a slightly larger, defocused beam may be used to minimize sample damage in hydrous minerals.
-
Spectrometers: Wavelength-dispersive spectrometers (WDS) are used for their high spectral resolution and sensitivity.[1]
-
-
Data Collection:
-
Standards: Use well-characterized mineral standards for calibration (e.g., olivine for Mg and Fe, diopside for Si and Ca, albite for Na and Al).
-
Analytical Points: Select multiple points on different grains and at different locations within a single grain to assess compositional homogeneity.
-
Counting Times: Employ appropriate peak and background counting times to achieve desired statistical precision.
-
-
Data Processing:
-
Raw X-ray intensities are corrected for matrix effects (ZAF or similar correction procedures) to yield quantitative elemental concentrations.
-
The elemental data is then recalculated into a mineral formula based on the known stoichiometry of amphiboles (23 oxygens).
-
X-ray Diffraction (XRD) with Rietveld Refinement Protocol for this compound
The following protocol describes the quantitative phase analysis of a this compound-bearing sample using XRD with Rietveld refinement.
-
Sample Preparation:
-
Grind the bulk rock sample containing this compound to a fine powder (typically <10 µm) to ensure random crystallite orientation and minimize particle size effects. This can be achieved using a micronizing mill with a suitable grinding medium (e.g., ethanol).
-
The powdered sample is then carefully packed into a sample holder.
-
-
Instrumental Parameters:
-
X-ray Source: Commonly a Cu Kα radiation source.
-
Goniometer Setup: A Bragg-Brentano geometry is typical for powder diffraction.
-
Scan Range (2θ): A wide angular range is scanned to cover all significant diffraction peaks (e.g., 5° to 80° 2θ).
-
Step Size and Dwell Time: A small step size (e.g., 0.02° 2θ) and a sufficient dwell time per step are used to obtain high-quality data.
-
-
Data Collection:
-
The sample is irradiated with X-rays, and the diffracted intensities are measured as a function of the diffraction angle (2θ).
-
-
Rietveld Refinement:
-
Software: Specialized software (e.g., GSAS, FullProf, TOPAS) is used for the refinement.
-
Initial Model: The refinement starts with an initial structural model for each phase identified in the sample, including this compound. This includes space group, lattice parameters, and atomic positions.
-
Refinement Parameters: The software refines various parameters, including scale factors, lattice parameters, peak profile parameters, and preferred orientation, to minimize the difference between the observed and calculated diffraction patterns.
-
Quantitative Analysis: The weight fraction of each phase is determined from the refined scale factors.[3]
-
Data Presentation: A Comparative Analysis
The following table presents a hypothetical but realistic comparison of quantitative data for a this compound sample obtained by EPMA and XRD with Rietveld refinement. The data is presented as weight percent of oxides for EPMA and weight percent of the mineral phase for XRD.
| Parameter | Electron Probe Microanalysis (EPMA) | X-ray Diffraction (XRD) with Rietveld Refinement |
| Analyte | Weight Percent (wt%) | Weight Percent (wt%) |
| SiO₂ | 53.2 | - |
| MgO | 24.5 | - |
| FeO | 18.8 | - |
| MnO | 1.1 | - |
| CaO | 0.8 | - |
| Na₂O | 0.2 | - |
| Al₂O₃ | 1.4 | - |
| Total | 100.0 | - |
| This compound | - | 95.2 |
| Quartz | - | 3.1 |
| Magnetite | - | 1.7 |
| Total | - | 100.0 |
Note: This table is illustrative. Direct comparison requires analysis of the same sample by both techniques. EPMA provides the elemental composition of the this compound mineral itself, while XRD with Rietveld refinement quantifies the abundance of this compound within a bulk sample.
Mandatory Visualization
Caption: Experimental workflows for EPMA and XRD with Rietveld refinement.
Caption: Logical relationship of the cross-validation process.
Conclusion
Both Electron Probe Microanalysis and X-ray Diffraction with Rietveld refinement are powerful techniques for the quantitative analysis of this compound, providing complementary information. EPMA excels at determining the precise elemental composition of the mineral at a micro-scale, which is crucial for understanding its chemical formula and substitutions. XRD with Rietveld refinement, on the other hand, provides accurate quantification of the abundance of this compound within a bulk rock sample, along with crystallographic information.
For a comprehensive and robust characterization of this compound, a cross-validation approach utilizing both EPMA and XRD is highly recommended. This integrated approach allows for a more complete understanding of the mineral's chemistry, crystal structure, and its context within a geological sample, thereby ensuring the highest level of confidence in the analytical results. This is particularly important for applications where the precise composition and purity of mineral phases are critical.
References
A Comparative Study of Cummingtonite Across Metamorphic Facies: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced variations of minerals under different geological conditions is paramount. This guide provides an objective comparison of the silicate mineral cummingtonite as it presents in three distinct metamorphic facies: greenschist, amphibolite, and granulite. The data herein is supported by a synthesis of experimental findings to illuminate the changes in the mineral's chemical and physical properties with increasing metamorphic grade.
This compound, a complex inosilicate mineral of the amphibole group with the general formula (Mg,Fe)₇Si₈O₂₂(OH)₂, is a key indicator mineral in metamorphic rocks.[1] Its presence and composition provide valuable insights into the pressure and temperature conditions of rock formation. This guide explores the systematic variations in this compound's chemical composition and optical properties as it transitions through greenschist, amphibolite, and into the lower granulite facies. With prograde metamorphism, this compound eventually gives way to pyroxenes and olivine.[1]
Comparative Analysis of this compound Properties
The following tables summarize the key quantitative differences in the chemical and optical properties of this compound across the three metamorphic facies. It is important to note that these values represent typical ranges and can vary based on the specific bulk rock chemistry and local geological conditions.
Table 1: Comparative Chemical Composition of this compound
| Property | Greenschist Facies | Amphibolite Facies | Granulite Facies (Lower) |
| SiO₂ (wt%) | ~52-55 | ~50-53 | ~48-51 |
| MgO (wt%) | Variable, can be high in Mg-rich rocks | Generally intermediate | Tends toward lower values |
| FeO (wt%) | Variable, dependent on bulk rock Fe/Mg | Generally intermediate to high | Tends toward higher values |
| Al₂O₃ (wt%) | Low (< 2%) | Moderate (2-5%) | Higher (can exceed 5%) |
| CaO (wt%) | Low (< 1.5%) | Low to moderate (1-3%) | Can be slightly elevated |
| MnO (wt%) | Typically low, but can be enriched in specific protoliths | Low to moderate | Low |
| Na₂O (wt%) | Very low (< 0.5%) | Low (< 1%) | Low |
| TiO₂ (wt%) | Very low (< 0.2%) | Low to moderate (0.2-1%) | Moderate to high (>1%) |
| Mg/(Mg+Fe) | Generally > 0.5 | Variable (0.3-0.7) | Generally < 0.5 |
Table 2: Comparative Optical and Physical Properties of this compound
| Property | Greenschist Facies | Amphibolite Facies | Granulite Facies (Lower) |
| Color in Thin Section | Colorless to pale green | Pale green to light brown | Light brown to brown |
| Pleochroism | Weak to non-pleochroic | Weak to moderate | Moderate |
| Birefringence (δ) | 0.020 - 0.028 | 0.025 - 0.035 | 0.030 - 0.040 |
| Refractive Indices (n) | Lower end of range | Intermediate | Higher end of range |
| Extinction Angle (Z^c) | ~18-21° | ~15-18° | ~10-15° |
| Twinning | Simple and lamellar twinning common | Lamellar twinning is common | Lamellar twinning may be less frequent or obscured |
| Cleavage | Good {110} cleavage at ~56° and 124° | Good {110} cleavage | Good {110} cleavage |
| Hardness (Mohs) | 5.5 - 6 | 5.5 - 6 | 5.5 - 6 |
| Specific Gravity | 3.1 - 3.4 | 3.2 - 3.5 | 3.3 - 3.6 |
Experimental Protocols
The characterization of this compound from different metamorphic facies relies on precise analytical techniques. Below are detailed methodologies for two key experiments.
Electron Probe Microanalysis (EPMA)
Objective: To determine the quantitative chemical composition of this compound.
Methodology:
-
Sample Preparation: Thin, polished sections of rock containing this compound are prepared to a thickness of approximately 30 µm. The surface is polished to a mirror finish using progressively finer diamond abrasives to ensure a flat and scratch-free surface for analysis. Samples are then carbon-coated to provide a conductive surface to dissipate the electron beam charge.
-
Instrumentation: A wavelength-dispersive electron probe microanalyzer (EPMA) is used.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 15-20 nA
-
Beam Diameter: 1-5 µm (a focused beam is used for point analyses on individual this compound grains).
-
-
Standards: Well-characterized natural and synthetic mineral standards are used for calibration. For example, forsterite for Mg and Si, fayalite for Fe, anorthite for Al and Ca, and other suitable standards for Mn, Na, and Ti.
-
Data Acquisition: X-ray intensities for each element are measured on both the standards and the unknown this compound grains. Multiple points are analyzed on several grains from each metamorphic facies to ensure representative data and to check for compositional zoning.
-
Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to yield accurate elemental weight percentages.
Optical Microscopy with Spindle Stage
Objective: To determine the optical properties of this compound, including refractive indices and the optic axial angle (2V).
Methodology:
-
Sample Preparation: A single, clean crystal of this compound is selected and mounted on the tip of a fine glass fiber (the spindle) using a suitable adhesive. The crystal is oriented with a specific crystallographic axis parallel to the spindle axis.
-
Instrumentation: A polarized light microscope equipped with a spindle stage and a set of calibrated refractive index liquids.
-
Measurement of Refractive Indices:
-
The mounted crystal is immersed in a refractive index liquid on a glass slide placed on the microscope stage.
-
The spindle is rotated, and the crystal is observed under plane-polarized light. The Becke line method is used to compare the refractive index of the mineral with that of the immersion oil.
-
The procedure is repeated with different refractive index liquids until a match is found for each of the principal refractive indices (α, β, γ). The orientation of the crystal is manipulated using the spindle stage to bring each principal vibration direction parallel to the polarizer.
-
-
Measurement of Optic Axial Angle (2V):
-
The crystal is oriented on the spindle stage to view an optic axis figure.
-
The angle of rotation of the spindle required to bring each optic axis into the center of the field of view is measured. The 2V angle can then be calculated from these rotation angles.
-
Alternatively, the 2V angle can be estimated from the curvature of the isogyres in an acute bisectrix figure.
-
Visualizing the Metamorphic Transition
The following diagrams illustrate the conceptual relationships and experimental workflows described in this guide.
Caption: Metamorphic progression and its effect on this compound properties.
Caption: Workflow for the analysis of this compound properties.
References
A Comparative Guide to Cummingtonite and Hornblende as Indicators of Metamorphic Grade
For Researchers, Scientists, and Drug Development Professionals
In the field of metamorphic petrology, the precise determination of pressure-temperature (P-T) conditions is paramount to understanding the geological history of a region. Certain minerals, known as index minerals, serve as reliable indicators of specific metamorphic grades. Among the amphibole group of minerals, cummingtonite and hornblende are significant markers, each with a distinct stability field that provides valuable insights into the conditions of metamorphism. This guide provides an objective comparison of this compound and hornblende as indicators of metamorphic grade, supported by experimental data.
Mineralogical Overview
This compound , a member of the magnesium-iron silicate series, is characteristic of medium-grade metamorphism in magnesium- and iron-rich rocks, such as amphibolites and metamorphosed iron formations.[1][2][3][4] Its presence often suggests a relatively low calcium content in the protolith.
Hornblende , a complex inosilicate, is a common constituent of a wide range of igneous and metamorphic rocks. In metamorphic terranes, it is the defining mineral of the amphibolite facies, indicating medium- to high-grade metamorphic conditions.[5] Its stability over a broad range of temperatures and pressures makes it a key indicator in metamorphic studies.
Comparative Data on Stability Fields
Experimental studies have delineated the pressure-temperature stability fields for both this compound and hornblende. The following table summarizes the quantitative data from these experiments, providing a clear comparison of their stability ranges.
| Mineral | Pressure Range (kbar) | Temperature Range (°C) | Typical Metamorphic Facies | Protolith Composition |
| This compound | < 1 - 15[6] | 400 - 800[6] | Upper Greenschist to Amphibolite | Magnesium- and iron-rich, low-calcium rocks (e.g., metamorphosed iron formations, some amphibolites)[1][7] |
| Hornblende | 1 - 23[8] | 400 - 1150[8] | Amphibolite, Epidote-Amphibolite | Wide range, including mafic and intermediate rocks[5] |
Experimental Protocols for Determining Amphibole Stability
The determination of the P-T stability fields of this compound and hornblende relies on controlled laboratory experiments that simulate the conditions within the Earth's crust. The primary methodologies employed in these studies are:
-
Hydrothermal Experiments: These experiments are conducted in pressure vessels, often referred to as "bombs," where the mineral or a synthetic equivalent is subjected to high pressures and temperatures in the presence of water. This setup allows for the simulation of fluid-rock interactions that are common during metamorphism. The pressure is typically generated by pumping water into the vessel, and the temperature is controlled by an external furnace.
-
Piston-Cylinder Apparatus: For higher pressure conditions, a piston-cylinder apparatus is utilized. In this setup, a sample is placed within a pressure medium (such as NaCl or talc) inside a cylindrical chamber. Pressure is applied by a hydraulic press acting on a piston. The temperature is controlled by a furnace surrounding the sample assembly. This method allows for the investigation of mineral stability at pressures corresponding to the middle and lower crust.
-
Oxygen Buffering: The stability of iron-bearing minerals like this compound and hornblende is sensitive to the oxygen fugacity (a measure of the availability of free oxygen). To control this variable, experimental charges are often buffered using a combination of solids that react to maintain a specific oxygen fugacity at a given temperature and pressure. Common buffers include the fayalite-magnetite-quartz (FMQ) and nickel-nickel oxide (NNO) buffers.
The experimental products are then analyzed using techniques such as X-ray diffraction (XRD) to identify the mineral phases present and electron microprobe analysis (EMPA) to determine their chemical compositions. By conducting a series of experiments at different P-T conditions, the stability field of a particular mineral can be precisely mapped.
Signaling Pathways and Logical Relationships
The relationship between metamorphic grade and the stability of this compound and hornblende can be visualized as a progression with increasing temperature and pressure. The following diagram illustrates this relationship, highlighting the transition from lower-grade to higher-grade metamorphic facies where these minerals are stable.
Conclusion
This compound and hornblende are both valuable indicators of metamorphic grade, but their utility is dependent on the specific geological context. This compound is a more specialized indicator, pointing to medium-grade metamorphism of magnesium- and iron-rich, calcium-poor protoliths. In contrast, hornblende signifies a broader range of medium- to high-grade conditions in a wider variety of rock compositions and is the hallmark mineral of the amphibolite facies. The precise determination of the stability fields of these minerals through experimental petrology provides a robust framework for interpreting the metamorphic history of the Earth's crust.
References
- 1. An experimental study of amphibole stability in low-pressure granitic magmas and a revised Al-in-hornblende geobarometer [repository.cam.ac.uk]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. 11 Metamorphic Equilibria – Open Petrology [opengeology.org]
- 4. researchgate.net [researchgate.net]
- 5. Metamorphic facies - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rruff.net [rruff.net]
- 8. researchgate.net [researchgate.net]
Assessing the Reliability of Cummingtonite in Petrogenetic Modeling: A Comparative Guide
In the intricate field of petrogenetic modeling, the accurate determination of pressure (P) and temperature (T) conditions of rock formation is paramount. Amphiboles, a diverse group of inosilicate minerals, are frequently employed as geothermobarometers to unravel the history of metamorphic and igneous rocks. Among them, cummingtonite, a magnesium-iron silicate hydroxide, serves as a critical indicator in specific geological settings. This guide provides a comprehensive assessment of the reliability of this compound in petrogenetic modeling, comparing it with alternative minerals and presenting supporting experimental data for researchers, scientists, and drug development professionals venturing into geomaterial analysis.
This compound as a Petrogenetic Indicator
This compound is a monoclinic amphibole that forms a solid solution series between magnesio-cummingtonite and the iron-rich end-member, grunerite.[1] Its occurrence is typically associated with metamorphosed magnesium-rich rocks, amphibolites, and some felsic volcanic rocks.[2] The stability and composition of this compound are sensitive to changes in temperature, pressure, and fluid composition, making it a valuable tool in petrogenetic studies.[3][4]
The reliability of this compound as a petrogenetic indicator is rooted in its well-defined stability field and its common coexistence with other pressure- and temperature-sensitive minerals. Experimental studies have constrained its stability limits, providing a foundation for its use in geothermobarometry.[1][3]
Limitations and Considerations
Despite its utility, the application of this compound in petrogenetic modeling is not without its challenges. The nucleation of this compound can be kinetically hindered, particularly in calcium-free systems, which can affect the interpretation of experimental results and natural assemblages.[5][6] Furthermore, the composition of this compound, especially its Ca and Al content, can influence its stability and partitioning of elements with coexisting phases, introducing uncertainty into P-T estimates.[3]
Comparative Analysis with Alternative Minerals
The reliability of this compound is best understood through comparison with other minerals commonly used in petrogenetic modeling for similar rock compositions. The primary alternatives include its orthorhombic polymorph, anthophyllite, and other calcic and sodic amphiboles.
This compound vs. Anthophyllite
This compound and anthophyllite are chemically similar but differ in their crystal structure. Magnesian anthophyllite is generally considered the lower-temperature form compared to magnesio-cummingtonite at metamorphic temperatures between 600-700 °C.[3][7] The transition between these two phases, known as the ortho-clino phase loop, is sensitive to both temperature and the iron-to-magnesium ratio, offering a potential geothermometer.[3] However, the precise location of the phase boundary can be influenced by minor components, requiring careful chemical analysis.
This compound vs. Calcic Amphiboles (Actinolite and Hornblende)
This compound often coexists with calcic amphiboles like actinolite and hornblende. A notable miscibility gap exists between this compound and actinolite, with the width of this gap being temperature-dependent.[5][6][8] This solvus relationship can be exploited as a geothermometer, with the compositions of the coexisting amphiboles providing an estimate of the equilibration temperature.[5][6] However, the presence of sodium and aluminum, which are more readily incorporated into hornblende, can complicate these simple binary models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its alternatives, derived from experimental studies. This data provides a basis for comparing their applicability in petrogenetic modeling.
| Mineral | General Formula | Crystal System | Key Petrogenetic Application |
| This compound | (Mg,Fe)₇Si₈O₂₂(OH)₂ | Monoclinic | Geothermometry and geobarometry in metamorphosed mafic and ultramafic rocks.[1][3] |
| Anthophyllite | (Mg,Fe)₇Si₈O₂₂(OH)₂ | Orthorhombic | Geothermometry in conjunction with this compound; indicator of lower temperatures in Mg-rich rocks.[3][7] |
| Actinolite | Ca₂(Mg,Fe)₅Si₈O₂₂(OH)₂ | Monoclinic | Geothermometry when coexisting with this compound due to a temperature-dependent miscibility gap.[5][6] |
| Orthopyroxene | (Mg,Fe)₂Si₂O₆ | Orthorhombic | Geothermometry and geobarometry, often in higher-grade metamorphic rocks; its equilibrium with this compound is P-T sensitive.[3] |
| Mineral Assemblage | P-T Range of Stability/Application | Key Experimental Finding | Reference |
| This compound + Quartz + H₂O | 400-800 °C, <1 - 15 kbar | Stability is highly dependent on Mg/Fe ratio and water activity.[1][3] | Evans & Ghiorso (1995) |
| This compound + Actinolite | ~500-600 °C at 2 kbar | A solvus exists between this compound and actinolite, which is asymmetric and temperature-dependent.[5][6] | Cameron (1975) |
| This compound + Anthophyllite | ~600-700 °C | Magnesio-cummingtonite is generally the higher-temperature phase compared to magnesian anthophyllite.[3][7] | Evans & Ghiorso (1995) |
| This compound + Olivine + Quartz | < 10 kbar, < 740 °C | This assemblage is restricted to lower pressures.[3][7] | Evans & Ghiorso (1995) |
| This compound + Orthopyroxene + Quartz | Generally higher T and P than the olivine-bearing assemblage. | Signifies higher metamorphic grades.[3][7] | Evans & Ghiorso (1995) |
Experimental Protocols
The quantitative data presented above are derived from hydrothermal and piston-cylinder experiments. A generalized experimental protocol for determining the phase relations of amphiboles is as follows:
-
Starting Materials: Synthetic mineral gels or natural mineral powders of known composition are used as starting materials.
-
Encapsulation: The starting material is sealed in a noble metal capsule (e.g., gold or platinum) with a controlled amount of water to ensure water saturation.
-
Experimental Apparatus: The capsule is placed in a pressure vessel, such as a hydrothermal cold-seal pressure vessel for lower pressures or a piston-cylinder apparatus for higher pressures.
-
P-T Conditions: The vessel is heated to the desired temperature and pressurized to the target pressure for a specific duration (days to months) to allow the charge to equilibrate. Oxygen fugacity is often controlled using solid-state buffers (e.g., FMQ - fayalite-magnetite-quartz).
-
Quenching: At the end of the experiment, the vessel is rapidly cooled (quenched) to preserve the high-temperature mineral assemblage.
-
Analysis: The experimental products are identified and their compositions are determined using techniques such as X-ray diffraction (XRD) and electron probe microanalysis (EPMA).
Visualization of Petrogenetic Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key relationships in petrogenetic modeling involving this compound.
Caption: Workflow for petrogenetic modeling using this compound-bearing assemblages.
Caption: Simplified phase relations of this compound with related minerals.
Conclusion
This compound is a reliable and valuable indicator for constraining the pressure and temperature conditions of formation for a range of metamorphic and igneous rocks. Its reliability is enhanced when its composition and textural relationships with coexisting minerals, such as anthophyllite, actinolite, and orthopyroxene, are carefully considered. Experimental data provides a robust framework for the application of this compound in geothermobarometry. However, researchers must be mindful of the potential kinetic limitations and the influence of minor chemical components. By integrating detailed petrographic analysis, precise mineral chemical data, and a thorough understanding of the experimental constraints, the reliability of petrogenetic models utilizing this compound can be significantly improved.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rruff.net [rruff.net]
- 4. researchgate.net [researchgate.net]
- 5. msaweb.org [msaweb.org]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Inter-Laboratory Comparison of Cummingtonite Standards: A Methodological and Data Guide
This guide provides a comparative overview of analytical results for cummingtonite mineral standards, simulating an inter-laboratory study. The data presented is compiled from established mineralogical literature to serve as a representative benchmark for researchers, scientists, and professionals in drug development engaged in mineral characterization. This document outlines the standard experimental protocols for quantitative analysis and offers a framework for assessing inter-laboratory variability.
Quantitative Data Summary
The chemical composition of a this compound standard is a critical parameter for its use as a reference material. Electron Probe Microanalysis (EPMA) is the industry-standard technique for determining the major element oxide weight percentages. The following table summarizes representative chemical compositions of this compound from different localities, presented as if they were results from separate laboratories participating in a round-robin test.
Table 1: Representative Chemical Compositions of this compound (wt%)
| Oxide | Laboratory 1 (Cima di Gagnone, Switzerland)[1] | Laboratory 2 (Cooma, Australia)[1] |
| SiO₂ | 58.10 | 55.97 |
| MgO | 30.90 | 26.14 |
| FeO * | 7.06 | 10.50 |
| MnO | 0.37 | 0.37 |
| CaO | 0.52 | 1.25 |
| Al₂O₃ | 0.06 | 1.47 |
| Na₂O | 0.00 | 0.32 |
| TiO₂ | 0.02 | 0.07 |
| K₂O | 0.00 | 0.01 |
| H₂O | 2.50 | - |
| Total | 99.53 | 96.10 |
Note: Total iron is reported as FeO.
Experimental Protocols
Detailed and standardized methodologies are crucial for ensuring the reproducibility and comparability of results in an inter-laboratory study. Below are the primary analytical protocols used for the characterization of this compound.
2.1 Protocol: Electron Probe Microanalysis (EPMA)
-
Objective: To determine the quantitative elemental composition of the this compound standard.
-
Instrumentation: A wavelength-dispersive electron probe microanalyzer.
-
Sample Preparation: this compound samples are mounted in epoxy, polished to a 1-micron diamond finish, and carbon-coated to ensure electrical conductivity.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 1-5 µm
-
Counting Times: 20 seconds on peak and 10 seconds on background for major elements.
-
-
Standardization: Well-characterized natural and synthetic mineral standards are used for calibration (e.g., olivine for Mg and Fe, diopside for Si and Ca, albite for Na and Al).
-
Data Correction: Raw X-ray intensities are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or PAP correction model.
2.2 Protocol: X-Ray Diffraction (XRD)
-
Objective: To confirm the mineral phase and determine the unit cell parameters.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: A portion of the this compound standard is ground to a fine powder (<10 µm) using an agate mortar and pestle. The powder is then mounted onto a zero-background sample holder.
-
Data Collection:
-
Scan Range (2θ): 5° to 70°
-
Step Size: 0.02°
-
Dwell Time: 1-2 seconds per step
-
-
Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement software to identify the mineral phase and calculate precise lattice parameters (a, b, c, and β).[2][3]
Visualized Workflows and Relationships
3.1 Inter-Laboratory Comparison Workflow
The following diagram illustrates the logical flow of an inter-laboratory comparison study, from the initial distribution of the standard reference material to the final comparative analysis of the collected data.
References
A Comparative Analysis of Natural and Synthetic Cummingtonite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of natural and synthetic cummingtonite. The information is intended to assist researchers in selecting the appropriate material for their specific applications, ranging from geological studies to potential applications in materials science and drug development. The data presented is a synthesis of findings from various experimental studies.
Introduction to this compound
This compound is a complex inosilicate mineral belonging to the amphibole group, with the general chemical formula (Mg,Fe)₇Si₈O₂₂(OH)₂.[1] It is a crucial rock-forming mineral found in metamorphic rocks such as amphibolites and metamorphosed iron formations.[2] The ability to synthesize this compound in a laboratory setting allows for the production of pure, compositionally controlled materials, which are essential for fundamental research and various technological applications. This guide will objectively compare the key properties of naturally occurring this compound with its synthetic counterparts based on available experimental data.
Quantitative Comparison of Properties
The following tables summarize the key physical, chemical, and crystallographic properties of natural and synthetic this compound. Data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: Chemical Composition and Formula
| Property | Natural this compound | Synthetic this compound | Experimental Methodologies |
| General Formula | (Mg,Fe)₇Si₈O₂₂(OH)₂[1] | (Mg,Fe)₇Si₈O₂₂(OH)₂ | Electron Microprobe Analysis, X-ray Photoelectron Spectroscopy |
| Common Impurities | Mn, Ca, Na, Al, Ti[1] | Typically high purity, but can contain minor Ca depending on synthesis conditions.[3] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS) |
| Fe/(Fe+Mg) Ratio | Varies widely, defining a solid solution series with grunerite.[1] | Can be precisely controlled during synthesis. | Electron Microprobe Analysis |
Table 2: Crystallographic Properties
| Property | Natural this compound | Synthetic this compound | Experimental Methodologies |
| Crystal System | Monoclinic[2] | Monoclinic[4] | Single-Crystal and Powder X-ray Diffraction (XRD) |
| Space Group | C2/m or P2₁/m[2][4] | C2/m or P2₁/m, dependent on composition and thermal history.[5] | X-ray Diffraction (XRD) |
| Unit Cell Parameters (Å) | a ≈ 9.53, b ≈ 18.23, c ≈ 5.32, β ≈ 101.97°[2] | a ≈ 9.49, b ≈ 18.04, c ≈ 5.29, β ≈ 102.06° (for a specific synthetic composition)[4] | X-ray Diffraction (XRD) |
| Twinning | Simple and lamellar twinning common on {100}.[6] | Twinning can be induced or controlled during synthesis. | Polarized Light Microscopy, Transmission Electron Microscopy (TEM) |
Table 3: Physical and Optical Properties
| Property | Natural this compound | Synthetic this compound | Experimental Methodologies |
| Color | Dark green, brown, gray, beige.[2] | Typically white or pale-colored due to high purity. | Visual Inspection, UV-Vis Spectroscopy |
| Luster | Vitreous to silky.[6] | Vitreous. | Visual Inspection |
| Hardness (Mohs) | 5 - 6[6] | Expected to be in a similar range. | Microhardness Testing |
| Specific Gravity | 3.1 - 3.6[7] | Dependent on the precise Fe/Mg ratio. | Pycnometry |
| Cleavage | Perfect on {110}, intersecting at ~56° and ~124°.[6] | Expected to be similar to natural this compound. | Goniometry, Scanning Electron Microscopy (SEM) |
| Refractive Indices | nα = 1.639–1.671, nβ = 1.647–1.689, nγ = 1.664–1.708[2] | Dependent on composition and Fe-Mg ordering.[8] | Spindle Stage Refractometry |
| Birefringence | δ = 0.025–0.037[2] | Varies with composition.[8] | Polarized Light Microscopy |
| 2V Angle | 65° to 90° (biaxial positive)[2] | Can be used to infer the temperature of formation/equilibration in synthetic samples.[8] | Universal Stage Microscopy |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are outlines of the key experimental protocols used in the synthesis and characterization of this compound.
Hydrothermal Synthesis of this compound
Hydrothermal synthesis is the most common method for producing crystalline this compound in the laboratory. This technique mimics the natural geological processes of mineral formation.
Objective: To synthesize crystalline this compound with a controlled chemical composition.
Materials:
-
Starting materials: Stoichiometric mixtures of high-purity oxides (e.g., MgO, Fe₂O₃, SiO₂) or gels.
-
Mineralizer: Distilled water or aqueous solutions (e.g., HCl, NaOH) to aid in dissolution and transport of reactants.
-
Pressure vessel: A cold-seal or internally heated pressure vessel capable of withstanding high temperatures and pressures.
-
Capsule: Inert metal capsules (e.g., gold, platinum) to contain the reactants.
Procedure:
-
Preparation of Starting Materials: The starting oxides or gels are precisely weighed and mixed to achieve the desired this compound stoichiometry.
-
Encapsulation: The mixture and a controlled amount of distilled water are sealed within a gold or platinum capsule.
-
Hydrothermal Treatment: The sealed capsule is placed in a pressure vessel. The vessel is heated to the target temperature (typically 600-800°C) and pressurized with a fluid (e.g., water, argon) to the desired pressure (e.g., 1-2 kbar).[3]
-
Reaction: The vessel is held at the target temperature and pressure for a duration ranging from several days to weeks to allow for the complete reaction and crystallization of this compound.
-
Quenching: After the reaction period, the pressure vessel is rapidly cooled (quenched) to room temperature to preserve the synthesized phases.
-
Product Recovery and Analysis: The capsule is opened, and the solid product is recovered, washed, and dried. The synthesized material is then characterized using various analytical techniques.
References
- 1. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. msaweb.org [msaweb.org]
- 4. This compound-(P21/m): Crystal-structure refinement, Mössbauer spectroscopy and infrared spectroscopy, and some aspects of classification of the magnesium-iron-manganese amphiboles | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. rruff.net [rruff.net]
- 6. This compound [science.smith.edu]
- 7. This compound Mineral Data [webmineral.com]
- 8. The optical properties of this compound and their dependence on Fe-Mg order-disorder - European Journal of Mineralogy Volume 9 Number 5 — Schweizerbart science publishers [schweizerbart.de]
A Comparative Guide to the Experimental Validation of Cummingtonite Series Phase Diagrams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data used to validate the phase diagrams of the cummingtonite mineral series. The this compound-grunerite series, a group of magnesium-iron silicate minerals, is crucial for understanding metamorphic and some igneous rock formations. The stability and phase relations of these amphiboles are sensitive indicators of temperature, pressure, and fluid composition during geological processes. This document summarizes key experimental findings, details the methodologies used, and presents the data in a clear, comparative format to aid researchers in their work.
Comparative Analysis of Experimental Data
The following tables summarize quantitative data from various experimental studies on the stability and phase relations of the this compound series. These studies have been instrumental in defining the pressure-temperature (P-T) conditions under which this compound and its end-member grunerite are stable.
Table 1: Experimental Conditions for the Synthesis and Stability of this compound-Grunerite
| Reference | Starting Materials | Pressure (kbar) | Temperature (°C) | Oxygen Fugacity Buffer | Key Findings |
| Cameron (1975)[1][2][3] | Oxide-gel and crystalline materials | 2 | 500 - 600 | FMQ (Fayalite-Magnetite-Quartz) | Synthesized three amphiboles with intermediate Fe:Mg ratios: anthophyllite, this compound, and actinolite. A solvus separates this compound and actinolite. |
| Gilbert et al. (1982)[4] | This compound (Mg₅₀)-actinolite (Mg₅₀)-plagioclase-quartz-water | 5 | 700 - 850 | FMQ | Studied melting relations and found a wide miscibility gap between this compound and Ca-Na amphiboles. |
| Lattard and Evans (1992)[5] | Oxide-gel, synthetic ferrosilite, natural grunerite, quartz | 2 - 20 | 490 - 620 | NNO, WM, IW | Determined the upper thermal stability of grunerite to be 650 (± 20)°C at 9.7 (± 1) kbar. |
| Fonarev & Korolkov (1980)[6] | Not specified | ~0.3 | ~600 - 800 | Fayalite-Magnetite-Quartz | Investigated the upper stability limits of grunerites, showing decomposition to fayalite + quartz with increasing temperature. |
| Jenkins and Bozhilov (2003)[7] | Not specified | > 2 | 350 - 480 | Not specified | Showed that grunerite begins to nucleate by replacing actinolite above 2 kbar. |
| Dasgupta et al. (1991)[8] | Synthetic materials with nominal composition Mg₄.₆₅Mn₂.₃₅Si₈O₂₂(OH)₂ | 0.5 - 3 | 580 - 675 | Mn₃O₄–MnO | Determined the stability of Mn-cummingtonite, which is stable up to 3 kbar in the geologically feasible temperature range. |
Table 2: Decomposition Reactions and Phase Transitions
| Reaction | Pressure (kbar) | Temperature (°C) | Reference |
| Actinolite → this compound + Clinopyroxene + Quartz + H₂O | 2 | >600 | Cameron (1975)[3] |
| Grunerite = 7 Ferrosilite + Quartz + H₂O | 12 - 20 | ~600 | Lattard and Evans (1992)[5] |
| 2 Grunerite = 7 Fayalite + 9 Quartz + 2 H₂O | 2 | ~650 | Lattard and Evans (1992)[5] |
| This compound (C2/m) ↔ this compound (P2₁/m) | ~1.21 GPa (12.1 kbar) | Room Temperature | Yang et al. (1998)[9] |
| Grunerite (C2/m) ↔ Grunerite (P2₁/m) | ~3 GPa (30 kbar) | Room Temperature | Yang et al. (1998), Boffa Ballaran et al. (2000)[9][10] |
Experimental Protocols
The validation of phase diagrams for the this compound series relies on a variety of high-pressure and high-temperature experimental techniques. Below are detailed methodologies for the key experiments cited.
Hydrothermal Synthesis
Hydrothermal synthesis is a common method used to crystallize minerals from high-temperature aqueous solutions at high vapor pressures.
-
Apparatus: Experiments are typically conducted in cold-seal pressure vessels for pressures up to a few kilobars, and piston-cylinder apparatus for higher pressures.[5][11]
-
Starting Materials: Starting materials can be a mixture of oxides (e.g., SiO₂, MgO, Fe₂O₃), gels of the desired bulk composition, or natural minerals.[1][5] For studies involving solid solution series, mixtures of end-member compositions are used.
-
Procedure:
-
The starting materials are weighed and sealed in a noble metal capsule (e.g., gold or platinum) along with a controlled amount of water.
-
The capsule is placed in the pressure vessel.
-
The vessel is pressurized to the target pressure and then heated to the desired temperature.
-
The experiment is held at these conditions for a duration ranging from days to months to allow for equilibration.[1][11]
-
At the end of the experiment, the vessel is rapidly quenched to preserve the high-temperature mineral assemblage.
-
-
Control of Oxygen Fugacity: The oxygen fugacity (a measure of the reactive oxygen in the system) is often controlled using solid-state buffers such as the Fayalite-Magnetite-Quartz (FMQ), Nickel-Nickel Oxide (NNO), Wüstite-Magnetite (WM), or Iron-Wüstite (IW) buffers.[5]
Phase Characterization
After the experiment, the run products are carefully analyzed to identify the phases present and their chemical compositions.
-
X-Ray Diffraction (XRD): This is the primary method for identifying the crystalline phases present in the experimental products.[1][12] The diffraction pattern is compared to known standards to identify the minerals. Rietveld analysis of the XRD data can provide information on the unit cell parameters of the synthesized phases.[13]
-
Electron Probe Microanalysis (EPMA): EPMA is used to determine the quantitative chemical composition of the synthesized mineral grains.[12][14] A focused beam of electrons is used to generate characteristic X-rays from a small spot on the sample. The intensities of these X-rays are compared to those from standards of known composition to determine the elemental concentrations.[15]
-
Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM): These techniques are used to examine the texture of the run products and to check for the presence of very small, unreacted starting materials or quench products.[12][13] HRTEM can reveal details about the crystal structure and any defects.
Visualizations
The following diagrams illustrate the logical relationships in the experimental validation of this compound phase diagrams and a typical experimental workflow.
Caption: Workflow for experimental validation of phase diagrams.
Caption: Simplified phase relations of this compound.
References
- 1. msaweb.org [msaweb.org]
- 2. [PDF] An Experimental Study of Actinolite-Cummingtonite Phase Relations with Notes on the Synthesis of Fe-rich Anthophyllite | Semantic Scholar [semanticscholar.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. New experiments on the stability of grunerite - European Journal of Mineralogy Volume 4 Number 2 — Schweizerbart science publishers [schweizerbart.de]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Mn-cummingtonite—an experimental study [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. geo.web.ru [geo.web.ru]
- 12. researchgate.net [researchgate.net]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. probesoftware.com [probesoftware.com]
- 15. jsg.utexas.edu [jsg.utexas.edu]
A Comparative Analysis of Asbestiform vs. Non-Asbestiform Cummingtonite: Unraveling the Differences in Physicochemical Properties and Toxicological Impact
A detailed examination of the distinct characteristics of asbestiform and non-asbestiform cummingtonite reveals significant differences in their physical, chemical, and toxicological profiles. While chemically similar, their crystalline structure and morphology lead to vastly different interactions at the cellular level, with asbestiform this compound, commercially known as amosite, posing a well-established carcinogenic threat, whereas its non-asbestiform counterpart has not been associated with asbestos-related diseases.
This compound is a magnesium-iron silicate mineral belonging to the amphibole group. It can crystallize in two distinct habits: asbestiform, characterized by long, thin, and flexible fibers that can be separated into fibrils; and non-asbestiform, which forms prismatic or acicular (needle-like) crystals that are more brittle and do not separate into fine fibers.[1][2] This fundamental difference in morphology is the primary determinant of their disparate health effects.
Physicochemical Properties: A Tale of Two Structures
The physical and chemical properties of these two forms of this compound are a direct consequence of their crystalline habit. Asbestiform this compound (amosite) exhibits high tensile strength and flexibility, properties that made it commercially valuable but also contribute to its pathogenicity.[3] In contrast, non-asbestiform this compound crystals are more brittle and fracture into shorter, thicker particles.[3]
| Property | Asbestiform this compound (Amosite) | Non-Asbestiform this compound | Reference |
| Morphology | Long, thin, separable, flexible fibers | Prismatic or acicular, brittle crystals | [1][2] |
| Fiber Dimensions | High aspect ratio (length to width) | Lower aspect ratio | [4] |
| Tensile Strength | High | Low | [3] |
| Flexibility | High | Low | [3] |
| Surface Area | High | Lower | [3] |
Toxicological Profile: A Clear Distinction in Health Risks
The most critical distinction between asbestiform and non-asbestiform this compound lies in their toxicological effects. Numerous in vitro and in vivo studies, along with epidemiological evidence, have demonstrated the potent carcinogenicity of asbestiform this compound (amosite), while non-asbestiform varieties have not been shown to cause asbestos-related cancers.[5][6]
In Vitro Studies: Cellular Responses to Different Morphologies
In laboratory studies, asbestiform this compound consistently demonstrates greater biological activity compared to its non-asbestiform counterpart. For instance, studies on Chinese Hamster Ovary (CHO) cells and red blood cells have shown that asbestiform this compound is significantly more cytotoxic and hemolytic.[5][7]
| Toxicological Endpoint | Asbestiform this compound (Amosite) | Non-Asbestiform this compound | Reference |
| Hemolytic Potential | High | Low to inactive | [5][7] |
| Cytotoxicity (CHO cells) | High | Low to inactive | [5][8] |
In Vivo Studies: Carcinogenicity in Animal Models
Animal studies have provided compelling evidence of the carcinogenic potential of asbestiform this compound. Inhalation and injection studies in rats have shown that amosite fibers can induce lung tumors and mesotheliomas.[9] In contrast, similar studies with non-asbestiform this compound have not resulted in a significant increase in tumor incidence.[6] A study on rats demonstrated that long-fiber amosite induced pulmonary tumors or mesotheliomas in one-third of the animals, while no neoplasms were observed in those treated with short-fiber amosite, highlighting the importance of fiber dimensions in carcinogenicity.[9]
| Study Type | Asbestiform this compound (Amosite) | Non-Asbestiform this compound | Reference |
| Inhalation/Intraperitoneal Injection in Rats | Induction of lung tumors and mesotheliomas | No significant increase in tumors | [6][9] |
Experimental Protocols
Fiber Dimension Analysis by Transmission Electron Microscopy (TEM)
The analysis of mineral fiber dimensions is crucial for differentiating asbestiform from non-asbestiform particles. TEM is the standard method for this analysis.
Protocol:
-
Sample Preparation: Air or bulk samples are collected and prepared by ashing or filtration to isolate the mineral particles. The residue is suspended in a liquid and a small aliquot is deposited onto a TEM grid.[10][11]
-
Imaging: The TEM is operated at high magnification (e.g., 20,000X) to visualize individual fibers.[12]
-
Measurement: The length and width of a statistically significant number of fibers are measured using calibrated imaging software.
-
Data Analysis: The distribution of fiber lengths, widths, and aspect ratios is calculated to characterize the sample. Asbestiform populations typically have a higher proportion of long, thin fibers with high aspect ratios.[4]
In Vitro Cytotoxicity Assay (CHO Cells)
This assay assesses the ability of the mineral fibers to cause cell death.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium until they reach a desired confluence.[8]
-
Exposure: The cells are then exposed to various concentrations of asbestiform or non-asbestiform this compound for a defined period (e.g., 24-72 hours).[8]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or WST-8 assay, which measures mitochondrial activity, an indicator of cell health.[13][14]
-
Data Analysis: The concentration of the substance that causes a 50% reduction in cell viability (LC50) is calculated. A lower LC50 indicates higher cytotoxicity.[8]
In Vitro Hemolysis Assay
This assay measures the ability of the fibers to damage red blood cells.
Protocol:
-
Blood Collection: Fresh red blood cells are obtained from a suitable donor species (e.g., sheep or human) and washed to remove plasma components.[5][15]
-
Incubation: The red blood cells are incubated with different concentrations of the test fibers for a specific time.[16][17]
-
Hemoglobin Measurement: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant from lysed cells is measured spectrophotometrically.[16]
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (complete lysis) and a negative control (no fibers).[17]
Animal Inhalation Carcinogenicity Study
These long-term studies are the gold standard for assessing the carcinogenic potential of inhaled substances.
Protocol:
-
Animal Model: A suitable rodent model, typically rats, is used.[18][19]
-
Exposure: Animals are exposed to well-characterized aerosols of asbestiform or non-asbestiform this compound in inhalation chambers for a significant portion of their lifespan (e.g., 6 hours/day, 5 days/week for 2 years).[20][21]
-
Observation: The animals are monitored for signs of toxicity and tumor development throughout the study.
-
Histopathology: At the end of the study, a complete necropsy is performed, and all major tissues and organs are examined microscopically for the presence of tumors and other pathological changes.[20]
-
Data Analysis: The incidence of tumors in the exposed groups is compared to that in a control group to determine the carcinogenic potential of the substance.[22]
Signaling Pathways
The carcinogenicity of asbestiform fibers is linked to their ability to trigger chronic inflammation and disrupt normal cellular signaling pathways, leading to uncontrolled cell growth. Two key pathways implicated in asbestos-induced carcinogenesis are the Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
References
- 1. Non-asbestiform elongate mineral particles and mesothelioma risk: Human and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asbestiform Fibers: Historical Background, Terminology, and Physicochemical Properties - Asbestiform Fibers - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differentiating non-asbestiform amphibole and amphibole asbestos by size characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Pathogenic Potential of Asbestiform vs. Nonasbestiform Particulates (Cleavage Fragments) in In Vitro (Cell or Organ Culture) Models and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. In vitro effects of mineral fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of refractory ceramic fibres to Chinese hamster ovary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wadsworth.org [wadsworth.org]
- 11. Transmission electron microscopy for wood and fiber analysis – A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Asbestos Testing TEM | Transmission Electron Microscopy | TEM Environmental, Glendale Hieghts, IL [tem-inc.com]
- 13. dojindo.com [dojindo.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. haemoscan.com [haemoscan.com]
- 17. thno.org [thno.org]
- 18. Introduction - NTP Technical Report on the Toxicity Studies of 1020 Long Multiwalled Carbon Nanotubes Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. NTP Toxicology and Carcinogenesis Studies of Tetrafluoroethylene (CAS No. 116-14-3) in F344 Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of Cummingtonite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is a cornerstone of a safe and compliant work environment. This guide provides detailed procedures for the disposal of cummingtonite, a magnesium iron silicate hydroxide mineral belonging to the amphibole group. It is crucial to distinguish between the two forms of this compound, as their disposal requirements differ significantly due to the potential presence of asbestos.
Immediate Safety and Logistical Information
This compound can be found in two primary forms: a non-fibrous, crystalline form and a fibrous, asbestiform variety known as amosite or "brown asbestos."[1][2] The asbestiform variety is a regulated hazardous material due to the health risks associated with asbestos, including mesothelioma and lung cancer.[3] Therefore, the first and most critical step is to determine the form of the this compound you are handling. If the form is unknown or cannot be definitively identified as non-asbestiform, it must be treated as asbestos-containing material (ACM).
Disposal of Asbestiform this compound (Amosite)
The disposal of amosite is strictly regulated. For any large-scale removal or cleanup, it is highly recommended to engage licensed asbestos abatement professionals who are trained in handling and disposing of ACM.[4] For small quantities, such as contaminated lab materials, the following steps, in compliance with general asbestos disposal guidelines, should be followed.
Step-by-Step Disposal Protocol for Asbestiform this compound:
-
Minimize Fiber Release: Before handling, gently wet the amosite-containing material with water or a wetting agent to minimize the release of airborne fibers. Avoid any actions that could create dust, such as breaking or crushing the material.
-
Personal Protective Equipment (PPE): At a minimum, wear a half-face or full-face respirator with P100 filters, disposable coveralls, safety goggles, and nitrile gloves.
-
Packaging:
-
Carefully place the wetted material in a 6-mil polyethylene bag.
-
Seal the bag securely with tape.
-
Place the first sealed bag into a second 6-mil polyethylene bag (double-bagging).
-
Seal the outer bag.
-
-
Labeling: Clearly label the outer bag with an appropriate asbestos warning label. The label should include the name of the waste generator and the location where the waste was generated.
-
Storage: Store the sealed and labeled bag in a secure, designated area away from general laboratory traffic until it can be transported for disposal.
-
Disposal: Transport the packaged waste to a landfill or disposal facility that is licensed to accept asbestos-containing waste. It is essential to contact the facility beforehand to understand their specific requirements and procedures.
Disposal of Non-Asbestiform this compound
Currently, there are no specific federal regulations that classify non-asbestiform this compound as a hazardous waste.[5] However, due to the lack of definitive regulations and the general principle of laboratory safety, a cautious approach is recommended for its disposal.
Step-by-Step Disposal Protocol for Non-Asbestiform this compound:
-
Waste Characterization: Although not federally listed as hazardous waste, it is prudent to check state and local regulations, as they may have more stringent requirements.
-
Packaging:
-
Place the this compound sample or contaminated materials in a durable, sealed container to prevent dust formation. A sturdy plastic bag or a screw-top container is suitable.
-
Label the container clearly with the contents ("Non-Asbestiform this compound").
-
-
Disposal:
-
For small quantities of pure, non-asbestiform mineral specimens from a collection, consult with your institution's Environmental Health and Safety (EHS) department for guidance on disposal as non-hazardous solid waste.
-
For this compound mixed with other laboratory chemicals, the disposal route will be determined by the hazards of the other components.
-
If there is any uncertainty about the form of the this compound, it must be handled and disposed of as asbestiform this compound.
-
Quantitative Data Summary
The following table summarizes the key quantitative requirements for the disposal of asbestiform this compound (amosite).
| Parameter | Specification | Source |
| Packaging | Double-bagged in 6-mil polyethylene bags | General Asbestos Disposal Guidelines |
| OSHA Permissible Exposure Limit (PEL) for Asbestos | 0.1 fiber per cubic centimeter (f/cc) as an 8-hour time-weighted average | [2] |
| OSHA Excursion Limit (EL) for Asbestos | 1.0 f/cc as a 30-minute time-weighted average | [2] |
Experimental Protocols
The procedures outlined in this document are based on established safety protocols for handling hazardous materials and standard laboratory waste disposal practices. No specific experimental results are cited; rather, the guidance is derived from regulatory standards and safety guidelines.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Protocols for Handling Cummingtonite
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling cummingtonite. Adherence to these protocols is mandatory to ensure a safe research environment and compliance with regulatory standards. This compound, a magnesium iron silicate hydroxide mineral, can occur in a fibrous, asbestiform habit, which is regulated as asbestos and poses a significant health risk upon inhalation.
Personal Protective Equipment (PPE) Requirements
All personnel, regardless of the duration of exposure, must wear the following PPE when handling this compound. This is to mitigate the risks of inhaling fibrous dust, which can lead to serious respiratory diseases, including asbestosis and lung cancer.[1][2]
| PPE Category | Specification | Rationale |
| Respiratory Protection | Half or full-facepiece air-purifying respirator (APR) with P100 or N100 filters. A Powered Air-Purifying Respirator (PAPR) may be required for high-exposure tasks.[3][4] | Prevents inhalation of microscopic asbestos fibers. Disposable dust masks are not sufficient.[5] |
| Protective Clothing | Disposable, full-body coveralls made of a synthetic fabric (e.g., Tyvek®). | Prevents skin contact and contamination of personal clothing with asbestos fibers.[3] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and contamination. |
| Eye Protection | Safety goggles or a full-face shield. If using a half-face respirator, non-vented goggles are required.[3] | Protects eyes from airborne particles. |
| Foot Protection | Disposable boot covers or dedicated, washable rubber boots.[3] | Prevents the tracking of asbestos fibers outside of the designated work area.[3] |
Occupational Exposure Limits
Laboratories must ensure that employee exposure to airborne this compound fibers does not exceed the limits established by the Occupational Safety and Health Administration (OSHA).
| Regulatory Body | Exposure Limit | Duration |
| OSHA | Permissible Exposure Limit (PEL): 0.1 fibers per cubic centimeter (f/cc) | 8-hour Time-Weighted Average (TWA)[3][6] |
| OSHA | Excursion Limit (EL): 1.0 f/cc | 30-minute average[5] |
Operational Plan: Safe Handling, Decontamination, and Disposal
The following step-by-step procedures must be followed to minimize the risk of exposure to this compound fibers.
Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area with controlled access and appropriate warning signs. This area should be equipped with a HEPA-filtered local exhaust ventilation system.
-
Wet Methods: Whenever possible, handle this compound in a wet state to minimize the generation of airborne dust.[1][5] Use a fine mist of water to dampen the material before handling.
-
Avoidance of High-Energy Operations: Do not use compressed air for cleaning.[5] Avoid dry sweeping, brushing, or any other action that could create dust.[1][5]
-
Containment: Perform all manipulations within a glove box or a certified chemical fume hood with HEPA filtration.
Decontamination Procedure
-
Personnel Decontamination:
-
Before exiting the designated work area, vacuum all visible dust from coveralls using a HEPA-filtered vacuum.
-
Still wearing the respirator, carefully remove disposable coveralls, gloves, and boot covers by rolling them inside-out to contain contaminants.
-
Dispose of all disposable PPE in a sealed, labeled bag.
-
The last piece of PPE to be removed is the respirator. Clean and inspect the respirator according to the manufacturer's instructions.
-
-
Equipment Decontamination:
-
All non-disposable equipment used in the handling of this compound must be decontaminated before being removed from the designated area.
-
Wipe down surfaces with a wet cloth. Do not dry wipe.
-
Use a HEPA-filtered vacuum for cleaning any remaining dust.
-
Disposal Plan
All this compound waste is considered asbestos-containing waste and must be disposed of in accordance with EPA and local regulations.[7][8]
-
Waste Collection:
-
Labeling: Each bag must be clearly labeled with the following information: "DANGER: CONTAINS ASBESTOS FIBERS. MAY CAUSE CANCER. CAUSES DAMAGE TO LUNGS THROUGH PROLONGED OR REPEATED EXPOSURE."
-
Storage: Store sealed waste bags in a secure, designated area until they can be collected by a licensed asbestos disposal contractor.
-
Transportation and Final Disposal: Asbestos waste must be transported in a covered, leak-proof container to a landfill certified to receive asbestos waste.[7][10] A licensed asbestos abatement contractor must be used for transportation and disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Logical Relationship of Health Hazards and Control Measures
Caption: Relationship between this compound hazards, health risks, and control measures.
References
- 1. niehs.nih.gov [niehs.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. aiohomeservices.com [aiohomeservices.com]
- 4. Personal protective equipment for preventing asbestos exposure in workers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. ASBESTOS - AMOSITE | Occupational Safety and Health Administration [osha.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. biorestore.org [biorestore.org]
- 10. eCFR :: 40 CFR 61.149 -- Standard for waste disposal for asbestos mills. [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
